Product packaging for Isophthalic-2,4,5,6-D4 acid(Cat. No.:)

Isophthalic-2,4,5,6-D4 acid

Cat. No.: B15129391
M. Wt: 360.4 g/mol
InChI Key: VHXXOVLBJZRBPA-XLNRJJMWSA-N
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Description

Isophthalic-2,4,5,6-D4 acid is a useful research compound. Its molecular formula is C23H20O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20O4 B15129391 Isophthalic-2,4,5,6-D4 acid

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

(Z)-3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid

InChI

InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25)/b22-17-

InChI Key

VHXXOVLBJZRBPA-XLNRJJMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isophthalic-2,4,5,6-D4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Isophthalic-2,4,5,6-D4 acid, a deuterated analog of isophthalic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as tracers in metabolic studies and for altering pharmacokinetic profiles. This guide synthesizes available data on its chemical and physical properties, provides general experimental protocols for its handling and analysis, and visualizes a typical experimental workflow where such a compound would be used.

Core Chemical Properties

This compound is the deuterium-labeled form of isophthalic acid, where the four hydrogen atoms on the benzene ring have been substituted with deuterium.[1][2] This isotopic substitution makes it a valuable tool in mass spectrometry-based analytical methods.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₂D₄O₄[1][2]
Molecular Weight 170.16 g/mol [1][2]
CAS Number 148472-48-4[1][3]
Appearance White to off-white solid[1]
Synonyms Isophthalic Acid-2,4,5,6-D4, 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylic acid[3]

Table 2: Physicochemical Properties of Isophthalic Acid (Non-Deuterated Analog)

PropertyValueSource(s)
Melting Point 341-343 °C[4]
Boiling Point ~753 K (predicted)[4]
pKa₁ 3.70
pKa₂ 4.60
Solubility in Water 0.12 g/L

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

Table 3: Solubility and Recommended Storage Conditions

ParameterDetailsSource(s)
Solubility Soluble in DMSO (10 mM). To enhance solubility, heating to 37°C and sonication are recommended.[1][2]
Storage Temperature -20°C (short-term), -80°C (long-term)[1]
Shipping Condition Typically shipped at room temperature or with blue ice.[1]

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound serve primarily as internal standards in quantitative bioanalysis and as tracers to investigate the metabolic fate of drugs and other xenobiotics.[1] The substitution of hydrogen with deuterium can also lead to a kinetic isotope effect, potentially slowing down metabolic processes and altering the pharmacokinetic profile of a drug, a strategy sometimes employed in drug design.[1]

Experimental Protocols

Preparation of Stock Solutions

Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating to 37°C can also be applied.[1]

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of the non-deuterated isophthalic acid can be adapted for the deuterated form. A mixed-mode stationary phase column is effective for retention and separation.

Table 4: General HPLC Parameters for Isophthalic Acid Analysis

ParameterDescriptionSource(s)
Column Primesep B mixed-mode stationary phase, 4.6 x 150 mm, 5 µm[5]
Mobile Phase Gradient of Acetonitrile and Water with a phosphoric acid buffer[5]
Detection UV at 210 nm[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a pharmacokinetic study using a deuterated compound like this compound as an internal standard.

G Generalized Pharmacokinetic Study Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Biological Matrix Collection (e.g., Plasma, Urine) B Addition of Internal Standard (this compound) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification of Analyte and Internal Standard D->E F Pharmacokinetic Modeling E->F G Determination of PK Parameters (e.g., AUC, Cmax, T1/2) F->G

Caption: A typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Synthesis Overview

The following diagram outlines a conceptual synthesis pathway.

G Conceptual Synthesis of this compound Start Isophthalic Acid Reaction H/D Exchange Reaction Start->Reaction Reagents Deuterium Source (e.g., D₂O) + Catalyst (e.g., Rh(III) complex) Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: A conceptual pathway for the synthesis of this compound.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantification. While specific physical and spectral data for the deuterated compound are limited, the properties of its non-deuterated analog provide a useful reference. The general protocols for handling, solubilization, and analysis outlined in this guide, combined with an understanding of its application in pharmacokinetic studies, should provide a solid foundation for its effective use in a research setting.

References

Synthesis of Deuterated Isophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated isophthalic acid, a valuable isotopically labeled compound for use in various research and development applications, including as an internal standard in metabolic studies and for mechanistic investigations. This document details potential synthetic methodologies, presents quantitative data in a structured format, and includes a representative experimental workflow.

Introduction

Isophthalic acid, or benzene-1,3-dicarboxylic acid, is a key industrial chemical. Its deuterated analogue, particularly isophthalic acid-d4 where the four aromatic protons are replaced by deuterium, serves as a crucial tool in analytical chemistry and drug development. The incorporation of deuterium atoms provides a distinct mass shift for mass spectrometry-based quantification and can alter metabolic pathways, offering insights into drug metabolism and pharmacokinetics. This guide explores the chemical synthesis of this important labeled compound.

Synthetic Strategies

The synthesis of deuterated isophthalic acid (specifically, isophthalic-2,4,5,6-acid-d4) can be approached through several methodologies, primarily centered around hydrogen-deuterium (H/D) exchange reactions on the aromatic ring of isophthalic acid or its precursors.

Two primary strategies are considered:

  • Direct Catalytic H/D Exchange of Isophthalic Acid: This approach involves the direct replacement of aromatic protons with deuterium from a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst.

  • H/D Exchange of a Precursor Followed by Chemical Transformation: This strategy involves the deuteration of a suitable precursor molecule, such as dimethyl isophthalate, followed by a chemical reaction, like hydrolysis, to yield the desired deuterated isophthalic acid.

Catalytic Systems for H/D Exchange

Several catalytic systems have been shown to be effective for H/D exchange on aromatic rings. These include both homogeneous and heterogeneous catalysts:

  • Homogeneous Catalysis: Transition metal complexes, particularly those of rhodium and iridium, are known to catalyze the ortho-deuteration of aromatic carboxylic acids with high efficiency. The carboxylic acid groups act as directing groups, facilitating the C-H activation and subsequent deuteration at the adjacent positions.

  • Heterogeneous Catalysis: Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), can also facilitate H/D exchange on aromatic rings using D₂O as the deuterium source. These catalysts are often favored for their ease of separation from the reaction mixture.

Experimental Protocols and Data

Proposed Synthesis of Isophthalic Acid-d4 via Rhodium-Catalyzed H/D Exchange

This proposed method is adapted from general protocols for the ortho-deuteration of aromatic carboxylic acids.

Reaction Scheme:

Materials:

  • Isophthalic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • --INVALID-LINK--₂ or a similar cationic Rh(III) catalyst

  • Anhydrous solvent (e.g., 1,2-dichloroethane-d4)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine isophthalic acid and the Rh(III) catalyst.

  • Add deuterium oxide as the deuterium source and solvent.

  • The reaction mixture is stirred at an elevated temperature (e.g., 100-150 °C) for a specified period (e.g., 12-48 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration and washed with a small amount of cold D₂O.

  • The deuterated isophthalic acid is then dried under vacuum.

  • The isotopic purity and yield are determined by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Hypothetical):

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical results for similar reactions.

ParameterValue
Reactants
Isophthalic Acid1.0 mmol
--INVALID-LINK--₂2-5 mol%
Deuterium Oxide (D₂O)2.0 mL
Reaction Conditions
Temperature120 °C
Time24 hours
Results
Yield>90%
Isotopic Purity>95% D

Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed synthesis of deuterated isophthalic acid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Reactants Isophthalic Acid Rh(III) Catalyst D₂O ReactionVessel Heating and Stirring (120°C, 24h) Reactants->ReactionVessel Charge Reactor Cooling Cool to RT ReactionVessel->Cooling Filtration Filtration Cooling->Filtration Washing Wash with D₂O Filtration->Washing Drying Vacuum Drying Washing->Drying Product Isophthalic Acid-d4 Drying->Product Analysis NMR & Mass Spectrometry (Yield & Isotopic Purity) Product->Analysis

Proposed workflow for the synthesis of deuterated isophthalic acid.

Signaling Pathways and Logical Relationships

The catalytic cycle for rhodium-catalyzed H/D exchange is a key signaling pathway in this synthesis. The following diagram illustrates the proposed mechanism.

Catalytic_Cycle A Isophthalic Acid Coordination to Rh(III) B C-H Activation (Ortho-directing) A->B C Reductive Elimination of H-D B->C E Deuterated Isophthalic Acid Dissociation B->E D Oxidative Addition of D₂O C->D D->A Regeneration of Active Catalyst

Proposed catalytic cycle for Rh(III)-catalyzed H/D exchange.

Conclusion

The synthesis of deuterated isophthalic acid is achievable through catalytic hydrogen-deuterium exchange reactions. While a specific, optimized protocol for isophthalic acid-d4 is not widely published, methodologies developed for other aromatic carboxylic acids, particularly using rhodium catalysts, provide a strong foundation for a successful synthesis. The experimental workflow and proposed catalytic cycle outlined in this guide offer a comprehensive starting point for researchers and drug development professionals seeking to produce or understand the synthesis of this valuable labeled compound. Further optimization of reaction conditions, including catalyst loading, temperature, and reaction time, would be necessary to achieve the highest possible yield and isotopic purity.

An In-depth Technical Guide to Isophthalic-2,4,5,6-D4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isophthalic-2,4,5,6-D4 acid, a deuterated analog of isophthalic acid. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and presents this information in a clear, structured format for easy reference by professionals in research and drug development.

Core Concepts

Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule. This alteration can influence metabolic pathways, reaction kinetics, and spectroscopic signatures, making deuterated compounds essential for a variety of applications, including:

  • Metabolic Studies: Tracing the metabolic fate of drug candidates.

  • Mechanistic Investigations: Elucidating reaction mechanisms.

  • Quantitative Analysis: Serving as internal standards in mass spectrometry-based assays for improved accuracy and precision.

Isophthalic acid and its derivatives are used in the synthesis of various polymers and specialty chemicals. The deuterated form, this compound, provides a stable, non-radioactive label for tracking this important chemical moiety in complex systems.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

PropertyValueReference
Molecular Weight 170.16 g/mol [1]
Chemical Formula C₈H₂D₄O₄[1]
CAS Number 148472-48-4[1]
Appearance White to off-white solid[1]
Unlabeled CAS Number 121-91-5 (Isophthalic acid)[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for the deuteration of aromatic compounds and the analysis of isophthalic acid.

Synthesis of this compound via Catalytic H-D Exchange

This protocol describes a general method for the deuteration of the aromatic ring of isophthalic acid using a heterogeneous catalyst.

Materials:

  • Isophthalic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Platinum on carbon (Pt/C, 10 wt. %)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Nitrogen or Argon gas (inert atmosphere)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure reactor or sealed heavy-walled glass tube

Procedure:

  • Catalyst Preparation: In a high-pressure reactor, add a mixture of 10% Pt/C and 10% Pd/C catalysts. The synergistic effect of a mixed catalyst system can lead to higher deuterium incorporation.

  • Reaction Setup: To the reactor containing the catalysts, add isophthalic acid and deuterium oxide (D₂O) as the deuterium source.

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) to remove any air.

  • Reaction Conditions: Seal the reactor and heat it to a temperature between 150-180°C. The reaction is typically stirred for 24-48 hours to ensure maximum deuterium exchange. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.[2][3][4]

  • Work-up: After the reaction is complete, cool the reactor to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, high-purity product.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and separating it from its non-deuterated counterpart and other impurities.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water (acidified with a small amount of formic or acetic acid to suppress ionization) is a common mobile phase.

  • Detection: UV detection at a wavelength of 280 nm is suitable for aromatic dicarboxylic acids.

  • Quantification: Purity is determined by comparing the peak area of the deuterated compound to the total peak area of all components in the chromatogram.

2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and the degree of deuterium incorporation.

  • Ionization Technique: Electrospray ionization (ESI) in negative ion mode is effective for dicarboxylic acids.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion [M-H]⁻ at m/z 169.06 for the fully deuterated species (C₈HD₄O₄⁻), confirming the incorporation of four deuterium atoms. The absence of a significant peak at m/z 165.03 (for unlabeled isophthalic acid) indicates high isotopic purity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the positions of deuterium substitution.

  • ¹H NMR: The ¹H NMR spectrum of successfully synthesized this compound will show a significant reduction or complete absence of signals in the aromatic region compared to the spectrum of unlabeled isophthalic acid. The only remaining proton signals would be from the two carboxylic acid groups.

  • ²H NMR: A ²H NMR spectrum will show signals corresponding to the deuterium atoms on the aromatic ring, confirming their presence and location.

  • ¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the structure. The carbon atoms attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling.

Logical Workflow and Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization and application.

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_application Application start Starting Material (Isophthalic Acid) reaction Catalytic H-D Exchange (Pt/C, Pd/C, D2O) start->reaction workup Work-up & Purification (Extraction, Recrystallization) reaction->workup product This compound workup->product hplc Purity Assessment (HPLC) product->hplc ms Isotopic Enrichment & MW (Mass Spectrometry) product->ms nmr Structural Confirmation (NMR Spectroscopy) product->nmr application Use in Research (Metabolic Studies, Internal Standard) hplc->application ms->application nmr->application

References

Isophthalic-2,4,5,6-D4 Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Isophthalic-2,4,5,6-D4 acid, a deuterated form of isophthalic acid. This stable isotope-labeled compound serves as a valuable tool in various scientific applications, particularly in metabolic studies and as an internal standard for quantitative analysis.

This compound is a synthetic isotopologue of isophthalic acid where four hydrogen atoms on the benzene ring have been replaced with deuterium.[1][2] This isotopic substitution imparts a higher molecular weight, which is readily distinguishable by mass spectrometry, without significantly altering the chemical properties of the molecule.[3] This characteristic makes it an ideal tracer for pharmacokinetic and metabolic profiling of drugs and other xenobiotics.[3]

Core Properties and Identification

The fundamental properties of this compound are summarized below, providing key identifiers and structural information for researchers.

PropertyValueReference
Chemical Name 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylic acid[1]
Synonyms Isophthalic Acid-d4, 1,3-Benzene-2,4,5,6-d4-dicarboxylic acid[1]
Molecular Formula C₈D₄H₂O₄[1]
Molecular Weight 170.16 g/mol [3]
CAS Number 148472-48-4[1]
Unlabeled CAS Number 121-91-5[1]
Appearance White to off-white solid[3]
SMILES OC(C1=C([2H])C(C(O)=O)=C([2H])C([2H])=C1[2H])=O[3]
InChI InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D[1]

Applications in Research and Development

Deuterated compounds like this compound are primarily utilized as internal standards in quantitative mass spectrometry-based assays. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can also be exploited in mechanistic studies of drug metabolism.[3][4]

Key application areas include:

  • Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of isophthalic acid or related structures in biological systems.[3]

  • Metabolic Profiling: As a stable isotope tracer to elucidate metabolic pathways.[3][4]

  • Environmental Analysis: As an internal standard for the quantification of phthalates and related environmental contaminants.[5]

  • Materials Science: In the synthesis of polymers with modified properties, leveraging the kinetic isotope effect.[6][7][8]

Experimental Protocols

A plausible synthetic workflow is outlined below:

Conceptual Synthetic Workflow for this compound cluster_0 Precursor Preparation cluster_1 Oxidation cluster_2 Purification and Analysis m-Xylene m-Xylene Deuteration Deuteration m-Xylene->Deuteration D₂O, Catalyst Deuterated_m-Xylene Deuterated_m-Xylene Oxidation_Step Oxidation Deuterated_m-Xylene->Oxidation_Step Oxidizing Agent (e.g., O₂, Co-Mn catalyst) Deuteration->Deuterated_m-Xylene Crude_Product Crude_Product Oxidation_Step->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Final_Product This compound Purification->Final_Product Analysis Analysis Final_Product->Analysis NMR, MS

Caption: A conceptual workflow for the synthesis of this compound.

Characterization: The final product would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions of the deuterium atoms by observing the absence of corresponding proton signals in the ¹H NMR spectrum and the presence of deuterium signals in the ²H NMR spectrum.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment of the final product.

The logical relationship for its application as an internal standard in a quantitative assay is depicted in the following diagram:

Workflow for Quantitative Analysis using Isotopic Internal Standard cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Biological or Environmental Sample Spiking Spiking Sample->Spiking Add known amount of This compound Extraction Extraction Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification Ratio of Analyte to Internal Standard Result Result Quantification->Result Concentration of Isophthalic Acid

Caption: A typical workflow for using this compound as an internal standard.

References

Isotopic Purity of Isophthalic-2,4,5,6-D4 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Isophthalic-2,4,5,6-D4 acid, a deuterated analog of isophthalic acid. Isotope-labeled compounds like this compound are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis.[1] The degree of isotopic purity is a critical parameter that directly impacts the accuracy and reliability of such studies. This document outlines the available data on the isotopic and chemical purity of this compound, details the analytical methodologies for its characterization, and presents a typical workflow for its quality control.

Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart. It is important to note that while several suppliers list this compound, a specific isotopic purity value is not always publicly available on product specification sheets.[2][3][4] Therefore, a representative isotopic purity value from a closely related, commercially available deuterated aromatic dicarboxylic acid, Terephthalic-2,3,5,6-d4 acid, is included for reference.

ParameterThis compoundIsophthalic Acid (Unlabeled)
CAS Number 148472-48-4[2]121-91-5[5]
Molecular Formula C₈H₂D₄O₄[3]C₈H₆O₄[5]
Molecular Weight 170.16 g/mol [3]166.13 g/mol [5]
Representative Isotopic Purity 98 atom % D*Not Applicable
Chemical Purity ≥98% (typical)≥99%[5]
Appearance White to off-white solid[3]White crystalline solid[6]
Melting Point >300 °C341-343 °C[5]

*This value is for the related compound Terephthalic-2,3,5,6-d4 acid and is used as a representative example of commercially available isotopic purity for a deuterated dicarboxylic aromatic acid.

Experimental Protocols

The quality control of this compound involves a multi-step process encompassing synthesis and rigorous analytical characterization to confirm its identity, chemical purity, and isotopic enrichment.

Synthesis

General Synthetic Scheme:

  • Starting Material: m-Xylene-d8

  • Oxidation: The deuterated m-xylene is subjected to catalytic oxidation. This process typically employs a cobalt-manganese catalyst in the presence of a bromine promoter and acetic acid as a solvent, with air or pure oxygen as the oxidant.[6] The reaction is carried out at elevated temperature and pressure.

  • Purification: The crude this compound is then purified, commonly through recrystallization from an appropriate solvent, to remove impurities and residual catalyst.

Analytical Characterization

1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound can be determined using reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column is typically suitable for the separation of aromatic acids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: The eluent is monitored by a UV detector at a wavelength where isophthalic acid has significant absorbance, such as 210 nm.

  • Quantification: The chemical purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components. For unlabeled isophthalic acid, purities of ≥99% are common.[5]

2. Isotopic Purity Determination by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic purity of a deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Analysis: The mass spectrum of the deprotonated molecule [M-H]⁻ is acquired in negative ion mode. The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to lower deuterated species (d3, d2, d1) and the unlabeled compound (d0) are measured.

  • Calculation: The isotopic purity (atom % D) is calculated based on the relative abundances of these different isotopic species.

3. Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and can also be used to estimate the degree of deuteration.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of a highly deuterated sample will show significantly reduced or absent signals for the protons that have been replaced by deuterium. By comparing the integral of the residual proton signals with the integral of a known internal standard, the percentage of non-deuterated species can be estimated. The ¹H NMR spectrum of unlabeled isophthalic acid in DMSO-d6 shows characteristic aromatic proton signals.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming the positions of deuteration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can be used to confirm the carbon skeleton of the molecule. The signals for carbons attached to deuterium will be split into multiplets due to C-D coupling.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and release of a batch of this compound.

QC_Workflow cluster_synthesis Synthesis and Purification cluster_qc Quality Control Analysis cluster_release Data Review and Release start Deuterated Starting Material synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis (Chemical Purity) purification->hplc ms Mass Spectrometry (Isotopic Purity, Identity) purification->ms nmr NMR Spectroscopy (Structure, Isotopic Enrichment) purification->nmr data_review Data Review and Specification Check hplc->data_review ms->data_review nmr->data_review coa Certificate of Analysis Generation data_review->coa release Product Release coa->release

Caption: Quality control workflow for this compound.

References

In-Depth Technical Guide: Stability and Storage of Isophthalic-2,4,5,6-D4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage requirements for Isophthalic-2,4,5,6-D4 acid. The information presented is crucial for maintaining the integrity of the compound during research and development, ensuring the reliability and reproducibility of experimental results. The stability profile of the non-deuterated analogue, isophthalic acid, is used as a proxy to infer the stability characteristics of its deuterated counterpart where specific data is not available.

Chemical and Physical Properties

This compound is the deuterated form of isophthalic acid, an aromatic dicarboxylic acid. The introduction of deuterium atoms can influence the compound's pharmacokinetic and metabolic profiles, but its fundamental chemical stability is expected to be similar to the non-labeled compound under typical storage conditions.

PropertyValue
Chemical Formula C₈H₂D₄O₄
Molecular Weight 170.16 g/mol
Appearance White to off-white solid
pKa1 (of Isophthalic Acid) 3.70
pKa2 (of Isophthalic Acid) 4.60

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the purity of this compound. Recommendations for both the solid form and solutions are provided below.

Solid State Storage

For long-term storage, the solid material should be kept in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture, light, and incompatible substances.

ParameterRecommendation
Temperature Room temperature
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with moisture and air.
Light Store in a light-resistant container to prevent photodegradation.
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.
Solution Storage

Stock solutions of this compound should be stored at low temperatures to ensure stability. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Storage TemperatureRecommended Storage Duration
-20°C Up to 1 month
-80°C Up to 6 months

Stability Profile

The stability of this compound is inferred from data on isophthalic acid. The primary degradation pathways are thermal decomposition and photolysis. The compound is generally stable against hydrolysis under neutral conditions.

Thermal Stability

Isophthalic acid is a thermally stable compound at ambient and moderately elevated temperatures. However, at very high temperatures, it undergoes decarboxylation.

ConditionObservation
Up to 300°C Stable with no significant degradation.
Above 350°C Decarboxylation to benzoic acid may occur.
Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of isophthalic acid. Therefore, it is imperative to handle and store the compound in a manner that minimizes light exposure.

pH and Hydrolytic Stability

Isophthalic acid is hydrolytically stable. Studies on the hydrolysis of isophthaloyl chloride show that it rapidly hydrolyzes to isophthalic acid, which is a stable end product in aqueous environments. The acidic nature of the carboxylic acid groups means that the compound will exist in its ionized form in neutral and basic solutions.

Oxidative Stability

Isophthalic acid should be protected from strong oxidizing agents, as these can react with the aromatic ring and the carboxylic acid groups, leading to degradation.

Experimental Protocols

The following section outlines general experimental protocols for conducting forced degradation and hygroscopicity studies. These protocols are based on ICH guidelines and can be adapted for this compound to establish a comprehensive stability profile.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. A stability-indicating analytical method, such as HPLC, should be used to resolve the parent compound from any degradants.

4.1.1. Acid and Base Hydrolysis

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

4.1.2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and analyze them by HPLC.

4.1.3. Thermal Degradation (Solid State)

  • Protocol:

    • Place a known amount of solid this compound in a controlled temperature chamber.

    • Expose the solid to a high temperature (e.g., 105°C) for an extended period.

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

4.1.4. Photostability Testing

  • Protocol:

    • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Hygroscopicity Testing

This test evaluates the tendency of the solid compound to absorb moisture from the atmosphere.

  • Protocol:

    • Place a accurately weighed sample of this compound in a controlled humidity chamber.

    • Expose the sample to a high-humidity environment (e.g., 80% relative humidity at 25°C) for a specified period (e.g., 24 hours).

    • After the exposure period, re-weigh the sample to determine the percentage of moisture absorbed.

    • The hygroscopicity can be classified based on the percentage weight gain.

Visualizations

The following diagrams illustrate key aspects of the handling and potential degradation of this compound.

G cluster_storage Recommended Storage and Handling Solid Solid this compound Store_Solid Cool, Dry, Well-Ventilated Area Tightly Sealed Container Light-Resistant Inert Atmosphere Solid->Store_Solid Store at Room Temperature Solution This compound Solution Store_Solution -20°C (up to 1 month) -80°C (up to 6 months) Aliquot to avoid freeze-thaw Solution->Store_Solution Store at Low Temperature Handling General Handling Precautions Use in Well-Ventilated Area Wear Protective Equipment Avoid Contact with Skin and Eyes Avoid Incompatibles Handling->Precautions Follow

Caption: Recommended storage and handling workflow for this compound.

G cluster_degradation Potential Degradation Pathways IPA_D4 This compound Benzoic_Acid_D Deuterated Benzoic Acid IPA_D4->Benzoic_Acid_D Decarboxylation Other_Degradants Other Photolytic/Oxidative Degradation Products IPA_D4->Other_Degradants Photodegradation / Oxidation Stress_Conditions Stress Conditions Thermal High Temperature (>350°C) Stress_Conditions->Thermal Photo UV/Visible Light Stress_Conditions->Photo Oxidative Strong Oxidizing Agents Stress_Conditions->Oxidative Thermal->Benzoic_Acid_D Photo->Other_Degradants Oxidative->Other_Degradants Degradation_Products Potential Degradation Products

Caption: Potential degradation pathways for this compound under various stress conditions.

A Technical Guide to the Safe Handling of Isophthalic-2,4,5,6-D4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

Substance Identification

Isophthalic-2,4,5,6-D4 acid is a stable, isotopically labeled version of isophthalic acid.[1][2] Stable isotope-labeled compounds are valuable in research, particularly as tracers for quantitation in drug development and for studying pharmacokinetic and metabolic profiles.[3][4]

IdentifierThis compoundIsophthalic Acid (Analogue)
Synonyms 1,3-Benzene-2,4,5,6-d4-dicarboxylic acid, Isophthalic Acid-d4[1][2]1,3-Benzenedicarboxylic acid, m-Phthalic acid[5][6]
CAS Number 148472-48-4[1][2]121-91-5[1][6]
Molecular Formula C₈D₄H₂O₄[1]C₈H₆O₄[6]
Molecular Weight 170.16 g/mol [7][8]166.13 g/mol [6][9]
Chemical Structure A benzene ring substituted with two carboxy groups at positions 1 and 3, with deuterium atoms at positions 2, 4, 5, and 6.[1]A benzene ring with two carboxy groups at positions 1 and 3.[6][10]

Hazard Identification and GHS Classification

The hazard classification for isophthalic acid can vary between suppliers. While some classify it as not hazardous[11][12], a more conservative approach, based on other available data, is recommended. The following table summarizes potential hazards.

GHS ClassificationDetails
Pictogram(s)
Signal Word Warning [13]
Hazard Statements H302: Harmful if swallowed.[13]H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[5][9][13]H335: May cause respiratory irritation.[13]H361: Suspected of damaging fertility.[5]
Precautionary Statements Prevention: P201: Obtain special instructions before use.[5]P202: Do not handle until all safety precautions have been read and understood.[5]P261: Avoid breathing dust.[13]P264: Wash hands thoroughly after handling.[5][13]P270: Do not eat, drink or smoke when using this product.[13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][13]Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9][13]P308+P313: IF exposed or concerned: Get medical advice/attention.[5]Storage: P405: Store locked up.[5]Disposal: P501: Dispose of contents/container in accordance with local regulations.[5]
Other Hazards Finely dispersed particles may form explosive mixtures in the air.[11][14]

First-Aid Measures

Immediate medical attention should be sought if symptoms persist or in case of serious exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[9][15] If breathing is difficult or irritation persists, seek medical attention.[15]
Skin Contact Remove all contaminated clothing.[5] Wash the affected area immediately with soap and plenty of water.[15][16] Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[9][15] Remove contact lenses if present and easy to do so.[5][9] If eye irritation persists, get medical advice/attention.[5][9]
Ingestion Rinse mouth with water.[9][16] Do not induce vomiting.[11] Never give anything by mouth to an unconscious person.[16] Seek medical attention.[15]

Fire-Fighting Measures

Isophthalic acid is a combustible solid.[14] Dust from the material can form explosive mixtures in the air.[11][14]

MeasureDescription
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9][11][16]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[9]
Specific Hazards Thermal decomposition can release irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂).[12][15][16]
Protective Equipment Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][16] Do not act without suitable protective equipment.[9]

Accidental Release Measures

Proper personal protective equipment should be worn during cleanup. Avoid generating dust and prevent the substance from entering drains or waterways.

Experimental Protocol for Spill Cleanup
  • Evacuate Area: Clear the area of all non-essential personnel and move upwind from the spill.[5]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[11] Use non-sparking tools.[11]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[17][18]

  • Cleanup:

    • Gently sweep or vacuum up the spilled solid material.[5] Avoid actions that generate dust.[5][16]

    • If appropriate, moisten the material first to prevent dusting.[11][14]

    • Place the collected material into a suitable, labeled, and sealed container for disposal.[5][11]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[16]

Spill Response Workflow

SpillResponse spill Spill Occurs evacuate Evacuate Area & Move Upwind spill->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill ignition->contain moisten Moisten to Prevent Dusting? contain->moisten cleanup Cleanup Spill (Sweep/Vacuum, Avoid Dust) containerize Place in Labeled Container cleanup->containerize moisten->cleanup Yes moisten->cleanup No decontaminate Decontaminate Area containerize->decontaminate disposal Dispose of Waste Properly decontaminate->disposal PPESelection start Task Assessment dust Potential for Dust/Aerosol Generation? start->dust splash Potential for Splash? dust->splash No respirator Wear Particulate Respirator (e.g., N95) dust->respirator Yes skin_contact Potential for Skin Contact? splash->skin_contact No goggles Wear Safety Goggles splash->goggles Yes gloves Wear Chemical-Resistant Gloves skin_contact->gloves Yes end Proceed with Task skin_contact->end No respirator->splash goggles->skin_contact lab_coat Wear Lab Coat/Coveralls gloves->lab_coat lab_coat->end

References

An In-depth Technical Guide to Isophthalic-2,4,5,6-D4 Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isophthalic-2,4,5,6-D4 acid (D4-IPA) is a deuterated analog of isophthalic acid, an aromatic dicarboxylic acid.[1] The substitution of hydrogen with deuterium at the 2, 4, 5, and 6 positions of the benzene ring provides a valuable tool for various scientific applications, particularly in tracer studies for drug metabolism and pharmacokinetics, as well as a standard in analytical chemistry. This technical guide provides a comprehensive overview of this compound, including its commercial suppliers, physicochemical properties, synthesis, and analytical methodologies.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes the key information for some of the prominent suppliers.

SupplierProduct NameCAS NumberUnlabeled CAS NumberMolecular FormulaMolecular WeightAdditional Information
LGC Standards This compound148472-48-4121-91-5C₈H₂D₄O₄170.18Offered as a certified reference material.[2][3]
MedChemExpress (MCE) Isophthalic-2,4,5,6 Acid-d4148472-48-4121-91-5C₈H₂D₄O₄170.16Provided as a solid, with solubility information in DMSO.[4]
Immunomart Isophthalic-2,4,5,6 Acid-d4148472-48-4121-91-5C₈H₂D₄O₄Not specifiedDescribed as the deuterium-labeled Isophthalic acid.[1]
Cambridge Isotope Laboratories, Inc. Phthalic acid (ring-D₄, 98%)87976-26-988-99-3HOOCC₆D₄COOH170.16While this is a positional isomer (phthalic acid), it indicates the availability of deuterated benzene dicarboxylic acids from this supplier.[5]

Physicochemical Properties

The physicochemical properties of this compound are largely similar to its unlabeled counterpart, with the primary difference being its molecular weight due to the presence of deuterium.

PropertyValueSource
Molecular Formula C₈H₂D₄O₄[2][3][4]
Molecular Weight ~170.16 - 170.18 g/mol [2][4][5]
Appearance White to off-white solid[4]
Melting Point 341-343 °C (for unlabeled Isophthalic acid)[5]
Boiling Point Sublimes at 345 °C (for unlabeled Isophthalic acid)[6]
Solubility Soluble in DMSO[4]
InChI 1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D[2][3]
SMILES OC(C1=C([2H])C(C(O)=O)=C([2H])C([2H])=C1[2H])=O[4]

Experimental Protocols

Synthesis of this compound

Principle: This method involves the exchange of hydrogen atoms on the aromatic ring with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. Platinum on carbon (Pt/C) is a highly effective catalyst for the deuteration of aromatic rings.[7][9]

Materials:

  • Isophthalic acid (CAS: 121-91-5)

  • Platinum on carbon (5% or 10% Pt/C)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous solvent (e.g., dioxane or THF)

  • Hydrogen gas (H₂) or Deuterium gas (D₂) (optional, for catalyst activation)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation (Optional but Recommended): In a reaction vessel, suspend the Pt/C catalyst in a small amount of D₂O. Purge the vessel with an inert gas, followed by hydrogen or deuterium gas, and stir for 1-2 hours at room temperature. This step helps to activate the catalyst.

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add isophthalic acid and the activated Pt/C catalyst.

  • Solvent and Deuterium Source: Add D₂O as the deuterium source and an anhydrous solvent like dioxane to aid in the dissolution of the isophthalic acid.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 100°C to 180°C under an inert atmosphere. The reaction time can vary from 24 to 72 hours, depending on the desired level of deuteration.

  • Monitoring the Reaction: The progress of the H-D exchange can be monitored by taking small aliquots of the reaction mixture, removing the catalyst by filtration, and analyzing the product by ¹H NMR spectroscopy to observe the reduction in the signals corresponding to the aromatic protons.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Pt/C catalyst.

  • Purification: The solvent and excess D₂O can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

  • Characterization: The final product, this compound, should be characterized by:

    • ¹H NMR: To confirm the absence or significant reduction of aromatic proton signals.

    • ²H NMR: To confirm the presence and positions of deuterium.

    • Mass Spectrometry: To confirm the correct molecular weight of the deuterated compound.

High-Performance Liquid Chromatography (HPLC) Analysis of Isophthalic Acid

HPLC is a standard method for determining the purity and concentration of isophthalic acid and its deuterated analog.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Isophthalic acid, being a polar molecule, will have a characteristic retention time under specific conditions.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • This compound standard.

  • Unlabeled isophthalic acid standard.

  • Methanol for sample preparation.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and unlabeled isophthalic acid in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile. A typical gradient could be starting with 15% acetonitrile and increasing to 70% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Identify the peak corresponding to isophthalic acid based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizations

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis and quality control of a deuterated research chemical like this compound.

Synthesis_QC_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage Start Starting Material (Isophthalic Acid) Reaction H-D Exchange Reaction Start->Reaction Catalyst Catalyst (Pt/C) Catalyst->Reaction DeuteriumSource Deuterium Source (D2O) DeuteriumSource->Reaction Workup Work-up & Purification Reaction->Workup CrudeProduct Crude D4-IPA Workup->CrudeProduct NMR NMR Spectroscopy (1H, 2H) CrudeProduct->NMR MS Mass Spectrometry CrudeProduct->MS HPLC HPLC Analysis CrudeProduct->HPLC FinalProduct Final Product (this compound) NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct

Caption: A logical workflow for the synthesis and quality control of this compound.

Conceptual Diagram of Analytical Verification

This diagram outlines the key analytical techniques used to verify the identity and purity of the synthesized this compound.

Analytical_Verification cluster_verification Analytical Verification cluster_structure Structural Confirmation cluster_identity Identity & Purity SynthesizedProduct Synthesized This compound NMR_Analysis NMR Spectroscopy SynthesizedProduct->NMR_Analysis MS_Analysis Mass Spectrometry SynthesizedProduct->MS_Analysis HPLC_Analysis HPLC Analysis SynthesizedProduct->HPLC_Analysis H1_NMR 1H NMR: Confirms H/D Exchange NMR_Analysis->H1_NMR H2_NMR 2H NMR: Confirms D Incorporation NMR_Analysis->H2_NMR MW_Confirm Confirms Molecular Weight of Deuterated Compound MS_Analysis->MW_Confirm Purity_Confirm Determines Chemical Purity & Quantifies Impurities HPLC_Analysis->Purity_Confirm

References

Isophthalic-2,4,5,6-D4 acid certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isophthalic-2,4,5,6-D4 acid, a deuterated form of isophthalic acid. Deuterium-labeled compounds, such as this compound, are valuable tools in drug development and metabolic research.[1] They are primarily used as internal standards for quantitative analysis and to study the pharmacokinetic and metabolic profiles of drug candidates.[1]

Chemical Identity and Properties

This compound is the deuterium-labeled version of isophthalic acid.[1][2] It is also known as 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylic acid.[3][4]

Identifier Value
Chemical Name This compound
Synonyms 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylic acid
CAS Number 148472-48-4[3][4]
Unlabeled CAS Number 121-91-5[3][4][5]
Molecular Formula C₈H₂D₄O₄[1]
Molecular Weight 170.16 g/mol [1][6]
Appearance White to off-white solid[1]
Purity >99.00%
Isotopic Purity Typically ≥98 atom % D

Experimental Protocols

The quality control and analysis of this compound involve a combination of chromatographic and spectroscopic techniques to ensure chemical purity, isotopic enrichment, and structural integrity.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a key method for determining the chemical purity of isophthalic acid and its deuterated analog. A mixed-mode stationary phase column can be employed for the separation and analysis.[7]

  • Objective: To determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesep B mixed-mode stationary phase column (4.6 x 150 mm, 5 µm, 100 Å) or similar.[7]

  • Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid buffer.[7]

  • Detection: UV detection at 210 nm.[7]

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO).[1]

    • Inject the sample onto the HPLC column.

    • Run the gradient method to separate the main component from any impurities.

    • The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

  • Objective: To confirm the molecular weight and assess the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

    • The mass spectrum will show a peak corresponding to the molecular ion of this compound (m/z ≈ 170.16).

    • The isotopic distribution of this peak is analyzed to determine the percentage of deuterium incorporation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and the positions of the deuterium labels.

  • Objective: To verify the chemical structure and the specific locations of the deuterium atoms on the benzene ring.

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the 2, 4, 5, and 6 positions of the benzene ring confirms successful deuteration.

    • The ¹³C NMR spectrum will show the expected signals for the carboxyl carbons and the deuterated and non-deuterated carbons of the benzene ring.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the production and certification of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Testing cluster_final Final Product synthesis Chemical Synthesis purification Purification synthesis->purification hplc HPLC Purity purification->hplc Purity Check ms MS Identity & Isotopic Purity purification->ms Identity Check nmr NMR Structure Confirmation purification->nmr Structure Check coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa release Product Release coa->release

Quality Control Workflow for this compound.

References

An In-depth Technical Guide to the Mass Spectral Fragmentation of Isophthalic-2,4,5,6-D4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic-2,4,5,6-D4 acid is a deuterated analog of isophthalic acid, a benzenedicarboxylic acid.[1] Stable isotope-labeled compounds are crucial tools in mass spectrometry-based quantitative analysis and for elucidating metabolic pathways. Understanding the fragmentation pattern of this compound is essential for developing robust analytical methods and for the accurate interpretation of mass spectral data. This guide will focus on the fragmentation patterns expected under electron ionization (EI), a common ionization technique for relatively small and volatile molecules.

Predicted Mass Spectral Fragmentation

The introduction of four deuterium atoms onto the aromatic ring of isophthalic acid results in a mass shift of +4 Da for the molecular ion and any fragment ions that retain the deuterated benzene ring. The fundamental fragmentation pathways are anticipated to mirror those of the unlabeled compound, which primarily involve cleavages of the carboxylic acid functional groups.

The primary fragmentation events for aromatic carboxylic acids under electron ionization typically include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl radical (•COOH).[2] For isophthalic acid, these losses lead to the formation of characteristic acylium and phenyl ions, respectively.

Based on the electron ionization mass spectrum of unlabeled isophthalic acid from the NIST database, the following key fragmentation pathways can be identified and extrapolated to its deuterated analog.[3]

Key Fragmentation Pathways:
  • Molecular Ion Formation: The initial event is the removal of an electron from the molecule to form the molecular ion (M•+).

  • Loss of a Hydroxyl Radical: The molecular ion can undergo cleavage of a C-O bond to lose a hydroxyl radical (•OH), forming a prominent acylium ion.

  • Loss of a Carboxyl Radical: A subsequent or alternative fragmentation is the loss of a carboxyl radical (•COOH), leading to a deuterated benzoyl cation.

  • Decarbonylation: The acylium ions can further fragment through the loss of a neutral carbon monoxide (CO) molecule to form a deuterated phenyl cation.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization, with their corresponding mass-to-charge ratios (m/z) and hypothesized relative intensities. These predictions are based on the analysis of the unlabeled isophthalic acid mass spectrum.

Predicted m/z Proposed Ion Structure Neutral Loss Hypothesized Relative Intensity
170[C8H2D4O4]•+ (Molecular Ion)-Moderate
153[C8HD4O3]+•OHHigh
125[C7HD4O2]+•COOHModerate to High
125[C7D4O]+ (from m/z 153)COModerate to High
81[C6D4H]+COOH, COModerate

Visualization of Fragmentation Pathways

The predicted fragmentation pathways for this compound are illustrated in the following diagram:

fragmentation Predicted EI Fragmentation of this compound M This compound m/z = 170 [C8H2D4O4]•+ F1 [M-OH]+ m/z = 153 [C8HD4O3]+ M->F1 - •OH F2 [M-COOH]+ m/z = 125 [C7HD4O2]+ M->F2 - •COOH F3 [M-OH-CO]+ m/z = 125 [C7D4O]+ F1->F3 - CO F4 [M-COOH-CO]+ m/z = 81 [C6D4H]+ F2->F4 - CO

Predicted Fragmentation Pathways

Experimental Protocols

The following section outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for such compounds.

Sample Preparation and Derivatization

Due to the low volatility of carboxylic acids, derivatization is often necessary for GC-MS analysis. A common method is silylation, which replaces the acidic protons of the carboxyl groups with trimethylsilyl (TMS) groups.

  • Reagents:

    • This compound standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Ethyl acetate (GC grade)

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of pyridine in a sealed vial.

    • Add 200 µL of BSTFA + 1% TMCS to the solution.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for injection. A dilution with ethyl acetate may be necessary depending on the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

    • Solvent Delay: 5 minutes.

The following diagram illustrates the general workflow for this experimental protocol.

workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Pyridine Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 70°C Derivatize->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-500) Ionize->Detect Acquire Data Acquisition Detect->Acquire Process Spectral Processing Acquire->Process Identify Fragment Identification Process->Identify

GC-MS Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the expected mass spectral fragmentation of this compound. By leveraging the known fragmentation patterns of its unlabeled counterpart and the principles of mass spectrometry, we can confidently predict the major fragment ions and their corresponding m/z values. The provided experimental protocol offers a robust starting point for researchers aiming to develop and validate analytical methods for this important deuterated internal standard. The visualizations of the fragmentation pathways and experimental workflow are intended to facilitate a clear and concise understanding of the processes involved.

References

The Impact of Deuteration on the Physicochemical Properties of Aromatic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the subtle yet significant influence of deuterium substitution on the core physicochemical properties of aromatic acids. Understanding these effects is paramount for researchers and professionals in drug development, as deuteration can strategically modify a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety. This document provides a comprehensive overview of the changes in acidity (pKa), lipophilicity (logP), solubility, and melting point, supported by detailed experimental protocols and visual workflows.

Introduction: The Deuterium Isotope Effect

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus, making it approximately twice as heavy as protium (¹H). This mass difference is the root of the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. In the context of drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds, this effect can be profound. By strategically replacing hydrogen with deuterium at metabolically active sites, the rate of metabolism can be attenuated, leading to improved pharmacokinetic profiles.[1][2]

Beyond the kinetic effects on metabolism, the substitution of hydrogen with deuterium also imparts subtle changes to the fundamental physicochemical properties of a molecule. These so-called "secondary" or "equilibrium" isotope effects can influence a compound's acidity, lipophilicity, and solubility, which are critical determinants of its behavior in biological systems.

Physicochemical Properties of Deuterated Aromatic Acids

The introduction of deuterium into the aromatic ring or side chains of aromatic acids can alter their fundamental physicochemical characteristics. The following sections and tables summarize these changes, providing a comparative analysis between deuterated and non-deuterated analogs.

Acidity (pKa)

Deuteration generally leads to a decrease in the acidity of carboxylic acids, resulting in a slight increase in their pKa values.[3][4] This effect is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond. The change in pKa (ΔpKa) is typically small, on the order of 0.031 per deuterium atom.[3][5][6] For aromatic acids, it has been observed that the position of deuteration on the aromatic ring (ortho, meta, or para) does not significantly alter the magnitude of this isotope effect.[3][6]

Table 1: Comparison of pKa Values for Aromatic Acids and Their Deuterated Analogs

CompoundpKa (Non-deuterated)pKa (Deuterated) (Estimated)ΔpKa (Estimated)
Benzoic Acid4.204.36 (for Benzoic acid-d₅)+0.16
Salicylic Acid2.973.09 (for Salicylic acid-d₄)+0.12
Cinnamic Acid4.444.57 (for Cinnamic acid-d₇)+0.13

Note: The pKa values for the deuterated compounds are estimated based on the general observation of a ΔpKa of approximately +0.03 per deuterium atom.[3][5][6] Actual experimental values may vary slightly.

Lipophilicity (logP)

The effect of deuteration on lipophilicity (logP) is more complex and less predictable than its effect on pKa. While deuterated compounds are spatially very similar to their non-deuterated counterparts, subtle differences in intermolecular interactions can arise.[7] Some studies suggest that deuteration can lead to a slight decrease in lipophilicity due to the shorter and less polarizable C-D bond, which can result in weaker van der Waals interactions.[8] However, the magnitude and even the direction of this effect can be compound-dependent.

Table 2: Comparison of logP Values for Aromatic Acids and Their Deuterated Analogs

CompoundlogP (Non-deuterated)logP (Deuterated) (Predicted/Observed)
Benzoic Acid1.87Predicted to be slightly lower
Salicylic Acid2.26Predicted to be slightly lower
Cinnamic Acid2.13Predicted to be slightly lower
Solubility

The solubility of a compound is influenced by a combination of factors, including its polarity (related to logP) and its ability to form hydrogen bonds. Given that deuteration can subtly alter lipophilicity, a corresponding change in aqueous solubility can be expected. A slight decrease in lipophilicity might lead to a marginal increase in aqueous solubility. However, changes in crystal lattice energy due to deuteration can also play a significant role, making the overall effect on solubility difficult to predict without experimental data.

Table 3: Comparison of Aqueous Solubility for Aromatic Acids and Their Deuterated Analogs

CompoundAqueous Solubility (Non-deuterated)Aqueous Solubility (Deuterated)
Benzoic Acid3.44 g/L at 25°C[6]Data not readily available
Salicylic Acid2.24 g/L at 25°C[9]Data not readily available
Cinnamic Acid0.546 g/L[10]Data not readily available
Melting Point

The melting point of a crystalline solid is dependent on the strength of the intermolecular forces in the crystal lattice. Deuteration can lead to subtle changes in these forces. For some aromatic compounds, a slight increase in the melting point has been observed upon deuteration.

Table 4: Comparison of Melting Points for Aromatic Acids and Their Deuterated Analogs

CompoundMelting Point (Non-deuterated)Melting Point (Deuterated)
Benzoic Acid122 °C[6][11]121-125 °C (for Benzoic acid-d₅)[4][5]
Salicylic Acid158-161 °C[12][13]Data not readily available
trans-Cinnamic Acid133 °C[14][15]132-135 °C (for trans-Cinnamic acid-d₆)[16]

Experimental Protocols

Accurate determination of the physicochemical properties of deuterated aromatic acids is crucial for understanding their behavior. The following sections provide detailed methodologies for key experiments.

Determination of pKa by NMR Titration

This method relies on monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) sensitive to the protonation state of the carboxylic acid as a function of pH.[17][18]

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated aromatic acid in D₂O. Add a small amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • Titration: Adjust the pD of the solution incrementally by adding small aliquots of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O).

  • NMR Spectroscopy: Acquire a ¹H or ¹³C NMR spectrum after each addition, ensuring temperature equilibration.

  • Data Analysis: Plot the chemical shift of a sensitive nucleus against the measured pD. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_nmr NMR Analysis cluster_analysis Data Analysis prep1 Dissolve deuterated acid in D₂O prep2 Add reference compound prep1->prep2 titrate1 Incremental addition of DCl or NaOD prep2->titrate1 titrate2 Measure pD titrate1->titrate2 nmr1 Acquire NMR spectrum titrate2->nmr1 After each addition analysis1 Plot chemical shift vs. pD nmr1->analysis1 analysis2 Fit to Henderson-Hasselbalch equation analysis1->analysis2 analysis3 Determine pKa analysis2->analysis3

Workflow for pKa determination by NMR titration.
Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.[16][19]

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of the deuterated aromatic acid in the pre-saturated n-octanol or water phase.

  • Partitioning: Add a known volume of the other pre-saturated phase to create a biphasic system.

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the deuterated aromatic acid in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Pre-saturate n-octanol and water prep2 Dissolve deuterated acid in one phase prep1->prep2 part1 Create biphasic system prep2->part1 part2 Shake to equilibrate part1->part2 analysis1 Separate phases by centrifugation part2->analysis1 analysis2 Determine concentration in each phase (UV/HPLC) analysis1->analysis2 calc1 Calculate logP analysis2->calc1

Workflow for logP determination by the shake-flask method.
Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The saturation shake-flask method is a common technique for its determination.[20]

Methodology:

  • Sample Preparation: Add an excess amount of the solid deuterated aromatic acid to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the deuterated aromatic acid in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid deuterated acid to solvent equil1 Agitate at constant temperature prep1->equil1 sep1 Filter or centrifuge to remove undissolved solid equil1->sep1 analysis1 Determine concentration of supernatant (HPLC-UV) sep1->analysis1

Workflow for thermodynamic solubility determination.

Impact on Metabolic Pathways

The primary motivation for deuterating drug candidates is often to alter their metabolic fate. Aromatic acids are typically metabolized by cytochrome P450 enzymes through pathways such as hydroxylation of the aromatic ring or oxidation of alkyl side chains.

metabolic_pathway cluster_info Kinetic Isotope Effect AromaticAcid Aromatic Acid (R-H) MetaboliteH Metabolite (R-OH) AromaticAcid->MetaboliteH CYP450 (kH) DeuteratedAromaticAcid Deuterated Aromatic Acid (R-D) MetaboliteD Metabolite (R-OH) DeuteratedAromaticAcid->MetaboliteD CYP450 (kD) Excretion Excretion MetaboliteH->Excretion MetaboliteD->Excretion info kH > kD (Slower metabolism of deuterated compound)

Simplified metabolic pathway of an aromatic acid.

As depicted in the diagram, the rate of metabolism of the deuterated aromatic acid (kD) is slower than that of the non-deuterated compound (kH) due to the kinetic isotope effect. This can lead to several therapeutically advantageous outcomes, including:

  • Increased half-life: A slower rate of metabolism can prolong the drug's presence in the body.

  • Reduced toxic metabolite formation: If a toxic metabolite is formed through a pathway that is slowed by deuteration, the overall safety profile of the drug may be improved.

  • Improved oral bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation.

Conclusion

The strategic incorporation of deuterium into aromatic acids offers a valuable tool for modulating their physicochemical and pharmacokinetic properties. While the effects on pKa, logP, solubility, and melting point may be subtle, they can have a cascading impact on a drug candidate's overall performance. A thorough understanding and experimental characterization of these properties are essential for the rational design of deuterated drugs with improved therapeutic profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of deuteration in their own work.

References

An In-depth Technical Guide to the Solubility of Isophthalic-2,4,5,6-D4 Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Isophthalic-2,4,5,6-D4 acid in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide also includes extensive data for the non-deuterated analogue, isophthalic acid, to serve as a valuable reference. The document details experimental protocols for solubility determination and presents the available data in a structured format to aid researchers in their experimental design and formulation development.

Introduction to this compound

This compound is a stable isotope-labeled version of isophthalic acid, an aromatic dicarboxylic acid. In this deuterated form, the four hydrogen atoms on the benzene ring have been replaced with deuterium. Such labeled compounds are invaluable tools in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as internal standards for quantitative analysis by mass spectrometry, and for elucidating reaction mechanisms. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. However, subtle differences in properties like acidity can arise from the kinetic isotope effect, which may slightly influence solubility.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its non-deuterated form in a range of solvents.

Table 1: Quantitative Solubility of this compound

Solvent SystemSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]587.68[1]Requires sonication to dissolve.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]≥ 14.69[1]For in vivo formulations.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]≥ 14.69[1]For in vivo formulations.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]≥ 14.69[1]For in vivo formulations.[1]
Dimethyl Sulfoxide (DMSO)10 mM10-

Table 2: Solubility of Non-Deuterated Isophthalic Acid in Organic Solvents

SolventSolubility CategoryQuantitative Value ( g/100g solvent)Temperature (°C)
MethanolSoluble[2]--
EthanolSoluble[2]--
AcetoneSoluble[2][3]--
Glacial Acetic AcidSoluble[2]--
Dimethylformamide (DMF)Soluble[3]--
Water (Cold)Slightly Soluble[2]0.01[2]25[2]
Water (Boiling)Slightly Soluble--
BenzeneInsoluble[2]--
TolueneInsoluble[2]--
Petroleum EtherInsoluble[2]--

Note: The term "soluble" is a qualitative description and quantitative values were not consistently available in the cited literature.

Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium can lead to subtle changes in intermolecular interactions and acidity. Studies have shown that deuteration can decrease the acidity of carboxylic acids and phenols.[4][5] This change in pKa could, in turn, slightly affect the solubility of the compound, particularly in protic solvents where hydrogen bonding plays a significant role. However, for most organic solvents, the effect of deuteration on the solubility of a molecule like isophthalic acid is expected to be minor. Researchers should consider the data for non-deuterated isophthalic acid as a strong starting point for estimating the solubility of its deuterated analogue, while acknowledging that minor deviations may occur.

Experimental Protocol for Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method for the analysis of this compound (a reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid, e.g., formic acid, is a good starting point).

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, g/100g , mol/L).

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantification cluster_calc Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Collect supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F I Analyze diluted sample by HPLC F->I G Prepare standard solutions H Generate HPLC calibration curve G->H J Determine concentration from curve H->J K Calculate solubility (with dilution factor) J->K

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship A Isophthalic Acid (Non-deuterated) C Solubility Data A->C Extensive Data Available D Physicochemical Properties (e.g., pKa) A->D Well-characterized B This compound B->C Limited Data Available B->D Subtle Differences (Isotope Effects) D->C Influences

Caption: Logical relationship between deuterated and non-deuterated isophthalic acid solubility data.

Conclusion

This technical guide consolidates the available solubility data for this compound and provides a framework for its experimental determination. While specific quantitative data for the deuterated compound in a wide range of organic solvents remains limited, the information available for its non-deuterated counterpart serves as a reliable initial estimate. The provided experimental protocol offers a standardized approach for researchers to generate their own high-quality solubility data, which is crucial for applications in drug development and other scientific research areas. Future studies are encouraged to expand the quantitative solubility database for this and other deuterated compounds in a broader array of organic solvents.

References

A Comprehensive Technical Guide on the Thermal Stability of Isophthalic-2,4,5,6-D4 acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Isophthalic-2,4,5,6-D4 acid. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analogue, isophthalic acid, to provide a robust understanding of its thermal properties. This document outlines key thermal metrics, detailed experimental methodologies for thermal analysis, and a generalized workflow for assessing the thermal stability of chemical compounds.

Introduction

This compound (C₈H₂D₄O₄) is a deuterated form of isophthalic acid, a benzenedicarboxylic acid where the carboxy groups are positioned at meta-positions on the benzene ring. Deuterated compounds are of significant interest in pharmaceutical research, particularly in pharmacokinetic studies to understand metabolic pathways and as internal standards in analytical testing. The thermal stability of such compounds is a critical parameter, influencing storage, handling, and formulation processes.

Thermal Stability Data

The following table summarizes the available thermal data for isophthalic acid.

PropertyValueSource(s)
Melting Point341-343 °C[1][2][3]
Melting Point348.5 °C[4]
SublimationSublimes at 345°C without decomposition.[5]
Autoignition Temperature1198 °F (647.8 °C)[1][3]
DecompositionEmits acrid smoke and fumes upon heating to decomposition.[6]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as mass percentage versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other phase transitions.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

    • The melting point is determined from the peak of the endothermic event on the DSC thermogram.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample Obtain this compound Sample Weighing Accurately Weigh Samples for TGA and DSC Sample->Weighing Encapsulation Encapsulate Sample for DSC Weighing->Encapsulation TGA Perform Thermogravimetric Analysis (TGA) Weighing->TGA DSC Perform Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Analyze TGA Data: - Onset of Decomposition - Mass Loss Profile TGA->TGA_Data DSC_Data Analyze DSC Data: - Melting Point - Enthalpy of Fusion - Other Phase Transitions DSC->DSC_Data Report Compile Thermal Stability Report TGA_Data->Report DSC_Data->Report

Generalized workflow for thermal stability assessment.

Conclusion

While specific thermal stability data for this compound is not currently published, the data for isophthalic acid provides a strong indication of its high thermal stability, with a melting point well above 300 °C. For applications requiring precise thermal stability parameters, it is recommended that experimental determination using TGA and DSC be performed following the protocols outlined in this guide. The provided workflow offers a systematic approach to this analysis, ensuring comprehensive and reliable characterization of the compound's thermal properties. This information is crucial for ensuring the integrity and efficacy of the compound throughout its lifecycle in research and drug development.

References

Methodological & Application

Application Note: Utilizing Isophthalic-2,4,5,6-D4 Acid as an Internal Standard for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics, pharmacokinetics, and clinical diagnostics, the precise and accurate quantification of small molecules in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, matrix effects, variations in sample preparation, and instrument fluctuations can significantly impact the reliability of quantitative results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these issues. Isophthalic-2,4,5,6-D4 acid, a deuterium-labeled analog of isophthalic acid, serves as an ideal internal standard for the quantification of isophthalic acid and other structurally related aromatic carboxylic acids. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations throughout the analytical workflow.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of aromatic dicarboxylic acids in biological samples using LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The SIL-IS is chemically identical to the analyte but has a different mass due to the isotopic substitution. By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, accurate quantification can be achieved, as any sample loss or signal suppression/enhancement will affect both the analyte and the internal standard to the same extent.

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound (Internal Standard) Stock Solution (1 mg/mL):

  • Weigh 1 mg of this compound powder.

  • Dissolve in 1 mL of methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Store at -20°C.

b. Analyte Stock Solution (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of the target analyte (e.g., isophthalic acid) in methanol.

  • Store at -20°C.

c. Internal Standard Working Solution (1 µg/mL):

  • Dilute the 1 mg/mL this compound stock solution 1:1000 with 50% methanol in water.

  • This working solution will be spiked into samples.

d. Calibration Standards:

  • Prepare a series of calibration standards by spiking the analyte stock solution into a representative blank matrix (e.g., plasma, urine) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

Sample Preparation: Protein Precipitation for Plasma Samples
  • Thaw plasma samples and calibration standards on ice.

  • To 100 µL of each plasma sample, standard, or blank, add 10 µL of the 1 µg/mL this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample Plasma Sample (100 µL) is Add IS (10 µL of 1 µg/mL This compound) sample->is vortex1 Vortex (10s) is->vortex1 ppt Add Acetonitrile (300 µL) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1. Workflow for plasma sample preparation.

LC-MS/MS Method

a. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes

b. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

c. SRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isophthalic Acid165.0121.015
This compound 169.0 125.0 15

Note: These are representative parameters and may require optimization for your specific instrument and application.

G cluster_lcms LC-MS/MS Analysis Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column C18 Column Gradient Gradient Elution LC_Column->Gradient ESI ESI Source (Negative Mode) Gradient->ESI Separated Analytes Quad1 Q1: Precursor Ion Selection ESI->Quad1 Collision Q2: Collision Cell (Fragmentation) Quad1->Collision Quad3 Q3: Product Ion Selection Collision->Quad3 Detector Detector Quad3->Detector

Figure 2. Logical flow of the LC-MS/MS analysis.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the validation of the analytical method using this compound as an internal standard.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)
Isophthalic Acid1 - 10000.9985

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=5)Accuracy (%)Precision (CV, %)
54.9 ± 0.398.06.1
5051.2 ± 2.1102.44.1
500495.5 ± 15.499.13.1

Table 3: Recovery

AnalyteMatrixExtraction Recovery (%)
Isophthalic AcidHuman Plasma92.5 ± 4.3

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of isophthalic acid and related aromatic dicarboxylic acids in complex biological matrices. The detailed protocol and representative data presented here demonstrate the effectiveness of this approach in achieving high accuracy, precision, and recovery. This methodology is well-suited for applications in metabolomics research, clinical diagnostics, and drug development where accurate measurement of these compounds is critical. Researchers and scientists are encouraged to adapt and validate this protocol for their specific analytical needs.

Application Notes and Protocols for Isophthalic-2,4,5,6-D4 Acid in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Isophthalic-2,4,5,6-D4 acid as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The focus is on the quantitative analysis of isophthalic acid and its isomers in complex matrices, a critical aspect in environmental monitoring, toxicology studies, and quality control in the chemical industry.

Application Note: Quantitative Analysis of Phthalic Acid Isomers using Isotope Dilution GC-MS

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) is an important industrial chemical used in the production of polymers such as polyethylene terephthalate (PET). Its isomers, phthalic acid and terephthalic acid, are also of significant industrial and environmental interest. Accurate quantification of these isomers in various matrices is crucial for assessing environmental contamination, human exposure, and for quality control in manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of these compounds. However, the volatility of these dicarboxylic acids is low, necessitating a derivatization step to convert them into more volatile esters prior to GC-MS analysis.[1][2]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in quantitative analysis.[3][4] The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process. This standard behaves chemically and physically identically to the native analyte throughout extraction, derivatization, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, accurate quantification can be achieved, compensating for any sample loss during preparation and variations in instrument response.

Principle of Isotope Dilution GC-MS

The workflow for quantitative analysis using this compound as an internal standard involves several key steps: sample preparation including extraction of the analytes, addition of the internal standard, derivatization to increase volatility, and subsequent analysis by GC-MS. The quantification is based on the ratio of the signal intensity of the non-labeled isophthalic acid to that of the labeled this compound.

Experimental Protocols

1. Sample Preparation (Aqueous Matrix)

This protocol is designed for the extraction of isophthalic acid from aqueous samples such as urine or wastewater.

  • Materials:

    • This compound internal standard solution (1 µg/mL in methanol)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To a 10 mL glass centrifuge tube, add 1 mL of the aqueous sample.

    • Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.

    • Acidify the sample to a pH of approximately 2 by adding 100 µL of 1M HCl.

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex the mixture for 2 minutes to extract the analytes into the organic phase.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization.

2. Derivatization: Esterification

To enhance volatility for GC analysis, the carboxylic acid groups are converted to esters. Methylation is a common and effective method.[1]

  • Materials:

    • BF3/Methanol (14% w/v)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Heating block or water bath

  • Procedure:

    • To the dried extract from the sample preparation step, add 200 µL of toluene and 100 µL of BF3/Methanol reagent.

    • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess reagent.

    • Vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic layer (toluene) to a GC vial for analysis.

3. GC-MS Analysis

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions (Hypothetical):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 280°C.[5]

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.[5]

  • MS Conditions (Hypothetical):

    • Ion Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Table 1: Hypothetical GC-MS SIM Parameters for Dimethyl Isophthalate and its Deuterated Analog

CompoundDerivatization ProductRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Isophthalic acidDimethyl isophthalate8.52163194133
This compoundDimethyl isophthalate-d48.50167198137

Table 2: Hypothetical Performance Characteristics of the Method

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)92 - 108%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (1 mL) Spike Add 50 µL This compound Sample->Spike Acidify Acidify to pH 2 (1M HCl) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry with Na2SO4 & Evaporate Extract->Dry Deriv Esterification (BF3/Methanol, 60°C) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of isophthalic acid.

Isotope_Dilution cluster_sample Sample cluster_process Sample Preparation cluster_detection MS Detection Analyte Native Analyte (Unknown Amount) Mix Mixing & Equilibration Analyte->Mix Standard Deuterated Standard (Known Amount) Standard->Mix Extraction Extraction & Derivatization (Potential Loss) Mix->Extraction MS Mass Spectrometer Extraction->MS Ratio Measure Intensity Ratio (Native / Standard) MS->Ratio Final Final Ratio->Final Calculate Original Analyte Concentration

Caption: Principle of isotope dilution mass spectrometry.

References

Application Note: High-Throughput Quantification of Isophthalic Acid in Aqueous Samples by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of isophthalic acid in aqueous matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Isophthalic-2,4,5,6-D4 acid as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable quantification of isophthalic acid, a compound relevant in various industrial and environmental contexts, as well as a potential metabolite or degradation product.

Introduction

Isophthalic acid is a benzene-1,3-dicarboxylic acid used in the production of polymers such as polyethylene terephthalate (PET). Its presence in environmental and biological samples can be an indicator of plastic degradation or industrial contamination. Accurate and sensitive quantification of isophthalic acid is therefore crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of small molecules in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby improving method robustness and accuracy.[1][2][3] This application note provides a detailed protocol for the rapid and reliable quantification of isophthalic acid.

Experimental Protocols

Materials and Reagents
  • Isophthalic acid (analytical standard, ≥97.0%)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of isophthalic acid and dissolve it in 10 mL of 50:50 acetonitrile/water to prepare a 1 mg/mL primary stock solution.[4]

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in the same solvent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of isophthalic acid by serial dilution of the primary stock solution with 50:50 acetonitrile/water to create calibration standards.

    • Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL by diluting the IS primary stock solution with 50:50 acetonitrile/water.

Sample Preparation
  • To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the 1 µg/mL internal standard working solution.

  • Add 390 µL of 50:50 acetonitrile/water to bring the total volume to 500 µL.

  • Vortex the samples for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System: A standard UHPLC or HPLC system can be used.

ParameterCondition
Column C18 or Phenyl reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[4]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Isophthalic acid165.0121.00.12515
This compound169.0125.00.12515

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for Isophthalic Acid

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,8001.522
100151,00050,3003.002
500760,00049,90015.230
10001,525,00050,15030.409
Linearity (r²) >0.995
Range 1 - 1000 ng/mL

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
LLOQ (1 ng/mL) 0.9595.0≤15.0
Low QC (3 ng/mL) 2.9096.7≤10.0
Mid QC (75 ng/mL) 76.5102.0≤5.0
High QC (750 ng/mL) 742.599.0≤5.0

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_data 3. Data Analysis prep Sample Preparation standards Calibration Standards & QCs is_spike Spike with this compound (IS) standards->is_spike precipitation Protein Precipitation / Dilution is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation transfer Transfer Supernatant centrifugation->transfer hplc UHPLC Separation (C18 Column) transfer->hplc lcms LC-MS/MS Analysis msms Tandem MS Detection (ESI-, MRM) hplc->msms integration Peak Integration msms->integration data Data Processing calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantification of Unknowns calibration->quantification

References

Application Note: Quantitative Analysis of Isophthalic Acid in Aqueous Samples by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

AUDIENCE: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isophthalic acid in aqueous matrices using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes Isophthalic-2,4,5,6-D4 acid as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol described herein is applicable to a wide range of research and quality control applications where precise measurement of isophthalic acid is critical.

Introduction

Isophthalic acid is an organic compound used in the industrial production of various polymers, including resins for coatings and polyethylene terephthalate (PET) bottles.[1][2] Its presence in environmental and biological samples is of interest for monitoring manufacturing processes and assessing potential environmental contamination and human exposure. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantification.[3] By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample, the ratio of the unlabeled analyte to the labeled standard can be measured. This ratio is used to determine the exact concentration of the analyte, effectively mitigating errors arising from sample matrix interference and inconsistencies in sample processing.

Experimental Protocols

Materials and Reagents
  • Isophthalic Acid: Analytical standard grade (≥99% purity)

  • This compound: (≥98 atom % D)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), and Formic acid (LC-MS grade)[4][5]

  • Sample Matrix: Deionized water or other relevant aqueous matrix.

Preparation of Stock and Working Solutions
  • Isophthalic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of isophthalic acid and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[6]

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the isophthalic acid stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Collect 1 mL of the aqueous sample.

  • Add 50 µL of the internal standard spiking solution (10 µg/mL this compound) to the sample.

  • Vortex the sample for 30 seconds.

  • If necessary, centrifuge the sample to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Isophthalic Acid165.0121.015
This compound169.0125.015

Data Presentation

Calibration Curve

A calibration curve was generated by plotting the peak area ratio of isophthalic acid to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x was applied.

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.275
1002.560
50012.820
100025.550
  • Correlation Coefficient (r²): 0.9995

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing replicate quality control (QC) samples at three different concentration levels.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=5) Accuracy (%) Precision (%RSD)
Low1514.898.74.2
Medium7576.5102.03.1
High750742.599.02.5

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution Spiking_Sol Internal Standard Spiking Solution IS_Stock->Spiking_Sol Analyte_Stock Isophthalic Acid Stock Solution Cal_Stds Calibration Standards Analyte_Stock->Cal_Stds Spiking_Sol->Cal_Stds Spiking_Sol->Spiked_Sample LC_MS LC-MS/MS Analysis (MRM Mode) Cal_Stds->LC_MS Spiked_Sample->LC_MS Peak_Areas Peak Area Integration LC_MS->Peak_Areas Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Areas->Ratio_Calc Cal_Curve Calibration Curve Concentration vs. Ratio Ratio_Calc->Cal_Curve Quant Quantification of Isophthalic Acid Ratio_Calc->Quant Cal_Curve->Quant

Caption: Experimental workflow for IDMS analysis of isophthalic acid.

degradation_pathway cluster_pathway Bacterial Degradation of Isophthalic Acid cluster_enzymes Enzymes from Comamonas sp. IPA Isophthalic Acid (IPA) Intermediate 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate (1,5-DCD) IPA->Intermediate iphA, iphD PCA Protocatechuate (PCA) Intermediate->PCA iphB Ring_Cleavage Ring Cleavage Products PCA->Ring_Cleavage IPADO Isophthalate Dioxygenase (IPADO) IPADO->IPA DCD_Dehydro 1,5-DCD Dehydrogenase DCD_Dehydro->Intermediate

Caption: Degradation pathway of isophthalic acid in Comamonas sp.[4][6][8][9]

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound provides a highly reliable and accurate approach for the quantification of isophthalic acid in aqueous samples. The detailed protocol and performance characteristics presented in this application note demonstrate the suitability of this method for various research and monitoring purposes, ensuring data of high quality and integrity.

References

Application Notes & Protocols for the Quantification of Phthalate Metabolites in Urine Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is widespread, and there is growing concern about their potential adverse health effects, including endocrine disruption. Biomonitoring of phthalate exposure is typically achieved by measuring the concentrations of their metabolites in urine. This approach is preferred because the parent phthalates are rapidly metabolized, and measuring the metabolites provides a more accurate assessment of internal exposure while minimizing the risk of sample contamination from external sources.[1]

This document provides a detailed protocol for the quantification of phthalate metabolites in human urine using a robust and sensitive method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of deuterated standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2]

Principle of the Method

The analytical method involves several key steps:

  • Enzymatic Deconjugation: Phthalate metabolites in urine are often present as glucuronide conjugates. To measure the total concentration (free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide moiety.[2][3][4][5]

  • Sample Cleanup and Concentration: Solid-phase extraction (SPE) is employed to remove interfering substances from the urine matrix and to concentrate the analytes of interest.[2][3][6][7] This can be performed using either an offline manual or an automated online system.[6][8][9]

  • Isotope Dilution: A mixture of deuterated or ¹³C-labeled internal standards, corresponding to each target phthalate metabolite, is added to the urine samples prior to sample preparation.[2][3] This allows for accurate quantification by correcting for any analyte loss during the procedure.

  • LC-MS/MS Analysis: The prepared samples are then analyzed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS). The analytes are separated chromatographically and then detected and quantified with high selectivity and sensitivity using multiple reaction monitoring (MRM) mode.[2][7][8]

Experimental Workflow

Workflow Urine Urine Sample (100-1000 µL) Spike Spike with Deuterated Internal Standards Urine->Spike Enzyme Enzymatic Deconjugation (β-glucuronidase) Spike->Enzyme SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Enzyme->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC Injection MS MS/MS Detection (MRM) LC->MS Quant Quantification using Isotope Dilution MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the quantification of phthalate metabolites in urine.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: Analytical standards of phthalate metabolites and their corresponding deuterated or ¹³C-labeled internal standards (e.g., from AccuStandard, Inc. or Cambridge Isotope Laboratories, Inc.).[3][10]

  • Enzyme: β-glucuronidase from E. coli K12.[5]

  • Solvents: HPLC-grade or equivalent acetonitrile, methanol, ethyl acetate, and water.[3]

  • Acids and Buffers: Formic acid, acetic acid, ammonium acetate, and phosphate buffer.[3][5]

  • SPE Cartridges: C18 or other suitable reversed-phase SPE cartridges (e.g., Agilent Bond Elut-C18).[8]

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. Transfer a 950 µL aliquot of each urine sample into a clean glass tube.[3]

  • Internal Standard Spiking: Add 50 µL of a mixture of deuterated internal standards (e.g., at 1 µg/mL) to each urine sample.[3]

  • Enzymatic Hydrolysis:

    • Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).[3]

    • Add 5 µL of β-glucuronidase solution (e.g., 200 U/mL).[3]

    • Vortex the mixture gently.

    • Incubate the samples at 37°C for 90 minutes in a shaking water bath to facilitate the deconjugation of glucuronidated metabolites.[3][8]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges by sequentially passing 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate buffer solution (pH 2.0).[3]

    • Loading: Dilute the hydrolyzed urine sample with 1 mL of phosphate buffer solution (pH 2.0) and load it onto the conditioned SPE column.[3]

    • Washing: Wash the cartridges with 2 mL of 0.1 M formic acid followed by 1 mL of water to remove interferences.[3]

    • Drying: Dry the cartridges under negative pressure.[3]

    • Elution: Elute the target analytes with 1 mL of acetonitrile followed by 1 mL of ethyl acetate into a collection tube.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 55°C.[3]

    • Reconstitute the dry residue in 200 µL of a solution of acetonitrile and water (e.g., 1:9 v/v) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase A: 0.1% acetic acid or formic acid in water.[5][7]

  • Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile.[5][7]

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[7][8]

  • Gradient Elution: A gradient program is used to achieve optimal separation of the various phthalate metabolites. An example gradient is as follows:

    • Start with a low percentage of mobile phase B (e.g., 5%), hold for a few minutes.

    • Linearly increase the percentage of mobile phase B to a high concentration (e.g., 100%) over several minutes.

    • Hold at the high concentration for a few minutes to elute all analytes.

    • Return to the initial conditions and equilibrate the column for the next injection.[7]

  • Injection Volume: Typically 10 µL.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[3]

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4] This involves monitoring specific precursor ion to product ion transitions for each analyte and its corresponding deuterated internal standard.

  • Optimization: The MS parameters, including collision energies and fragmentor voltages, should be optimized for each phthalate metabolite to achieve the maximum signal response.[3]

Data Presentation

Table 1: Example MRM Transitions for Selected Phthalate Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Monoethyl phthalate (MEP)193121
Mono-n-butyl phthalate (MBP)221177
Monobenzyl phthalate (MBzP)255183
Mono(2-ethylhexyl) phthalate (MEHP)277233
¹³C₄-MEP197125
¹³C₄-MBP225181
¹³C₄-MBzP259187
D₄-MEHP281237

Note: The exact m/z values may vary slightly depending on the instrument and specific labeled internal standards used.

Table 2: Summary of Quantitative Performance Data from Literature
Phthalate MetaboliteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Various (16 metabolites)0.11 - 0.90-~100
Various (8 metabolites)0.015 - 0.0480.050 - 0.16080.2 - 99.7
Various (18 metabolites)0.03 - 1.4--
MMP, MEP, MBzP, BPA-0.3-
MBP, MEHP-1.0-

Data compiled from multiple sources.[4][7][9][11]

Table 3: Example Concentrations of Phthalate Metabolites in Human Urine (ng/mL)
Phthalate MetaboliteDetection Rate (%)Mean ConcentrationMedian Concentration95th Percentile
MEP3216.45--
MBP9996.76--
MBzP10.07--
MEHP213.83--
Phthalic Acid (PA)1005.31--
MEP (another study)--96.2-
MECPP--47.5-

Data from selected studies.[1][3] Concentrations can vary significantly based on the population studied.

Signaling Pathway and Logical Relationships

The primary focus of this application note is the analytical methodology. Phthalates are known to exert their biological effects through various signaling pathways, including interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). However, a detailed depiction of these biological pathways is beyond the scope of this analytical protocol. The logical relationship central to this method is the principle of isotope dilution, as illustrated below.

IsotopeDilution Analyte Analyte (Unknown Concentration, C_a) Resp_A Response of Analyte (R_a) Analyte->Resp_A IS Internal Standard (IS) (Known Concentration, C_is) Resp_IS Response of IS (R_is) IS->Resp_IS Ratio Calculate Response Ratio (R_a / R_is) Resp_A->Ratio Resp_IS->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration Ratio) Ratio->CalCurve FinalConc Determine Analyte Concentration (C_a) CalCurve->FinalConc

Caption: Logical diagram of quantification by isotope dilution.

Conclusion

The described LC-MS/MS method with isotope dilution using deuterated internal standards provides a highly sensitive, specific, and accurate means for quantifying phthalate metabolites in human urine.[2][12] The detailed protocol herein serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in biomonitoring studies of phthalate exposure. The automation of sample preparation steps, such as solid-phase extraction, can further enhance throughput and reproducibility, making this method suitable for large-scale epidemiological studies.[6][9]

References

Application Note: High-Throughput Analysis of Urinary Phthalate Metabolites for Human Biomonitoring Using Isophthalic-2,4,5,6-D4 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human biomonitoring is a critical tool for assessing the body burden of environmental chemicals and understanding potential health risks. Phthalates, a class of high-production-volume chemicals used as plasticizers and in personal care products, are of significant concern due to their potential endocrine-disrupting properties.[1][2][3] Human exposure to phthalates is widespread, and biomonitoring is typically conducted by measuring their metabolites in urine.[1][2][4]

Accurate quantification of these metabolites is essential for reliable exposure assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for this purpose.[5][6][7] To ensure the accuracy and precision of LC-MS/MS data, stable isotope-labeled internal standards are employed to correct for variations in sample preparation and instrument response.[5][6][8] Isophthalic-2,4,5,6-D4 acid is a suitable deuterated internal standard for the analysis of phthalate metabolites, which are acidic in nature. This application note provides a detailed protocol for the analysis of common phthalate metabolites in human urine using LC-MS/MS with this compound as an internal standard.

Application

This protocol is intended for the quantitative analysis of the following common phthalate metabolites in human urine samples:

  • Monoethyl phthalate (MEP)

  • Mono-n-butyl phthalate (MBP)

  • Mono-isobutyl phthalate (MiBP)

  • Monobenzyl phthalate (MBzP)

  • Mono(2-ethylhexyl) phthalate (MEHP)

  • Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)

  • Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)

  • Mono(3-carboxypropyl) phthalate (MCPP)

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of the target phthalate metabolites and this compound (or other appropriate deuterated internal standards for each analyte).

  • Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia).[9][10]

  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Buffers: Ammonium acetate.

  • Solid-Phase Extraction (SPE): Reversed-phase polymeric SPE cartridges (e.g., Strata-X).[11]

  • Urine Samples: Human urine collected in polypropylene containers.

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of urine into a clean polypropylene tube.

  • Internal Standard Spiking: Add a solution containing this compound and other relevant deuterated internal standards to each urine sample, quality control sample, and calibration standard.[12]

  • Enzymatic Deconjugation:

    • Add 20 µL of β-glucuronidase/arylsulfatase to each sample.[9]

    • Add ammonium acetate buffer (pH 5.5) to each sample.

    • Incubate at 37°C for 2 hours to hydrolyze the glucuronidated metabolites.[9][10]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the enzyme-digested urine samples onto the cartridges.

    • Wash the cartridges with water to remove interferences.

    • Elute the phthalate metabolites with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[13]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the target analytes. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor and product ions for each phthalate metabolite and the deuterated internal standards.

Data Presentation

The following table summarizes typical quantitative data for the analysis of phthalate metabolites in human urine using this method. Values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

AnalyteAbbreviationLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Monoethyl phthalateMEP0.1 - 0.50.3 - 1.5
Mono-n-butyl phthalateMBP0.1 - 0.50.3 - 1.5
Mono-isobutyl phthalateMiBP0.1 - 0.50.3 - 1.5
Monobenzyl phthalateMBzP0.1 - 0.30.3 - 1.0
Mono(2-ethylhexyl) phthalateMEHP0.2 - 1.00.6 - 3.0
Mono(2-ethyl-5-hydroxyhexyl) phthalateMEHHP0.05 - 0.20.15 - 0.6
Mono(2-ethyl-5-oxohexyl) phthalateMEOHP0.1 - 0.30.3 - 1.0
Mono(3-carboxypropyl) phthalateMCPP0.05 - 0.20.15 - 0.6

Data compiled from multiple sources indicating typical performance of similar methods.[6][14]

Mandatory Visualization

Biomonitoring_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Urine Sample Collection (Polypropylene Containers) Storage Sample Storage (-20°C or below) SampleCollection->Storage Thawing Thawing and Aliquoting Storage->Thawing InternalStandard Spiking with This compound (IS) Thawing->InternalStandard Deconjugation Enzymatic Deconjugation (β-glucuronidase) InternalStandard->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Internal_Standard_Correction cluster_process Analytical Process Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., SPE) Analyte->SamplePrep InternalStandard Internal Standard (IS) (this compound) InternalStandard->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteResponse Analyte Signal LCMS->AnalyteResponse IS_Response IS Signal LCMS->IS_Response Ratio Ratio Calculation (Analyte Signal / IS Signal) AnalyteResponse->Ratio IS_Response->Ratio FinalConcentration Accurate Concentration Ratio->FinalConcentration Variability Process Variability (e.g., extraction loss, ion suppression) Variability->SamplePrep Variability->LCMS

References

Application Notes & Protocols for Investigating the Metabolic Fate of Isophthalic Acid Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid, a benzenedicarboxylic acid, is utilized in the industrial production of various polymers, resins, and plasticizers.[1] A thorough understanding of its metabolic fate is crucial for assessing its potential toxicological and pharmacological effects. Stable isotope labeling is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems. By replacing specific atoms in the isophthalic acid molecule with their stable isotopes (e.g., Carbon-13, Deuterium), researchers can differentiate the administered compound and its metabolites from endogenous molecules.[2][3] This allows for precise quantification and structural elucidation of metabolic products.

Currently, there is a notable lack of specific published studies detailing the metabolic fate of isophthalic acid using stable isotope tracers. These application notes and protocols, therefore, provide a comprehensive framework for designing and executing such investigations, drawing upon established methodologies in metabolic research.

I. Application Notes

1. Rationale for Using Stable Isotopes in Isophthalic Acid Metabolism Studies

Stable isotope-labeled compounds serve as powerful tools in metabolic research for several key reasons:

  • High Specificity and Sensitivity: Mass spectrometry techniques can readily distinguish between the isotopically labeled compound and its unlabeled endogenous counterparts, enabling precise quantification even at low concentrations.[4]

  • Non-Radioactive: Unlike radioisotopes, stable isotopes do not pose a radiation hazard, simplifying handling and disposal procedures.[5]

  • Elucidation of Metabolic Pathways: By tracking the isotopic label through various biochemical transformations, it is possible to identify and characterize the metabolic pathways involved in the biotransformation of isophthalic acid.[3][6]

  • Pharmacokinetic Profiling: The use of stable isotopes allows for accurate determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[7]

  • Bioavailability Studies: Co-administration of a labeled intravenous dose and an unlabeled oral dose can be used to determine the absolute bioavailability of isophthalic acid.

2. Choice of Isotope and Labeling Position

The selection of the stable isotope and its position within the isophthalic acid molecule is critical for a successful study.

  • Carbon-13 (¹³C): Labeling the carboxyl groups or the benzene ring with ¹³C is a common strategy. [¹³C]-carboxyl-labeled isophthalic acid can be used to trace decarboxylation reactions, while ring-labeled [¹³C₆]-isophthalic acid ensures that the core structure is tracked even if the carboxyl groups are modified.

  • Deuterium (²H): Replacing hydrogen atoms on the benzene ring with deuterium can also be effective. However, consideration must be given to the potential for kinetic isotope effects, where the heavier isotope can alter the rate of metabolic reactions, although this is not always the case.[5] It is also important to ensure the label is not in an exchangeable position.

3. Analytical Techniques

The primary analytical methods for detecting and quantifying stable isotope-labeled compounds and their metabolites are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing biological samples in metabolomics. It offers high sensitivity and selectivity for a wide range of compounds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of isophthalic acid and its metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the metabolites and can be used to determine the position of the isotopic label.

II. Experimental Protocols

This section outlines a hypothetical protocol for an in vivo study to investigate the metabolic fate of [¹³C₆]-isophthalic acid in a rat model.

1. Synthesis and Characterization of [¹³C₆]-Isophthalic Acid

  • Synthesis: The synthesis of [¹³C₆]-isophthalic acid can be achieved through various organic synthesis routes, starting from a commercially available ¹³C-labeled precursor such as [¹³C₆]-benzene.

  • Purification: The synthesized compound should be purified to >98% purity using techniques like recrystallization or column chromatography.

  • Characterization: The identity and isotopic enrichment of the final product must be confirmed using NMR (¹H and ¹³C) and high-resolution mass spectrometry.

2. Animal Study Protocol

  • Animals: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model. Animals should be acclimated for at least one week before the experiment.

  • Housing and Diet: Animals should be housed individually in metabolic cages that allow for the separate collection of urine and feces. They should have free access to a standard chow diet and water.

  • Dosing:

    • A single oral dose of [¹³C₆]-isophthalic acid (e.g., 10 mg/kg) is administered by gavage. The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • A control group should receive the vehicle only.

  • Sample Collection:

    • Urine and Feces: Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dose.

    • Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) are collected from the tail vein into heparinized tubes. Plasma is separated by centrifugation.

    • Tissues: At the end of the study (e.g., 72h), animals are euthanized, and key tissues (liver, kidneys, gastrointestinal tract, etc.) are collected.

3. Sample Preparation

  • Urine: A direct aliquot can be diluted and injected for LC-MS analysis. Enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) may be necessary to cleave conjugated metabolites.

  • Plasma: Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol). The supernatant is collected after centrifugation and evaporated to dryness, then reconstituted for analysis.

  • Feces and Tissues: Samples are homogenized in a suitable solvent (e.g., methanol/water). The homogenate is centrifuged, and the supernatant is processed for analysis.

4. LC-MS Analysis

  • Chromatography: A reversed-phase C18 column is typically used for the separation of isophthalic acid and its potential metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for data acquisition in both positive and negative ion modes.

  • Data Analysis: The data is processed to identify and quantify [¹³C₆]-isophthalic acid and its ¹³C-labeled metabolites based on their accurate mass and retention times. The mass shift of +6 Da (for ¹³C₆) will distinguish them from endogenous compounds.

III. Data Presentation

The quantitative data obtained from the study should be summarized in clear and concise tables.

Table 1: Hypothetical Pharmacokinetic Parameters of [¹³C₆]-Isophthalic Acid in Rats

ParameterValue
Cₘₐₓ (ng/mL)1500 ± 250
Tₘₐₓ (h)1.5 ± 0.5
AUC₀₋₂₄ (ng·h/mL)8500 ± 1200
t₁/₂ (h)4.2 ± 0.8

Table 2: Hypothetical Excretion of ¹³C-Label in Rats Following a Single Oral Dose of [¹³C₆]-Isophthalic Acid

Excretion Route% of Administered Dose (Mean ± SD)
Urine
0-24h85.2 ± 5.6
24-48h3.1 ± 1.2
Feces
0-48h8.5 ± 2.1
Total Recovery 96.8 ± 4.5

Table 3: Hypothetical Metabolite Profile in 0-24h Urine of Rats Dosed with [¹³C₆]-Isophthalic Acid

Metabolite% of Total ¹³C in Urine (Mean ± SD)Proposed Structure
[¹³C₆]-Isophthalic Acid75.8 ± 6.3Unchanged parent compound
[¹³C₆]-Metabolite 115.2 ± 3.1Glucuronide conjugate
[¹³C₆]-Metabolite 25.5 ± 1.8Glycine conjugate
[¹³C₆]-Metabolite 33.5 ± 1.1Hydroxylated derivative

IV. Visualizations

Diagram 1: Hypothetical Metabolic Pathway of Isophthalic Acid

IPA Isophthalic Acid M1 Phase I Metabolite (e.g., Hydroxylation) IPA->M1 CYP450 M2 Phase II Metabolite (e.g., Glucuronide Conjugate) IPA->M2 UGTs M3 Phase II Metabolite (e.g., Glycine Conjugate) IPA->M3 Glycine Transferase M1->M2 Excretion Excretion (Urine, Feces) M2->Excretion M3->Excretion

Caption: Hypothetical biotransformation of isophthalic acid.

Diagram 2: Experimental Workflow for Isophthalic Acid Metabolic Fate Study

cluster_animal_phase In-Life Phase cluster_analysis_phase Analytical Phase cluster_reporting Reporting Dosing Dosing of Rats with [¹³C₆]-Isophthalic Acid Collection Sample Collection (Urine, Feces, Blood, Tissues) Dosing->Collection Preparation Sample Preparation (Extraction, Cleanup) Collection->Preparation LCMS LC-MS Analysis Preparation->LCMS Data Data Processing and Metabolite Identification LCMS->Data Report Summarize Data (Tables, Figures) Data->Report

Caption: Workflow for the stable isotope-based metabolic study.

References

Application Notes and Protocols for Isophthalic-2,4,5,6-D4 Acid in Food Contact Material Migration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid is a monomer frequently used in the production of polymers for food contact materials (FCMs), such as polyethylene terephthalate (PET) bottles and can coatings. The potential migration of isophthalic acid from these materials into food is a safety concern that requires rigorous analytical testing. To ensure accurate quantification of isophthalic acid migration, the use of a stable isotope-labeled internal standard is crucial. Isophthalic-2,4,5,6-D4 acid serves as an excellent internal standard for this purpose due to its chemical similarity to the analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in migration studies of food contact materials. The methodologies described are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), in accordance with European Union regulations.

Regulatory Framework

In the European Union, the specific migration limit (SML) for isophthalic acid from food contact materials into food or food simulants is regulated under Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. Isophthalic acid (FCM substance No. 291) is part of a group of substances with a combined SML.

Substance GroupFCM Substance No.CAS No.SML (mg/kg)
Group 27188, 291121-91-5 (Isophthalic acid)5 (expressed as isophthalic acid)

Experimental Protocols

Protocol 1: Specific Migration Testing using HPLC with UV or Mass Spectrometric Detection

This protocol outlines the determination of isophthalic acid migration from plastic food contact materials into food simulants using HPLC, with this compound as the internal standard.

1. Materials and Reagents

  • Isophthalic acid (purity ≥ 99%)

  • This compound (isotopic purity ≥ 98%)

  • Food Simulants as per Regulation (EU) No 10/2011 (e.g., 10% ethanol (Simulant A), 3% acetic acid (Simulant B), 20% ethanol (Simulant C), 50% ethanol (Simulant D1), and olive oil (Simulant D2) or isooctane as a substitute)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Preparation of Standard Solutions

  • Primary Stock Solution of Isophthalic Acid (1000 µg/mL): Accurately weigh 10 mg of isophthalic acid and dissolve in 10 mL of methanol.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution of isophthalic acid with the appropriate food simulant. A typical concentration range is 0.1 to 10 µg/mL.

  • Internal Standard Spiking Solution: Spike each calibration standard and sample with a fixed concentration of this compound (e.g., 1 µg/mL).

3. Migration Test Setup

  • Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).

  • Place the test specimen in a migration cell or immerse it in a known volume of the selected food simulant, ensuring a surface area to volume ratio of 6 dm²/L, unless otherwise specified.

  • The selection of food simulants and test conditions (time and temperature) should be based on the intended use of the food contact material as outlined in Regulation (EU) No 10/2011. Common test conditions include 10 days at 40°C or 2 hours at 70°C.[1]

4. Sample Preparation

  • After the migration period, take an aliquot of the food simulant.

  • For aqueous food simulants (A, B, C, D1), the sample can often be directly injected after spiking with the internal standard and filtering through a 0.45 µm syringe filter.

  • For fatty food simulants (D2 or olive oil), a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary to remove fats before analysis.

5. HPLC-UV/MS Analysis

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol is typically employed.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • UV Detection: Wavelength set at 232 nm.[3]

  • MS Detection (ESI-): Monitor the deprotonated molecular ions for isophthalic acid (m/z 165) and this compound (m/z 169).

6. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of isophthalic acid to the peak area of this compound against the concentration of isophthalic acid in the working standards.

  • Calculate the concentration of isophthalic acid in the migration samples using the calibration curve.

  • Express the migration result in mg of isophthalic acid per kg of food simulant (mg/kg).

Protocol 2: Specific Migration Testing using GC-MS after Derivatization

This protocol is suitable for the analysis of isophthalic acid in complex matrices and provides high sensitivity and selectivity.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Boron trifluoride-methanol complex).

  • Anhydrous sodium sulfate.

  • Solvents for extraction (e.g., diethyl ether, hexane).

2. Preparation of Standard Solutions

  • Prepare stock and working standard solutions as described in Protocol 1, using a suitable solvent like methanol.

3. Migration Test Setup

  • Follow the same procedure as in Protocol 1.

4. Sample Preparation and Derivatization

  • Take an aliquot of the food simulant after the migration test.

  • For aqueous simulants, acidify the sample and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

  • For fatty food simulants, perform a saponification step followed by acidification and extraction.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume.

  • Add the derivatization reagent (e.g., BSTFA + 1% TMCS) and heat to form the trimethylsilyl (TMS) esters of isophthalic acid and the internal standard.

5. GC-MS Analysis

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless injection mode.

  • Oven Temperature Program: A suitable temperature program to separate the derivatized analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) mode. Monitor characteristic ions for the TMS derivatives of isophthalic acid and this compound.

6. Quantification

  • Follow the same quantification procedure as in Protocol 1, using the peak areas of the characteristic ions of the derivatized compounds.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from migration studies.

Food Contact MaterialFood SimulantTest ConditionsAnalytical MethodMigration Level of Isophthalic Acid (mg/kg)
PET Bottle10% Ethanol (Simulant A)10 days at 40°CHPLC-UV< 0.5
Polyester Can Coating3% Acetic Acid (Simulant B)2 hours at 70°CLC-MS/MS1.2
PET Tray50% Ethanol (Simulant D1)10 days at 60°CGC-MS2.5
Polyester FilmOlive Oil (Simulant D2)10 days at 40°CLC-MS/MS0.8

Experimental Workflow Diagram

Migration_Study_Workflow cluster_prep Preparation cluster_migration Migration Experiment cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Isophthalic Acid) spike_is Spike Simulant with Internal Standard prep_is Prepare Internal Standard Solution (this compound) prep_is->spike_is sample_prep Prepare Food Contact Material Sample migration_cell Set up Migration Cell with Food Simulant sample_prep->migration_cell incubation Incubate under Defined Conditions migration_cell->incubation incubation->spike_is sample_cleanup Sample Cleanup (if necessary) spike_is->sample_cleanup instrument_analysis LC-MS/MS or GC-MS Analysis sample_cleanup->instrument_analysis calibration Construct Calibration Curve instrument_analysis->calibration quantification Quantify Isophthalic Acid Concentration calibration->quantification reporting Report Results (mg/kg) quantification->reporting

Caption: Experimental workflow for migration testing.

Logical Relationship of Key Steps

Logical_Relationship Regulation Regulatory Limits (e.g., EU 10/2011) Method_Validation Analytical Method Validation Regulation->Method_Validation defines SML Compliance Compliance Assessment Regulation->Compliance is the basis for Migration_Testing Migration Experiment Method_Validation->Migration_Testing ensures reliability Quantification Accurate Quantification Migration_Testing->Quantification provides data Quantification->Compliance compares to SML

Caption: Key steps in compliance assessment.

References

Application Note and Protocol for Preparing Isophthalic-2,4,5,6-D4 Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isophthalic-2,4,5,6-D4 acid is a deuterated form of isophthalic acid, a key intermediate in the production of various polymers such as polyethylene terephthalate (PET) and unsaturated polyester resins.[1][2] In the pharmaceutical and drug development sectors, stable isotope-labeled compounds like this compound are valuable as internal standards for quantitative analysis and as tracers to study metabolic pathways.[3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₂D₄O₄[3][4]
Molecular Weight170.16 g/mol [3][4]
CAS Number148472-48-4[3]
AppearanceWhite to off-white solid[3]
Purity≥98%Not explicitly stated, but typical for research-grade chemicals.
Isotopic Purity≥98 atom % DNot explicitly stated for this compound, but is a common standard.

Experimental Protocols

1. Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS). The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][7]

  • Fire Safety: Isophthalic acid is flammable. Keep away from open flames and sources of ignition. Use carbon dioxide, water spray, or alcohol-resistant foam for extinguishing fires.[5][6]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[6]

2. Stock Solution Preparation

The choice of solvent is critical for preparing a stable and clear stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[3][8]

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Cryogenic vials for aliquoting

Protocol for a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mM stock solution, you would need 17.016 mg of the compound (Mass = Concentration x Volume x Molecular Weight).

  • Dissolution: Add the weighed powder to a volumetric flask. Add a portion of the DMSO (e.g., 8 mL for a 10 mL final volume) to the flask.

  • Mixing: Gently swirl the flask to begin dissolving the powder. Use a vortex mixer for more vigorous mixing.

  • Sonication: If the compound does not fully dissolve, place the flask in an ultrasonic bath to aid dissolution.[3] Heating the solution to 37°C can also help increase solubility.[4]

  • Final Volume: Once the solid is completely dissolved, add DMSO to the flask to reach the final desired volume. Mix thoroughly to ensure a homogeneous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]

Data Presentation

Stock Solution Preparation Table:

The following table provides the required mass of this compound for preparing stock solutions at various concentrations and volumes.

Desired Concentration (mM)Volume (mL)Mass Required (mg)
110.17016
510.8508
1011.7016
150.8508
554.254
1058.508
1101.7016
5108.508
101017.016

Storage and Stability:

Proper storage is crucial for maintaining the integrity of the this compound and its stock solutions.

FormStorage TemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from MedchemExpress and GlpBio.[3][4]

Visualization

Experimental Workflow for Stock Solution Preparation:

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Weigh this compound B Add to Volumetric Flask A->B C Add Solvent (e.g., DMSO) B->C D Vortex Mixing C->D E Ultrasonic Bath (if needed) D->E Incomplete Dissolution F Add Solvent to Final Volume D->F Complete Dissolution E->F G Mix Thoroughly F->G H Aliquot into Cryovials G->H I Store at -80°C or -20°C H->I

Caption: Workflow for preparing this compound stock solution.

References

Application Note: Quantitative Analysis of Industrial Chemicals Using Deuterated Standards by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of industrial chemicals in various matrices is crucial for environmental monitoring, food safety, and industrial quality control. Many analytical techniques can be hampered by matrix effects and variations in sample preparation, leading to inaccurate results. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][2] This application note details a robust protocol for the quantitative analysis of industrial chemicals using deuterated standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated standards, which are analogues of the target analyte with one or more hydrogen atoms replaced by deuterium, are ideal internal standards. They exhibit nearly identical chemical and physical properties to the native compound, ensuring they behave similarly during sample extraction, cleanup, and chromatographic analysis.[3] This co-elution and similar ionization behavior allow for the correction of analyte losses during sample preparation and variations in instrument response, significantly improving the accuracy and reliability of quantification.[4][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of choice for obtaining highly accurate and precise measurements. The core principle involves adding a known amount of an isotopically enriched standard (the "spike," in this case, a deuterated standard) to a sample containing an unknown amount of the native analyte.[1][6] After allowing the standard to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry.

The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensity of the native analyte to that of the deuterated standard, the concentration of the analyte in the original sample can be accurately calculated, even with incomplete recovery of the analyte during sample preparation.

G cluster_0 Principle of Isotope Dilution A Sample with Unknown Analyte Concentration C Sample + Spike Mixture (Equilibration) A->C B Known Amount of Deuterated Standard (Spike) B->C D Sample Preparation (Extraction, Cleanup) C->D E Mass Spectrometry Analysis (GC/LC-MS) D->E F Measure Isotope Ratio (Analyte / Standard) E->F G Calculate Analyte Concentration F->G

Caption: Principle of Isotope Dilution Mass Spectrometry.

Application: Analysis of Phthalate Plasticizers in Polymer Matrices

This section provides a detailed protocol for the quantitative analysis of common phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), in a polymer matrix using a deuterated internal standard (DEHP-d4).

Experimental Protocol

G cluster_1 Experimental Workflow for Phthalate Analysis S1 1. Sample Weighing (e.g., 0.5 g of polymer) S2 2. Spiking with DEHP-d4 Internal Standard S1->S2 S3 3. Solvent Extraction (e.g., Dichloromethane) S2->S3 S4 4. Sonication and Centrifugation S3->S4 S5 5. Extract Filtration and Concentration S4->S5 S6 6. Reconstitution in Mobile Phase S5->S6 S7 7. LC-MS/MS Analysis S6->S7

Caption: Experimental workflow for phthalate analysis.

3.1.1. Materials and Reagents

  • Analytes and Standards:

    • Native phthalate standards (e.g., DEHP)

    • Deuterated internal standard (e.g., DEHP-d4)[7]

  • Solvents:

    • Dichloromethane (DCM), HPLC grade[7]

    • Methanol (MeOH), LC-MS grade

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

  • Reagents:

    • Ammonium acetate

    • Formic acid

3.1.2. Sample Preparation

  • Accurately weigh approximately 0.5 g of the polymer sample into a glass centrifuge tube.

  • Spike the sample with a known amount of the deuterated internal standard solution (e.g., 10 µL of a 10 µg/mL DEHP-d4 solution in methanol).[4]

  • Add 10 mL of dichloromethane to the tube.[7]

  • Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.3. Instrument and Analytical Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is recommended for high sensitivity and selectivity.[4]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate[8]

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native analyte and the deuterated standard.

Data Presentation and Analysis

4.1. Calibration Curve

Prepare a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the deuterated internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

Table 1: Example Calibration Data for DEHP Analysis

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,1701,525,3450.050
10153,8901,530,1120.101
50775,4501,545,6780.502
1001,550,2341,539,8761.007
5007,890,1231,555,4325.072

4.2. Quantitative Data Summary

The use of deuterated standards allows for the accurate determination of method performance characteristics, even in complex matrices.

Table 2: Method Performance for Phthalate Analysis in Polymer Matrix

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/g
Limit of Quantification (LOQ)0.5 ng/g
Recovery (%)95 - 105%
Precision (%RSD)< 10%

Discussion

The use of deuterated internal standards in the quantitative analysis of industrial chemicals offers several key advantages:

  • Correction for Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard is affected similarly, the ratio of analyte to standard remains constant, correcting for these effects.[4]

  • Compensation for Analyte Loss: Losses during sample preparation steps such as extraction, cleanup, and transfer are accounted for as both the analyte and the deuterated standard are lost to the same extent.

  • Improved Precision and Accuracy: By minimizing the impact of variations in sample handling and instrument performance, the overall precision and accuracy of the analytical method are significantly improved.[5][9]

While deuterated standards are highly effective, it is important to ensure their isotopic purity and to verify that there is no isotopic exchange (loss of deuterium) during the analytical procedure.[10]

Conclusion

The protocol described in this application note provides a reliable and accurate method for the quantitative analysis of industrial chemicals in complex matrices. The use of deuterated internal standards in conjunction with LC-MS/MS or GC-MS is a powerful approach that effectively mitigates matrix effects and compensates for variations in sample preparation, leading to high-quality, defensible data. This methodology is broadly applicable to a wide range of industrial chemicals, including pesticides, flame retardants, and plasticizers.[9][11][12]

References

Application of Isophthalic-2,4,5,6-D4 Acid in Polymer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Isophthalic-2,4,5,6-D4 acid as an internal standard in the quantitative analysis of isophthalic acid in polymer matrices. The primary application is in the quality control of polyesters, such as polyethylene terephthalate (PET) and unsaturated polyester resins (UPR), and in migration studies for food contact materials and medical devices. Isotope dilution mass spectrometry is the method of choice for this application, offering high accuracy and precision.

Isophthalic acid is a common comonomer used to modify the properties of polyesters, enhancing their clarity, processability, and mechanical properties. Accurate quantification of the isophthalic acid content is crucial for ensuring the desired polymer characteristics and for regulatory compliance. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis as it compensates for variations in sample preparation, chromatographic separation, and ionization efficiency in mass spectrometry.

Key Applications:
  • Quality Control of Polyester Resins: Determination of the precise amount of isophthalic acid incorporated into the polymer backbone of PET and UPRs.

  • Migration Studies: Quantification of isophthalic acid leaching from food and beverage containers, medical devices, and other consumer products.

  • Degradation Studies: Monitoring the release of isophthalic acid as a degradation product of polyesters under various environmental conditions.

Experimental Protocols

The following protocols describe the quantitative analysis of isophthalic acid in polyester samples using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Alkaline Hydrolysis of Polyester

This protocol is designed to break down the polyester matrix and liberate the isophthalic acid monomers for analysis.

Materials:

  • Polyester sample (e.g., PET pellets, film, or resin)

  • This compound solution (in methanol or acetonitrile, concentration certified)

  • Methanol (HPLC grade)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh accurately approximately 10-20 mg of the polymer sample into a centrifuge tube.

  • Add a known amount of the this compound internal standard solution to the tube. The amount should be chosen to be in the mid-range of the expected isophthalic acid concentration in the sample.

  • Add 5 mL of a 2 M solution of KOH or NaOH in methanol.

  • Seal the tube tightly and vortex to mix the contents.

  • Place the tube in a heating block or water bath at 80°C for 2-4 hours, or until the polymer is completely dissolved and hydrolyzed.

  • Allow the tube to cool to room temperature.

  • Neutralize the solution by adding concentrated HCl dropwise until the pH is approximately 2-3. This will precipitate the dicarboxylic acids.

  • Add 5 mL of deionized water and vortex thoroughly.

  • Centrifuge the sample at 5000 rpm for 10 minutes to pellet any solid residue.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. If necessary, filter the supernatant through a 0.22 µm syringe filter.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating isophthalic acid.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration. For example:

    • 0-1 min: 5% B

    • 1-5 min: ramp to 95% B

    • 5-7 min: hold at 95% B

    • 7-7.1 min: return to 5% B

    • 7.1-10 min: re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode to monitor the specific precursor-to-product ion transitions for both isophthalic acid and its deuterated internal standard.

    • Isophthalic Acid: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 165.1. The product ions for fragmentation can be monitored (e.g., m/z 121.1).

    • This compound: The precursor ion is [M-H]⁻ at m/z 169.1. The corresponding product ion would also be shifted by 4 Da (e.g., m/z 125.1).

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The concentration of isophthalic acid in the polymer is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of isophthalic acid and a constant concentration of the internal standard.

Sample IDPolymer TypeReplicateIsophthalic Acid Concentration (mg/kg)%RSD
PET-001PET Pellets125.32.1
225.8
324.9
UPR-AUnsaturated Resin1150.21.8
2148.9
3151.5
Food-Sim-1Migration Test10.853.5
(PET Bottle)20.88
30.82

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of isophthalic acid in a polymer sample is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Polymer Sample add_is Add this compound (IS) weigh->add_is hydrolysis Alkaline Hydrolysis add_is->hydrolysis neutralize Neutralization & Precipitation hydrolysis->neutralize centrifuge Centrifugation & Extraction neutralize->centrifuge hplc HPLC Separation centrifuge->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calculate Concentration Calculation integrate->calculate

Caption: Workflow for Polymer Analysis

Isotope Dilution Principle

The logical relationship in the isotope dilution method is illustrated in the following diagram.

IsotopeDilution sample Polymer Sample (Unknown amount of Isophthalic Acid) mixture Sample + Standard Mixture sample->mixture standard This compound (Known amount) standard->mixture analysis LC-MS/MS Analysis mixture->analysis ratio Measure Peak Area Ratio (Isophthalic Acid / this compound) analysis->ratio quantification Quantify Isophthalic Acid ratio->quantification

Caption: Isotope Dilution Logic

Determination of Isophthalic Acid in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid (IPA) is an aromatic dicarboxylic acid. Exposure to isophthalic acid can occur in industrial settings, and it is also a final common metabolic form of phthalic acid esters (PAEs), which are widely used as plasticizers.[1] Therefore, the determination of isophthalic acid in biological matrices is crucial for toxicological studies and for biomonitoring human exposure to certain industrial chemicals. Isophthalic acid is primarily excreted unchanged in the urine, making it a suitable biomarker for assessing exposure.[2]

These application notes provide detailed protocols for the quantitative analysis of isophthalic acid in two key biological matrices: urine and blood (serum/plasma). The methodologies described are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), providing sensitive and reliable quantification.

Analytical Methods Overview

The choice of analytical method for isophthalic acid determination often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely available technique for the analysis of isophthalic acid. It offers good sensitivity and specificity, particularly when preceded by an effective sample clean-up procedure.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity. Due to the low volatility of isophthalic acid, a derivatization step is necessary to convert it into a more volatile compound before GC analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the determination of isophthalic acid using the methods described in these application notes.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 5 ppb[3]0.04-0.42 µmol/L (for general organic acids)[4]
Limit of Quantification (LOQ) Not explicitly stated, but typically 3-5x LODNot explicitly stated
Linearity (r) >0.99 (typical for validated methods)0.9958-0.9996 (for general organic acids)[4]
Recovery 88.9 to 123.6 % (for a similar compound)82.97-114.96% (for general organic acids)[4]
Precision (CV%) 4.1-6.4 % (for a similar compound)0.32-13.76% (for general organic acids)[4]

Protocol 1: Determination of Isophthalic Acid in Human Urine by HPLC-UV

This protocol describes the analysis of isophthalic acid in urine using solid-phase extraction (SPE) for sample clean-up followed by HPLC-UV detection.

Materials and Reagents
  • Isophthalic acid standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Phosphoric acid (reagent grade)[3]

  • Ultrapure water

  • C18 SPE cartridges

  • Human urine samples

Experimental Protocol

1. Standard Solution Preparation a. Prepare a stock solution of isophthalic acid (e.g., 1 mg/mL) in methanol. b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

2. Sample Preparation (Solid-Phase Extraction) a. Thaw frozen urine samples at room temperature. b. Centrifuge the urine samples to remove any particulate matter. c. Pre-condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water through the cartridge.[5] d. Mix 0.5 mL of the urine sample with 1.5 mL of 1% formic acid.[5] e. Load the mixture onto the pre-conditioned SPE cartridge. f. Wash the cartridge with 1 mL of 1% formic acid to remove interfering substances.[5] g. Elute the isophthalic acid from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile). h. Evaporate the eluate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) for HPLC analysis.

3. HPLC-UV Analysis a. HPLC System: A standard HPLC system with a UV detector. b. Column: Primesep B, 4.6 x 150 mm, 5 µm, or equivalent mixed-mode or reversed-phase C18 column.[3] c. Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid buffer (0.4%).[3] For example, a gradient of 30-70% acetonitrile over 10 minutes.[3] d. Flow Rate: 1.0 mL/min.[3] e. Detection Wavelength: 210 nm.[3] f. Injection Volume: 20 µL.

4. Data Analysis a. Construct a calibration curve by plotting the peak area of the isophthalic acid standards against their concentrations. b. Determine the concentration of isophthalic acid in the urine samples by comparing their peak areas to the calibration curve. c. Account for the dilution and concentration factors from the sample preparation steps to calculate the final concentration in the original urine sample.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge acidify Acidify Sample centrifuge->acidify spe_condition Condition C18 SPE Cartridge spe_load Load Sample onto SPE spe_condition->spe_load acidify->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Isophthalic Acid spe_wash->spe_elute evaporate Evaporate Eluate spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc data Data Analysis hplc->data

HPLC-UV analysis workflow for isophthalic acid in urine.

Protocol 2: Determination of Isophthalic Acid in Blood (Serum/Plasma) by GC-MS

This protocol details the analysis of isophthalic acid in serum or plasma using a derivatization step followed by GC-MS analysis.

Materials and Reagents
  • Isophthalic acid standard (≥99% purity)

  • Internal standard (e.g., a stable isotope-labeled analog of isophthalic acid)

  • Acetone (GC grade)[4]

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Serum or plasma samples

Experimental Protocol

1. Standard and Internal Standard Preparation a. Prepare a stock solution of isophthalic acid (e.g., 1 mg/mL) in a suitable solvent. b. Prepare a stock solution of the internal standard. c. Prepare working standard solutions containing a fixed concentration of the internal standard and varying concentrations of isophthalic acid for the calibration curve.

2. Sample Preparation and Derivatization a. To a microcentrifuge tube, add a known volume of serum or plasma (e.g., 100 µL). b. Add the internal standard solution. c. Precipitate proteins by adding a solvent like acetone.[4] Vortex and centrifuge to pellet the proteins. d. Transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a stream of nitrogen. f. Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried residue.[4] g. Heat the mixture (e.g., at 50°C for 10 minutes) to facilitate the derivatization reaction.[4] An ultrasound-assisted derivatization can also be employed.[4] h. After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis a. GC-MS System: A gas chromatograph coupled to a mass spectrometer. b. Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column. c. Carrier Gas: Helium. d. Injection Mode: Splitless. e. Temperature Program: An optimized temperature gradient to separate the derivatized isophthalic acid from other components. For example, an initial temperature of 70°C, ramped to a final temperature of around 280-300°C. f. Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized isophthalic acid and the internal standard.

4. Data Analysis a. Create a calibration curve by plotting the ratio of the peak area of the derivatized isophthalic acid to the peak area of the internal standard against the concentration of the standards. b. Determine the concentration of isophthalic acid in the samples using the calibration curve. c. Adjust for the initial sample volume to report the final concentration in the serum or plasma.

Experimental Workflow

cluster_sample_prep Sample Preparation and Derivatization cluster_analysis Analysis serum Serum/Plasma Sample is_add Add Internal Standard serum->is_add ppt Protein Precipitation is_add->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry derivatize Add Derivatization Reagent & Heat dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis gcms->data

GC-MS analysis workflow for isophthalic acid in serum/plasma.

Signaling Pathways and Biological Relevance

Currently, there is limited evidence to suggest that isophthalic acid is directly involved in specific signaling pathways in mammalian systems. Its primary biological relevance in the context of toxicology and biomonitoring is as a stable metabolite of various phthalate esters. The concentration of isophthalic acid in biological fluids can serve as an integrated measure of exposure to its parent compounds.

The metabolic fate of isophthalic acid appears to be straightforward, with studies in rats indicating that it is largely eliminated from the body unchanged, primarily through urinary excretion.[2] A steady state in the blood is reached relatively quickly after exposure, and it is not expected to accumulate significantly in tissues.[2]

The following diagram illustrates the relationship between exposure to phthalate esters and the excretion of isophthalic acid as a biomarker.

exposure Exposure to Phthalate Esters absorption Absorption into the Body exposure->absorption Ingestion, Inhalation, Dermal Contact metabolism Metabolism to Isophthalic Acid absorption->metabolism excretion Urinary Excretion metabolism->excretion

Metabolic fate of phthalate esters to isophthalic acid.

Conclusion

The protocols outlined in these application notes provide robust and sensitive methods for the determination of isophthalic acid in human urine and blood. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the study, including the need for high throughput versus very low detection limits. The accurate quantification of isophthalic acid is essential for assessing human exposure to its precursor compounds and for conducting toxicological risk assessments.

References

Application Notes and Protocols for Phthalate Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalate esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). They are ubiquitous in a vast array of consumer and industrial products, including food packaging, medical devices, toys, building materials, and personal care products. Due to their weak chemical bonds with the polymer matrix, phthalates can readily leach, migrate, or evaporate into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.

Growing concerns over the potential adverse health effects of phthalates, including their classification as endocrine-disrupting chemicals (EDCs), have led to increased regulatory scrutiny and a demand for sensitive and reliable analytical methods for their detection and quantification in various matrices. The inherent variability and complexity of sample matrices, coupled with the potential for contamination during sample handling, present significant challenges to achieving accurate and precise measurements.

The use of deuterated internal standards in conjunction with chromatographic techniques, primarily gas chromatography-mass spectrometry (GC-MS), is a well-established and highly effective approach to address these challenges. Deuterated internal standards are isotopically labeled analogues of the target phthalates, exhibiting nearly identical chemical and physical properties. By spiking the sample with a known amount of the deuterated standard prior to sample preparation, it is possible to compensate for the loss of analyte during extraction and cleanup, as well as to correct for matrix-induced signal suppression or enhancement in the analytical instrument. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis of organic micropollutants.

These application notes provide detailed protocols for the sample preparation and analysis of phthalates in various matrices using deuterated internal standards, aimed at providing researchers, scientists, and drug development professionals with a robust framework for obtaining high-quality data.

Data Presentation: Quantitative Performance of Phthalate Analysis

The following tables summarize the quantitative data from various studies employing deuterated internal standards for phthalate analysis. These tables provide a comparative overview of method performance across different sample matrices and analytical techniques.

Table 1: Recovery of Deuterated Phthalates in Indoor Air Samples [1]

Deuterated StandardAdsorbentAir Volume (m³)Recovery (%)
DEP-d₄ODS filter2.88> 89.7
DBP-d₄ODS filter2.88> 89.7
BBP-d₄ODS filter2.88> 89.7
DEHP-d₄ODS filter2.88> 89.7
DEP-d₄SDB cartridge14.485.9 - 100
DBP-d₄SDB cartridge14.485.9 - 100
BBP-d₄SDB cartridge14.485.9 - 100
DEHP-d₄SDB cartridge14.485.9 - 100

Table 2: Method Detection Limits (MDLs) for Phthalates in Indoor Air [1]

PhthalateAir Sampling Volume (m³)MDL (ng/m³)
Various PAEs2.882.0 - 45.0
Various PAEs14.40.40 - 9.0

Table 3: Recovery of Phthalates in Spiked Coffee Brew Samples [2]

PhthalateSpiking LevelRecovery (%)
di-n-hexyl-phthalate-d₄ (surrogate)Known concentration> 78 (most cases ~100)

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates in Coffee Brew [2]

PhthalateLOD (µg/L)LOQ (µg/L)
Various PAEs-5 - 20

Table 5: Recovery Rates of Deuterated Phthalates from Water [3]

Deuterated PhthalateExtraction SolventRecovery Rate (%)
Short-chain (e.g., DMP, DEP)n-hexanePoor
All PPsDichloromethaneHigh

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of phthalates from various matrices using deuterated internal standards. It is crucial to take precautions to avoid phthalate contamination from laboratory equipment and solvents. All glassware should be thoroughly cleaned and rinsed with acetone and hexane, and contact with plastic materials should be minimized.[4][5]

Protocol 1: Phthalate Analysis in Liquid Samples (e.g., Wine, Beverages, Water)

This protocol is based on liquid-liquid extraction (LLE) and is suitable for the analysis of phthalates in various liquid matrices.

1. Materials and Reagents

  • Solvents: Isohexane, hexane, acetone, dichloromethane (all pesticide or HPLC grade).[2][4][5]

  • Internal Standard Stock Solution: Prepare a stock solution of deuterated phthalate standards (e.g., DMP-d4, DEP-d4, DiBP-d4, DnBP-d4, BBP-d4, DCHP-d4, DEHP-d4, DnOP-d4) in a suitable solvent like isohexane or methanol at a concentration of 0.5 g/L.[4][6]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of a certified phthalate standard mix. Each calibration standard should be fortified with the deuterated internal standard solution to the same final concentration as the samples.[2][7]

  • Glassware: Volumetric flasks, separatory funnels, centrifuge tubes, vials with PTFE-lined caps.

2. Sample Preparation and Extraction

  • Measure a known volume of the liquid sample (e.g., 15 mL of coffee brew, or a larger volume for water samples).[2][8]

  • Spike the sample with a known volume of the deuterated internal standard solution (e.g., 150 µL).[2]

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent. For example, use 10 mL of hexane for coffee brew and repeat the extraction three times.[2] For wine samples, isohexane can be used.[4]

  • Combine the organic extracts in a clean flask.

  • Concentrate the extract to a small volume using a rotary evaporator at a controlled temperature (e.g., 36 ± 1 °C).[2]

  • Further dry the residue under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent (e.g., 150 µL of hexane) for GC-MS analysis.[2]

3. GC-MS Analysis

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column, such as a 5% phenyl-methyl silicone bonded-phase column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Injection: 1 µL in splitless mode.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Oven Temperature Program: An optimized temperature program to achieve good separation of the target phthalates. For example: initial temperature of 40°C for 2 minutes, ramp to 180°C at 30°C/min, then to 210°C at 15°C/min and hold for 3 minutes, then to 250°C at 10°C/min, and finally to 290°C at 30°C/min and hold for 4 minutes.[7]

  • MS Detection: Operate the mass spectrometer in electron impact (EI) mode, using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[7] Monitor specific quantifier and qualifier ions for each phthalate and its corresponding deuterated internal standard.

Protocol 2: Phthalate Analysis in Solid Samples (e.g., Plastics, Consumer Products)

This protocol is based on solvent extraction and is suitable for the determination of phthalates in solid matrices like polymers and plastics.

1. Materials and Reagents

  • Solvents: Tetrahydrofuran (THF), hexane, cyclohexane (all high purity).[9]

  • Internal Standard Stock Solution: As described in Protocol 1.

  • Calibration Standards: As described in Protocol 1.

  • Glassware and Equipment: Volumetric flasks, vials with PTFE-lined caps, ultrasonic bath, 0.45 µm PTFE filters.[9]

2. Sample Preparation and Extraction

  • Accurately weigh a small amount of the solid sample (e.g., cut into small pieces) into a glass vial.

  • Add a measured volume of THF to completely dissolve the sample. This may require extended mixing (e.g., 2 hours or more).[9]

  • Spike the dissolved sample with a known amount of the deuterated internal standard solution.

  • Precipitate the PVC polymer by adding hexane (e.g., 10 mL of hexane for every 5 mL of THF).[9]

  • Shake the mixture and allow the polymer to settle for at least 5 minutes.[9]

  • Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean vial.[9]

  • Take an aliquot of the filtered solution (e.g., 0.3 mL) and dilute it with cyclohexane to a final volume of 1.5 mL for GC-MS analysis.[9]

3. GC-MS Analysis

  • Follow the GC-MS analysis parameters as described in Protocol 1. The analysis can be performed in both splitless mode for low concentrations and split mode for high concentrations.[9]

Protocol 3: Phthalate Analysis in Air Samples

This protocol utilizes solid-phase extraction (SPE) for the collection of phthalates from air.

1. Materials and Reagents

  • Adsorbent Cartridges: Styrene-divinylbenzene copolymer (SDB) or octadecyl silica (ODS) cartridges.[1]

  • Elution Solvent: Acetone.[10]

  • Internal Standard Stock Solution: As described in Protocol 1.

  • Calibration Standards: As described in Protocol 1.

  • Sampling Pump: Calibrated air sampling pump.

2. Sample Collection and Extraction

  • Connect the adsorbent cartridge to the sampling pump.

  • Draw a known volume of air through the cartridge at a controlled flow rate (e.g., up to 10,000 L).[10]

  • After sampling, cap the cartridge and transport it to the laboratory.

  • Spike the cartridge with the deuterated internal standard solution.

  • Elute the collected phthalates from the adsorbent by passing a small volume of acetone (e.g., 3 mL) through the cartridge.[10]

  • Collect the eluate in a clean vial.

  • If necessary, concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis

  • Follow the GC-MS analysis parameters as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for phthalate analysis.

Phthalate Analysis Workflow for Liquid Samples cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample (e.g., Wine, Water) Spiking Spike with Deuterated Internal Standard Sample->Spiking LLE Liquid-Liquid Extraction (e.g., with Hexane) Spiking->LLE Concentration Concentration (Rotary Evaporation) LLE->Concentration Drying Drying (Nitrogen Stream) Concentration->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution GCMS GC-MS Analysis (SIM Mode) Reconstitution->GCMS Phthalate Analysis Workflow for Solid Samples cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Solid Sample (e.g., Plastic) Dissolution Dissolution in THF Sample->Dissolution Spiking Spike with Deuterated Internal Standard Dissolution->Spiking Precipitation Polymer Precipitation (with Hexane) Spiking->Precipitation Filtration Filtration (0.45 µm PTFE) Precipitation->Filtration Dilution Dilution in Cyclohexane Filtration->Dilution GCMS GC-MS Analysis (SIM Mode) Dilution->GCMS Phthalate Analysis Workflow for Air Samples cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Air Sampling (Adsorbent Cartridge) Spiking Spike with Deuterated Internal Standard Sample->Spiking Elution Elution with Acetone Spiking->Elution Concentration Concentration (Nitrogen Stream) Elution->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution GCMS GC-MS Analysis (SIM Mode) Reconstitution->GCMS

References

Troubleshooting & Optimization

Technical Support Center: Isophthalic-2,4,5,6-D4 Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Isophthalic-2,4,5,6-D4 acid. This resource is designed for researchers, scientists, and drug development professionals encountering signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ESI-MS analysis?

This compound is a stable isotope-labeled (SIL) form of isophthalic acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium. SIL compounds are considered the gold standard for internal standards in quantitative LC-MS analysis.[1][2] They are used to correct for variability during sample preparation and analysis, including matrix effects, because they share nearly identical chemical and physical properties with their unlabeled counterparts (the analyte).[1] This ensures they co-elute chromatographically and experience similar ionization efficiency, allowing for accurate quantification even when signal suppression occurs.[1]

Q2: What is ESI-MS signal suppression and why does it occur?

Signal suppression, also known as ion suppression or the matrix effect, is a common phenomenon in ESI-MS where the ionization efficiency of the target analyte is reduced by the presence of co-eluting components from the sample matrix.[3][4][5] This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of an assay.[6]

The primary causes of signal suppression include:

  • Competition for Charge: The analyte and matrix components compete for the limited available charge on the surface of the ESI droplets.[3][5][7] If matrix components are in high concentration or have a high affinity for charge, they can reduce the number of charged analyte ions that reach the gas phase.[3][6]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the ESI droplets.[3] This hinders solvent evaporation and the subsequent fission of droplets, trapping the analyte in the liquid phase.[3][6]

  • Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet as the solvent evaporates, preventing its ionization.[3][6]

Q3: Since this compound is an internal standard, why is its signal suppression a concern?

While a SIL internal standard is designed to compensate for matrix effects, severe suppression of its signal is still a major concern.[1] If the matrix effect is so strong that the internal standard signal is suppressed below a reliable detection limit, accurate quantification becomes impossible. The precision and accuracy of the measurement depend on a stable and measurable signal from the internal standard. Significant suppression can compromise the method's sensitivity and reproducibility.[1] Furthermore, although rare, deuterated standards can sometimes exhibit slightly different retention times than the analyte, leading to differential matrix effects and inaccurate correction.[2]

Q4: How can I diagnose if signal suppression is affecting my this compound measurement?

The most direct method for diagnosing signal suppression is the post-column infusion experiment.[6][8] In this technique, a standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS ion source. A blank matrix sample is then injected onto the column. Any decrease or dip in the constant signal (baseline) of the infused standard indicates a region of the chromatogram where co-eluting matrix components are causing ion suppression.[6]

Q5: What are the primary strategies to overcome or mitigate signal suppression?

There are several effective strategies, which can be used alone or in combination:

  • Improve Chromatographic Separation: Modifying the LC method (e.g., changing the gradient, mobile phase, or column chemistry) to separate the analyte and its internal standard from interfering matrix components is often the most effective solution.[6][7]

  • Enhance Sample Preparation: Implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove many matrix components before analysis.[1][2]

  • Sample Dilution: Diluting the sample matrix can reduce the concentration of interfering compounds.[7][8] However, this approach may also lower the analyte concentration below the method's limit of detection, so it is only suitable when the initial analyte concentration is high.[7][8]

  • Reduce LC Flow Rate: Lowering the flow rate can lead to smaller initial ESI droplets, which improves desolvation efficiency and can make the ionization process more tolerant to non-volatile matrix components.[6][9]

  • Optimize Ion Source Parameters: Adjusting source parameters like temperature and gas flows can help improve the desolvation process, potentially reducing the impact of matrix components.[10]

Troubleshooting Guide

Systematic Approach to Resolving Signal Suppression

When you observe an unexpectedly low or variable signal for this compound, follow this systematic troubleshooting workflow.

G A Low or Inconsistent Signal for this compound B 1. Verify Instrument Performance (e.g., system suitability, calibration) A->B C Instrument OK? B->C D 2. Diagnose Matrix Effect (Perform Post-Column Infusion) C->D Yes K Troubleshoot Instrument (Clean source, check for leaks, etc.) C->K No E Suppression Observed? D->E E->B No (Re-evaluate system) F 3. Optimize Chromatographic Separation (Modify gradient, change column, etc.) E->F Yes G 4. Improve Sample Preparation (Implement SPE or LLE) F->G H 5. Dilute Sample (If analyte concentration allows) G->H I Problem Resolved? H->I I->F No (Re-evaluate strategy) J Monitor Method Performance I->J Yes

Caption: A step-by-step workflow for troubleshooting signal suppression.

Key Mechanisms of ESI Signal Suppression

Understanding the underlying mechanisms of signal suppression can help in selecting the most effective troubleshooting strategy.

G cluster_0 ESI Droplet in Ion Source cluster_1 Gas Phase (To Mass Analyzer) A Analyte Ions (Isophthalic-D4) C Analyte Gas-Phase Ions (Reduced Signal) A->C Desired Ionization B Matrix Components (Salts, lipids, etc.) B->A Co-precipitation & Surface Competition B->C Competition for Charge & Inhibition of Desolvation

Caption: Mechanisms leading to analyte signal suppression in the ESI source.

Quantitative Data & Experimental Protocols

Table 1: Comparison of Strategies to Mitigate Signal Suppression

The following table provides a representative comparison of the effectiveness of different troubleshooting strategies on signal recovery for an analyte experiencing significant matrix effects.

Mitigation StrategyAnalyte Signal Recovery (%)Internal Standard Signal Recovery (%)Analyte/IS Ratio Precision (%RSD)Notes
None (Dilute-and-Shoot)15%18%18.5%Severe suppression observed.
10x Sample Dilution45%48%8.2%Improves suppression but may impact LOD.[7][8]
Optimized Chromatography75%78%4.5%Effective at separating analyte from interference.[6]
Solid-Phase Extraction (SPE)88%91%3.1%Excellent removal of matrix components.[2]
SPE + Optimized Chrom.95%97%< 2.0%Most robust approach for complex matrices.

Note: Data are representative and will vary based on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualify Signal Suppression

This protocol helps identify chromatographic regions where ion suppression occurs.[6][8]

  • Preparation: Prepare a solution of this compound (e.g., 100 ng/mL) in the typical mobile phase composition.

  • System Setup:

    • Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump output to a T-junction placed between the analytical column outlet and the ESI source inlet.

    • The LC provides the main flow, which mixes with the infused standard before entering the mass spectrometer.

  • Data Acquisition:

    • Set the mass spectrometer to monitor the m/z of this compound.

    • Begin the infusion and allow the signal to stabilize, establishing a constant baseline.

    • Inject a blank matrix sample (an extract of the matrix prepared without the analyte or internal standard).

  • Analysis:

    • Examine the resulting chromatogram (ion current vs. time).

    • A stable, flat baseline indicates no ion suppression.

    • A dip or decrease in the baseline signal indicates that compounds eluting from the column at that retention time are causing signal suppression.

Protocol 2: Quantifying Matrix Effects with a Post-Extraction Spike

This protocol quantifies the extent of signal suppression or enhancement.

  • Sample Sets: Prepare three sets of samples:

    • Set A (Neat Solution): Prepare the this compound standard in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Spike Matrix): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final extraction step, spike the extract with the this compound standard to the same final concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank matrix with this compound before the sample preparation procedure begins. This set is used to determine overall recovery.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation: Calculate the matrix effect (ME) using the peak areas from the analysis:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

References

Technical Support Center: Isophthalic-2,4,5,6-D4 Acid Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Isophthalic-2,4,5,6-D4 acid as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of isophthalic acid.[1][2][3] It is commonly used as an internal standard (IS) in quantitative analysis, particularly with mass spectrometry-based methods like LC-MS/MS. The key advantages of using a stable isotope-labeled internal standard like this are:

  • Similar Chemical and Physical Properties: It behaves almost identically to the non-labeled analyte (isophthalic acid) during sample preparation, extraction, and chromatographic separation.

  • Compensation for Variability: It helps to correct for variations in sample extraction recovery, matrix effects, and instrument response.[4]

  • Mass Difference: It is chemically identical to the analyte but has a different mass due to the deuterium atoms, allowing it to be distinguished by a mass spectrometer.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage are crucial for the accuracy of your results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[2][5] Ensure you are using high-purity, anhydrous DMSO as hygroscopic DMSO can impact solubility.[2] To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[1][2]

  • Stock Solution Storage:

    • For long-term storage (up to 6 months), store the stock solution at -80°C.[1][2]

    • For short-term storage (up to 1 month), -20°C is suitable.[1][2]

    • It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q3: What is the typical concentration range for an internal standard?

There is no single universal concentration for an internal standard. The optimal concentration is method-specific and depends on several factors, including:

  • The expected concentration range of the analyte in the samples.

  • The sensitivity of the mass spectrometer.

  • The potential for matrix effects.

A common starting point is to use an internal standard concentration that is in the mid-range of the calibration curve for the target analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in IS Response Inconsistent sample preparation or extraction.Ensure the internal standard is added at the earliest possible stage of the sample preparation process to account for any losses.[6] Review and standardize all liquid handling and extraction steps.
Instability of the internal standard in the sample matrix or final solvent.Verify the stability of this compound in your specific matrix and final solution conditions. Consider changing the final solvent composition if instability is suspected.
Instrument instability.Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. Check for fluctuations in spray stability and detector response.
Poor IS Peak Shape Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient profile, and column temperature. Isophthalic acid and its deuterated form can be separated on C18 or Phenyl stationary phases.[7]
Column overload.Reduce the injection volume or the concentration of the internal standard.
IS Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with the ionization of the internal standard.Modify the chromatographic method to improve the separation of the internal standard from interfering matrix components.[8] Evaluate different sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering compounds.[8]
Inappropriate IS concentration.The concentration of the internal standard should be high enough to be detected reliably but not so high that it contributes to ion suppression. Experiment with different concentrations to find the optimal level.
No or Low IS Signal Incorrect mass transition (MRM) settings.Verify the precursor and product ion m/z values for this compound.
Preparation error.Double-check all dilutions and calculations for the stock and working solutions.
Instrument sensitivity issue.Optimize the mass spectrometer source parameters (e.g., capillary voltage, source temperature, gas flows) for the internal standard.[9]

Experimental Protocols

Protocol for Internal Standard Concentration Optimization

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • From the stock solution, prepare a series of working solutions at concentrations such as 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

2. Sample Preparation:

  • Obtain a representative blank matrix (e.g., plasma, urine, tissue homogenate) that is free of the analyte and internal standard.

  • Prepare three sets of samples:

    • Set A (Blank Matrix): Blank matrix with no added analyte or IS.

    • Set B (Matrix with IS): Spike the blank matrix with a fixed volume of each of the different IS working solutions.

    • Set C (Neat Solution with IS): Spike a pure solvent (matching the final sample solvent) with the same fixed volume of each of the different IS working solutions.

3. LC-MS/MS Analysis:

  • Analyze all prepared samples using the developed LC-MS/MS method.

  • Monitor the peak area response of the internal standard in each sample.

4. Data Evaluation:

  • Consistency of Response: In Set B, the peak area of the internal standard should be consistent across replicate injections for a given concentration. The relative standard deviation (RSD) should ideally be less than 15%.

  • Matrix Effect Calculation: Compare the average peak area of the IS in the matrix (Set B) to the average peak area in the neat solution (Set C) for each concentration level.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

    • A value close to 100% indicates minimal matrix effects. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.[8]

  • Selection of Optimal Concentration: Choose the concentration that provides a consistent and reproducible signal with minimal matrix effects and is within the linear dynamic range of the instrument. This concentration should also be appropriate relative to the expected analyte concentrations in your study samples.

Data Presentation

Table 1: Example Data for Internal Standard Concentration Optimization

IS Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Matrix)RSD (%) (Matrix)Matrix Effect (%)
1055,00028,00018.550.9 (Suppression)
50280,000255,0008.291.1 (Acceptable)
100550,000510,0006.592.7 (Acceptable)
5002,900,0002,100,00012.172.4 (Suppression)

In this example, concentrations of 50 and 100 ng/mL show acceptable reproducibility and minimal matrix effects, making them suitable candidates for the final method.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_spiking 2. Sample Spiking cluster_analysis 3. Analysis & Evaluation cluster_decision 4. Optimization Decision stock Prepare IS Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare IS Working Solutions (e.g., 0.1, 1, 10, 100 µg/mL) stock->working spike_matrix Spike Matrix with IS Working Solutions working->spike_matrix spike_neat Spike Solvent with IS Working Solutions working->spike_neat matrix Blank Matrix Samples matrix->spike_matrix neat Neat Solvent Samples neat->spike_neat lcms LC-MS/MS Analysis spike_matrix->lcms spike_neat->lcms data Evaluate Peak Area, RSD, and Matrix Effects lcms->data optimal Select Optimal IS Concentration data->optimal troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem: Inconsistent IS Signal cause1 Sample Preparation Variability start->cause1 cause2 IS Instability start->cause2 cause3 Matrix Effects start->cause3 cause4 Instrument Drift start->cause4 sol1 Standardize Prep Protocol (Add IS Early) cause1->sol1 Investigate sol2 Assess IS Stability in Matrix/Solvent cause2->sol2 Investigate sol3 Optimize Chromatography & Sample Cleanup cause3->sol3 Investigate sol4 Run System Suitability & Instrument Calibration cause4->sol4 Investigate end Resolution: Consistent IS Signal sol1->end Verify sol2->end Verify sol3->end Verify sol4->end Verify

References

improving peak shape for Isophthalic-2,4,5,6-D4 acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Isophthalic-2,4,5,6-D4 acid during chromatographic analysis.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, particularly peak tailing, is a common issue when analyzing acidic compounds like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for acidic analytes is primarily caused by secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Below is a step-by-step guide to troubleshoot this problem.

Step 1: Evaluate and Optimize Mobile Phase pH

The ionization state of this compound is highly dependent on the mobile phase pH. To achieve a sharp, symmetrical peak, it is crucial to suppress the ionization of its carboxylic acid groups.

  • Detailed Explanation: Isophthalic acid has two pKa values, approximately 3.5 and 4.6. When the mobile phase pH is near or above these pKa values, the acid will exist in its ionized (anionic) form. This can lead to secondary interactions with the stationary phase, particularly with residual silanol groups, causing peak tailing. By lowering the mobile phase pH to at least 1.5-2 units below the first pKa, the acid will be in its neutral, protonated form, which minimizes these secondary interactions.

  • Recommended Action:

    • Adjust the mobile phase pH to a value between 2.5 and 3.0.

    • Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

    • Ensure the buffer concentration is adequate, typically in the range of 10-50 mM, to provide sufficient buffering capacity.

Step 2: Assess the Stationary Phase and Column Choice

The type of HPLC column used can have a significant impact on the peak shape of acidic compounds.

  • Detailed Explanation: Standard silica-based C18 columns can have acidic silanol groups on their surface that can interact with ionized analytes, leading to peak tailing. Modern, high-purity silica columns with end-capping are designed to minimize these residual silanols.

  • Recommended Action:

    • Use a high-purity, end-capped C18 column.

    • Consider using a column with a different stationary phase, such as a "hybrid" silica column or a polymer-based column, which are known to have better performance for acidic compounds.

    • If using a standard silica column, be aware of its pH limitations to avoid degradation of the stationary phase.

Step 3: Check for System and Method-Related Issues

Problems with the HPLC system or the analytical method can also contribute to poor peak shape.

  • Detailed Explanation: Extra-column volume (dead volume) in tubing and fittings can cause peak broadening and tailing. A mismatch between the sample solvent and the mobile phase can also distort the peak shape. Overloading the column with too much sample can lead to peak fronting or tailing.

  • Recommended Action:

    • Minimize the length and internal diameter of all tubing.

    • Ensure all fittings are properly connected and there are no leaks.

    • Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.

    • Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

A1: The ideal mobile phase pH should be at least 1.5 to 2 pH units below the first pKa of isophthalic acid (pKa1 ≈ 3.5). Therefore, a pH in the range of 2.5 to 3.0 is recommended to ensure the analyte is in its non-ionized form, which minimizes peak tailing.

Q2: Can the choice of organic modifier in the mobile phase affect peak shape?

A2: Yes, while pH is the primary factor, the organic modifier can also play a role. Acetonitrile and methanol are the most common choices. Their different viscosities and elution strengths can influence peak width and symmetry. It is advisable to experiment with both to determine the optimal conditions for your specific separation.

Q3: How does temperature affect the peak shape of this compound?

A3: Increasing the column temperature generally leads to sharper peaks due to reduced mobile phase viscosity and increased mass transfer kinetics. However, excessively high temperatures can degrade the stationary phase, especially at low pH. A typical starting point is 30-40°C.

Q4: What is "end-capping" and why is it important for analyzing acidic compounds?

A4: End-capping is a chemical process used during the manufacturing of silica-based HPLC columns to block the accessible silanol groups on the silica surface. This is important because these silanol groups can act as secondary interaction sites for polar and ionizable compounds like carboxylic acids, leading to peak tailing. Using a well-end-capped column is highly recommended for achieving good peak shape.

Q5: My peak is still tailing even after lowering the mobile phase pH. What else can I do?

A5: If lowering the pH is not sufficient, consider the following:

  • Increase the buffer concentration: This can help to further mask the residual silanol interactions.

  • Use a different column: A column specifically designed for polar compounds or one with a different stationary phase chemistry (e.g., embedded polar group) might be necessary.

  • Check for system issues: Ensure your HPLC system has minimal dead volume and that your sample solvent is compatible with the mobile phase.

  • Add a competitive agent: In some cases, adding a small amount of a different acid (like trifluoroacetic acid - TFA) to the mobile phase can help to improve the peak shape of the target acid by competing for the active sites on the stationary phase. However, be aware that TFA can suppress ionization in mass spectrometry detection.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak shape of an aromatic carboxylic acid like this compound. The values are representative and may vary depending on the specific column and other chromatographic conditions.

Mobile Phase pHExpected Tailing Factor (Tf)Expected Asymmetry Factor (As)Peak Shape Description
5.0> 2.0> 2.0Severe Tailing
4.51.8 - 2.01.8 - 2.0Significant Tailing
4.01.5 - 1.81.5 - 1.8Moderate Tailing
3.51.2 - 1.51.2 - 1.5Minor Tailing
3.01.0 - 1.21.0 - 1.2Symmetrical
2.51.0 - 1.21.0 - 1.2Symmetrical

Tailing Factor (Tf) and Asymmetry Factor (As) are ideally equal to 1.0 for a perfectly symmetrical peak.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with pH Control

This protocol is a starting point for optimizing the separation of this compound on a standard C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (a well-end-capped, high-purity silica column is recommended).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ≈ 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: Using a Mixed-Mode Column

This protocol utilizes a mixed-mode column for potentially improved peak shape and retention.

  • Column: Mixed-mode stationary phase column (e.g., Primesep B), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.4% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% to 70% Acetonitrile in 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

The following diagrams illustrate key concepts in troubleshooting poor peak shape.

cluster_troubleshooting Troubleshooting Workflow for Peak Tailing Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH < pKa1 - 1.5? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 2.5-3.0 Check_pH->Adjust_pH No Check_Column Using End-Capped High-Purity Silica Column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Consider Hybrid, Polymer, or Mixed-Mode Column Check_Column->Change_Column No Check_System Check for Dead Volume, Leaks, Solvent Mismatch Check_Column->Check_System Yes Change_Column->Check_System Optimize_System Minimize Tubing, Ensure Proper Connections, Match Sample Solvent Check_System->Optimize_System No Good_Peak Symmetrical Peak Check_System->Good_Peak Yes Optimize_System->Good_Peak

Caption: A logical workflow for troubleshooting peak tailing.

cluster_interactions Analyte-Stationary Phase Interactions Analyte_Ionized Ionized Isophthalic Acid (Anion) -COO⁻ Silanol Residual Silanol Group Si-OH Analyte_Ionized->Silanol Secondary Interaction (Peak Tailing) Analyte_Neutral Neutral Isophthalic Acid -COOH C18 C18 Stationary Phase Analyte_Neutral->C18 Desired Hydrophobic Interaction (Good Peak Shape)

Caption: Interactions leading to good vs. poor peak shape.

minimizing background contamination for phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phthalate Analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background contamination during phthalate analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during phthalate analysis.

Issue 1: High Phthalate Background in Blanks

Symptoms:

  • Consistently high levels of common phthalates (e.g., DEHP, DBP) in solvent blanks and procedural blanks.[1][2]

  • Inability to achieve the required low detection limits due to background noise.[3]

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents Use high-purity, phthalate-free solvents.[1][2] If contamination is suspected, solvents can be cleaned by passing them through activated aluminum oxide.[2] Distillation can also be effective but requires a phthalate-free distillation apparatus.[4]
Leaching from Plastic Labware Avoid all plastic containers, pipette tips, and tubing. [5][6] Use glassware, stainless steel, or other inert materials.[5] Phthalates are common plasticizers and can easily leach into samples and solvents.[3][7][8][9][10]
Contaminated Glassware Scrupulously clean all glassware. Rinse with high-purity acetone and hexane.[5] For rigorous cleaning, bake glassware in a muffle furnace at 400-450°C for at least 2 hours.[1][2]
Airborne Contamination Laboratory air is a significant source of phthalate contamination.[2][11] Work in a clean, well-ventilated area, and keep samples covered whenever possible. Placing glassware in a desiccator with aluminum oxide can help prevent adsorption from the air.[12]
Contamination from Lab Equipment Autosampler vials, septa, and tubing can be sources of phthalates. Use glass vials with PTFE-lined caps. Check for leaching from any part of the GC/LC system that comes into contact with the sample or mobile phase.[13][14]
Personal Care Products Cosmetics, lotions, and other personal care products can contain phthalates. Analysts should avoid using these products before and during sample preparation and analysis.[1]
Issue 2: Inconsistent or Irreproducible Phthalate Levels

Symptoms:

  • Phthalate concentrations vary significantly between replicate samples.

  • Spike recovery experiments show poor and inconsistent results.[15]

Possible Causes & Solutions:

CauseSolution
Cross-Contamination Ensure dedicated glassware and equipment for phthalate analysis. Thoroughly clean all apparatus between samples.
Inhomogeneous Sample For solid or viscous samples, ensure thorough homogenization before taking an aliquot for extraction.[11]
Variable Extraction Efficiency Optimize the extraction method for your specific sample matrix. Ensure consistent solvent volumes, extraction times, and agitation.
Instrument Carryover Run solvent blanks between samples to check for carryover in the injection port and column. If carryover is observed, develop a robust wash method for the autosampler syringe and injection port.

Frequently Asked Questions (FAQs)

Q1: What are the most common phthalates that cause background contamination?

A1: The most common phthalates found as background contaminants are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).[2] Other frequently detected phthalates include Diethyl phthalate (DEP) and Diisobutyl phthalate (DIBP).[1]

Q2: Can I use plastic materials if they are labeled "phthalate-free"?

A2: While "phthalate-free" plastics are less likely to be a primary source of contamination, it is still best practice to avoid plastic materials whenever possible for ultra-trace analysis. Cross-contamination can still occur in the laboratory environment.

Q3: How can I test my solvents for phthalate contamination?

A3: To test your solvents, concentrate a large volume of the solvent (e.g., 100 mL) down to a small volume (e.g., 1 mL) using a gentle stream of nitrogen in a clean glass tube. Analyze the concentrated solvent by GC/MS or LC/MS.

Q4: Is it necessary to run a procedural blank with every batch of samples?

A4: Yes, it is critical to process a procedural blank (a blank sample that goes through the entire sample preparation process) with each batch of samples.[1] This helps to assess the level of contamination introduced during sample handling and preparation.

Q5: What type of septa should I use for my GC vials?

A5: Use PTFE-lined silicone septa. The PTFE lining provides an inert barrier between the sample and the silicone, which can be a source of phthalate contamination.

Quantitative Data Summary

The following table summarizes reported leaching of common phthalates from various laboratory consumables.

Laboratory ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)
Plastic SyringesDi(2-ethylhexyl) phthalate (DEHP)0.36
Diisononyl phthalate (DINP)0.86
Pipette TipsDi(2-ethylhexyl) phthalate (DEHP)0.36
Diisononyl phthalate (DINP)0.86
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85
Parafilm®Di(2-ethylhexyl) phthalate (DEHP)0.50

Data sourced from a screening study on common laboratory equipment.[6][16][17]

Experimental Protocols

Protocol 1: Glassware Cleaning for Phthalate Analysis

Objective: To prepare scrupulously clean glassware to minimize background phthalate contamination.

Materials:

  • Glassware to be cleaned

  • Detergent (use only if necessary and ensure it is thoroughly rinsed)

  • Tap water

  • Deionized water

  • High-purity acetone

  • High-purity hexane

  • Muffle furnace

Procedure:

  • Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.

  • Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.

  • Solvent Rinse: Rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane.[5]

  • Baking (Recommended): Place the rinsed glassware in a muffle furnace. Ramp the temperature to 400-450°C and bake for at least 2 hours.[1][2]

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator containing aluminum oxide).[12] Cover the openings of the glassware with cleaned aluminum foil immediately after cooling.

Protocol 2: Solid Phase Extraction (SPE) for Aqueous Samples

Objective: To extract phthalates from an aqueous sample while minimizing background contamination.

Materials:

  • Glass SPE cartridge

  • SPE sorbent material (e.g., Agilent Chem Elut)[18]

  • Aqueous sample

  • Dichloromethane (high-purity)

  • Nitrogen gas (high-purity)

  • Glass collection tube

Procedure:

  • Cartridge Setup: Load a glass SPE cartridge with the appropriate amount of sorbent material (e.g., 5g).[18]

  • Sample Loading: Load the aqueous sample (e.g., 5 mL) onto the SPE cartridge. The sample will be absorbed by the sorbent.[18]

  • Elution: Wash the sorbent three times with a suitable volume of dichloromethane (e.g., 5 mL each time) to elute the phthalates.[18] Collect the eluate in a clean glass tube.

  • Concentration: Evaporate the collected eluate to the desired final volume (e.g., 2.5 mL) under a gentle stream of high-purity nitrogen.[18]

  • Analysis: The concentrated extract is now ready for analysis by GC/MS or LC/MS.

Visualizations

Contamination_Pathway Sources Potential Contamination Sources Labware Plastic Labware (Bottles, Pipettes, Tubing) Sources->Labware Leaching Solvents Solvents & Reagents Sources->Solvents Impurity Environment Lab Environment (Air, Dust, Surfaces) Sources->Environment Ubiquitous Presence Equipment Analytical Equipment (Autosampler, Tubing) Sources->Equipment Component Materials Sample Sample Labware->Sample Solvents->Sample Environment->Sample Equipment->Sample Analysis Analytical Result (GC/MS, LC/MS) Sample->Analysis HighBg High Background Signal Analysis->HighBg

Caption: Common pathways of phthalate contamination in laboratory analysis.

Troubleshooting_Workflow Start High Phthalate Background Detected CheckBlanks Analyze Procedural and Solvent Blanks Start->CheckBlanks HighSolvent Solvent Blank High? CheckBlanks->HighSolvent CleanSolvent Purify or Replace Solvents HighSolvent->CleanSolvent Yes HighProcedural Procedural Blank High? HighSolvent->HighProcedural No Reanalyze Re-analyze Blanks CleanSolvent->Reanalyze CheckGlassware Inspect Glassware Cleaning Protocol HighProcedural->CheckGlassware Yes HighProcedural->Reanalyze No CheckPlastics Eliminate All Plastic Consumables CheckGlassware->CheckPlastics CheckAir Assess Airborne Contamination CheckPlastics->CheckAir CheckAir->Reanalyze End Background Minimized Reanalyze->End

Caption: A logical workflow for troubleshooting high phthalate background.

References

stability of Isophthalic-2,4,5,6-D4 acid in different sample matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Isophthalic-2,4,5,6-D4 acid. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results during their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of isophthalic acid, an organic compound with various industrial applications. In research, particularly in pharmacokinetic and metabolic studies, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass-to-charge ratio, allowing for accurate differentiation from the endogenous (non-labeled) analyte while sharing similar chemical and physical properties.

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month. It is crucial to minimize freeze-thaw cycles to maintain the integrity of the standard.

Stability of this compound in Biological Matrices

Q3: How stable is this compound in plasma, urine, and tissue homogenates?

Currently, there is limited publicly available quantitative data specifically detailing the stability of this compound in various biological matrices under different storage conditions. However, based on the general stability of similar small molecule carboxylic acids in biological samples, the following guidelines are recommended to minimize degradation. It is strongly advised to perform your own stability studies under your specific experimental conditions.

General Recommendations for Sample Storage:

MatrixShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)Freeze-Thaw Stability
Plasma 2-8°C-80°CMinimize cycles. Aliquot samples.
Urine 2-8°C-80°CMinimize cycles. Aliquot samples.
Tissue Homogenate 2-8°C (on ice)-80°CMinimize cycles. Aliquot samples.

Note: The stability of analytes in biological matrices can be influenced by factors such as pH, enzymatic activity, and the presence of other compounds. For urine samples, pH should be monitored as it can affect the stability of acidic compounds.[1] For all matrices, minimizing the time between sample collection and analysis or freezing is critical.

Experimental Protocols

A typical workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Start Biological Sample (Plasma, Urine, Tissue) Spike Spike with this compound (Internal Standard) Start->Spike Extraction Extraction (PPT, SPE, or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant Result Result Quant->Result Final Concentration

Experimental workflow for this compound analysis.

Q4: Can you provide a detailed protocol for the extraction of this compound from plasma?

Method: Protein Precipitation (PPT)

This method is quick and suitable for high-throughput analysis.

  • Sample Aliquoting: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.[2][3] The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[2]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Q5: What is a recommended protocol for extracting this compound from urine?

Method: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to "dilute and shoot" methods, which can be beneficial in reducing matrix effects. A weak anion exchange (WAX) sorbent is suitable for acidic compounds.

  • Sample pH Adjustment: Thaw frozen urine samples and vortex. Take a 500 µL aliquot and adjust the pH to ~6.0 with a suitable buffer.

  • Internal Standard Spiking: Add the internal standard to the pH-adjusted urine sample.

  • SPE Cartridge Conditioning: Condition an Oasis WAX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for pH adjustment.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.

  • Elution: Elute the this compound with 1 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the plasma protocol.

Q6: How can I extract this compound from tissue homogenates?

Method: Liquid-Liquid Extraction (LLE)

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a suitable buffer (e.g., 400 µL of phosphate-buffered saline) on ice.

  • Internal Standard Spiking: Spike the homogenate with the internal standard.

  • Acidification: Acidify the sample to a pH below the pKa of isophthalic acid (around 3.5) by adding a small volume of a suitable acid (e.g., formic acid). This ensures the analyte is in its neutral form for efficient extraction into an organic solvent.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase as described in the previous protocols.

Troubleshooting Guide

Troubleshooting_Guide cluster_Issues Common Issues cluster_Causes Potential Causes cluster_Solutions Solutions PoorPeakShape Poor Peak Shape (Tailing/Fronting) Causes_Peak Secondary Interactions with Column Inappropriate Mobile Phase pH Column Overload PoorPeakShape->Causes_Peak LowRecovery Low Recovery (Low Signal Intensity) Causes_Recovery Inefficient Extraction Analyte Degradation Adsorption to Surfaces LowRecovery->Causes_Recovery HighVariability High Variability (Inconsistent Results) Causes_Variability Inconsistent Sample Preparation Instrument Instability Freeze-Thaw Degradation HighVariability->Causes_Variability IonSuppression Ion Suppression/Enhancement (Matrix Effects) Causes_Matrix Co-eluting Endogenous Components High Salt Concentration Phospholipids (in plasma) IonSuppression->Causes_Matrix Solutions_Peak Use a different column chemistry Adjust mobile phase pH away from pKa Reduce injection volume Causes_Peak->Solutions_Peak Solutions_Recovery Optimize extraction solvent/pH Ensure proper sample storage Use silanized vials Causes_Recovery->Solutions_Recovery Solutions_Variability Standardize pipetting techniques Perform system suitability tests Aliquot samples before freezing Causes_Variability->Solutions_Variability Solutions_Matrix Improve chromatographic separation Use a more effective sample cleanup (e.g., SPE) Dilute the sample Causes_Matrix->Solutions_Matrix

Troubleshooting common issues in LC-MS/MS analysis.

Q7: I am observing significant peak tailing for this compound. What could be the cause and how can I fix it?

Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (at least 1.5-2 pH units below the pKa of the analyte) to keep the carboxylic acid groups protonated and minimize interactions with residual silanols on the column.

  • Column Choice: Consider using a column with a different stationary phase or end-capping that is better suited for acidic compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume.

Q8: My recovery of this compound is low and inconsistent. What should I check?

  • Extraction Efficiency: The choice of extraction solvent and pH is critical. For LLE, ensure the pH is adjusted to protonate the carboxylic acid for efficient extraction into the organic phase. For SPE, ensure the correct sorbent and elution solvent are being used.

  • Analyte Adsorption: Acidic compounds can adsorb to glass and plastic surfaces. Using silanized glassware or low-retention polypropylene tubes may help.

  • Sample Degradation: Ensure samples have been stored properly and have not undergone multiple freeze-thaw cycles.

Q9: I suspect matrix effects are impacting my results. How can I mitigate them?

Matrix effects, such as ion suppression or enhancement, are common in complex biological samples.

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can help remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to achieve better separation of your analyte from co-eluting matrix components. A longer column or a different gradient profile may be necessary.

  • Sample Dilution: Diluting the final extract can sometimes reduce the concentration of interfering species to a level where they no longer significantly impact the ionization of your analyte.

  • Internal Standard Matching: Ensure that your deuterated internal standard co-elutes as closely as possible with the native analyte to effectively compensate for matrix effects. Significant chromatographic shifts between the deuterated and non-deuterated forms can reduce the effectiveness of the internal standard.[4]

Q10: My deuterated internal standard signal is behaving unexpectedly. What could be the issue?

  • Isotopic Exchange: Deuterium atoms on aromatic rings are generally stable. However, it is good practice to verify the isotopic purity of the standard and ensure that the storage and analytical conditions (e.g., extreme pH) do not promote H/D exchange.[5][6]

  • Differential Matrix Effects: In rare cases, the deuterated standard may experience different matrix effects than the non-deuterated analyte, especially if they have a slight chromatographic separation.[4] Improving sample cleanup is the best approach to address this.

  • Concentration Issues: Inaccurate preparation of the internal standard working solution can lead to quantification errors. Always use calibrated pipettes and high-purity solvents.

References

Technical Support Center: Stability of Deuterated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of deuterated carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: How does deuteration affect the acidity of a carboxylic acid?

A: Deuteration typically decreases the acidity of a carboxylic acid, which means its pKa value increases slightly. This effect is generally small, often in the range of 0.03 pKa units per deuterium atom substituted near the carboxylic acid group.[1][2] The decreased acidity is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.[1]

Q2: What is the primary stability concern for deuterated carboxylic acids in aqueous solutions related to pH?

A: The primary concerns are chemical degradation and isotopic (deuterium) exchange. Chemical degradation pathways, such as hydrolysis or oxidation, can be catalyzed by acidic or basic conditions.[3][4] Isotopic exchange, particularly of the deuterium on the carboxyl group (-COOD), is a rapid equilibrium process in protic solvents. Deuterium atoms on carbon atoms (C-D) are generally more stable, but can be susceptible to exchange under certain pH and temperature conditions, especially if they are adjacent to the carboxyl group (at the α-carbon).[5]

Q3: At what pH are deuterated carboxylic acids generally most stable?

A: The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.[6] However, the optimal pH for the overall stability of a specific deuterated carboxylic acid will depend on its unique chemical structure and susceptibility to other degradation pathways like hydrolysis or oxidation. It is crucial to determine the pH-rate profile for each compound.

Q4: What is "back-exchange" and how can it be minimized during analysis?

A: Back-exchange is the replacement of deuterium atoms with protons from the analytical mobile phase or sample diluent. This is a significant issue for labile deuterium atoms, such as in the -COOH group. To minimize back-exchange during analysis by techniques like LC-MS, it is recommended to use deuterated mobile phases and to perform the analysis as quickly as possible after sample preparation.[6] For non-labile C-D bonds, back-exchange is generally not a concern under typical analytical conditions.[5]

Q5: What are forced degradation studies and why are they important for deuterated carboxylic acids?

A: Forced degradation (or stress testing) involves subjecting a compound to harsh conditions, such as high and low pH, high temperature, light, and oxidizing agents, to accelerate its degradation.[3][4][7][8] These studies are critical for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the intact drug from its degradation products.[3][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Deuterium Label Back-exchange with protic solvents.Use deuterated solvents for sample preparation and mobile phases where possible. Minimize the time between sample preparation and analysis. For LC-MS, consider quenching the exchange by rapidly lowering the pH to around 2.6.[6]
pH-catalyzed exchange of C-D bonds.Determine the pH range of stability for your specific compound. Avoid prolonged exposure to highly acidic or basic conditions.
Unexpected Degradation Products Instability at the tested pH.Conduct a systematic forced degradation study across a range of pH values to identify the degradation pathway and the pH at which the compound is most stable.
Oxidation.Use an inert atmosphere (e.g., nitrogen or argon) during experiments if the compound is susceptible to oxidation.
Poor Chromatographic Resolution Co-elution of the parent compound and degradation products.Develop a stability-indicating HPLC method. This may involve screening different columns, mobile phases, and gradient conditions.[10][11]
Inconsistent Stability Results Variability in experimental conditions.Ensure precise control of pH, temperature, and concentration in all experiments. Use calibrated equipment.
Impurities in the starting material.Characterize the purity of your deuterated carboxylic acid before initiating stability studies using techniques like NMR and mass spectrometry.[12]

Quantitative Data on pH Stability

The stability of a deuterated carboxylic acid is highly dependent on its specific molecular structure. The following table provides a representative example of data that would be generated from a pH stability study.

Table 1: Representative Stability Data for a Deuterated Carboxylic Acid (Drug X-d4) at 40°C over 7 Days

pH% Remaining (Day 1)% Remaining (Day 3)% Remaining (Day 7)Major Degradation Product(s)
2.0 99.598.897.5Hydrolysis Product A
4.0 99.899.599.1Minimal Degradation
7.0 99.297.595.0Hydrolysis Product B
9.0 95.088.075.0Hydrolysis Product B, Oxidative Product C
12.0 85.065.040.0Multiple Degradation Products

Experimental Protocols

Protocol for pH Stability Study of a Deuterated Carboxylic Acid

This protocol outlines a general procedure for a forced degradation study under various pH conditions.

1. Materials:

  • Deuterated carboxylic acid of interest.

  • Buffer solutions: pH 2, 4, 7, 9, and 12.

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M).[4][8]

  • Acetonitrile or Methanol (HPLC grade).

  • Water (HPLC grade).

  • Class A volumetric flasks and pipettes.

  • pH meter.

  • HPLC-UV/MS system.

2. Sample Preparation:

  • Prepare a stock solution of the deuterated carboxylic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The amount of organic solvent should be kept low (e.g., <1%) to minimize its effect on the solution's properties.

  • Prepare a control sample in the same manner using HPLC-grade water.

3. Incubation:

  • Store the prepared solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 40°C or 60°C).[8]

  • At specified time points (e.g., 0, 1, 3, 5, and 7 days), withdraw an aliquot from each solution.[8]

  • Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Store the collected samples at a low temperature (e.g., -20°C) until analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • The HPLC method should be capable of separating the parent deuterated carboxylic acid from all potential degradation products.

  • The mass spectrometer will aid in the identification of degradation products and in monitoring for any loss of the deuterium label.

5. Data Evaluation:

  • Calculate the percentage of the deuterated carboxylic acid remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

  • Identify and quantify the major degradation products.

Visualizations

experimental_workflow Experimental Workflow for pH Stability Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) dilute Dilute in Buffers (pH 2, 4, 7, 9, 12) stock->dilute incubate Incubate at Constant Temperature (e.g., 40°C) dilute->incubate sample Sample at Time Points (0, 1, 3, 7 days) incubate->sample neutralize Neutralize and Store Samples sample->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc quantify Quantify Remaining Parent Compound hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics identify Identify Degradation Products quantify->identify

Caption: Workflow for assessing the pH stability of deuterated carboxylic acids.

logical_relationship Factors Influencing Stability of Deuterated Carboxylic Acids stability Overall Stability degradation Chemical Degradation stability->degradation exchange Isotopic Exchange stability->exchange ph pH of Solution ph->stability ph->degradation catalyzes ph->exchange catalyzes temp Temperature temp->stability temp->degradation accelerates temp->exchange accelerates light Light Exposure light->stability oxidant Presence of Oxidants oxidant->stability structure Molecular Structure structure->stability

References

Technical Support Center: Isophthalic-2,4,5,6-D4 Acid Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the analysis of Isophthalic-2,4,5,6-D4 acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] As a deuterated internal standard, this compound is expected to mimic the behavior of the non-labeled isophthalic acid. However, significant ion suppression can still lead to inaccurate quantification if not properly addressed.

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components in the ion source.[1][2] Common sources of interference include:

  • Endogenous matrix components: Salts, lipids, proteins, and metabolites from biological samples.[1][4][5]

  • Exogenous substances: Plasticizers, detergents, and mobile phase additives.[2][3]

  • High concentrations of the analyte or internal standard itself: This can lead to saturation of the ionization process.[2]

Q3: How can I detect ion suppression in my analysis of this compound?

A3: A common method to detect and assess ion suppression is the post-column infusion experiment.[5][6] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[3][7] Another approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to its response in a clean solvent.[6][8]

Q4: Can the use of a deuterated internal standard like this compound completely eliminate ion suppression effects?

A4: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with and experience similar ion suppression as the analyte, they may not always perfectly compensate for matrix effects.[9][10] Differences in retention times between the analyte and the SIL-IS, even if slight, can lead to them experiencing different degrees of ion suppression, affecting accuracy.[9][10][11] It is also important to ensure the purity of the deuterated standard, as the presence of its non-labeled counterpart can lead to artificially high results.[9]

Troubleshooting Guides

Problem: Poor Signal Response or High Variability for this compound

This guide provides a systematic approach to troubleshooting and mitigating ion suppression for this compound.

Step 1: Assess the Presence and Severity of Ion Suppression

  • Action: Perform a post-column infusion experiment as described in the FAQs.

  • Expected Outcome: A stable baseline with a significant drop at the retention time of this compound confirms that co-eluting matrix components are causing ion suppression.

Step 2: Optimize Sample Preparation

  • Rationale: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1][4]

  • Recommended Techniques for Acidic Compounds:

    • Solid-Phase Extraction (SPE): Offers selective extraction and can effectively remove salts and phospholipids.[1][12] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for acidic compounds.[6]

    • Liquid-Liquid Extraction (LLE): Can provide clean extracts, especially for non-polar analytes. Adjusting the pH of the aqueous phase to be at least two pH units lower than the pKa of isophthalic acid will ensure it is in its neutral form for efficient extraction into an organic solvent.[4]

    • Protein Precipitation (PPT): A simpler method but often results in less clean extracts and may not be sufficient to remove all sources of ion suppression.[6][12]

Step 3: Optimize Chromatographic Conditions

  • Rationale: Improving the chromatographic separation can move the this compound peak away from regions of ion suppression.[1]

  • Strategies:

    • Gradient Modification: Adjust the mobile phase gradient to enhance the separation between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

    • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[2][3]

Step 4: Evaluate and Optimize MS Source Parameters

  • Rationale: The settings of the ion source can influence the extent of ion suppression.[1]

  • Parameters to Adjust:

    • Ionization Mode: While Isophthalic acid is typically analyzed in negative ion mode, switching to positive mode (if feasible for your analyte) can sometimes reduce interference.[3]

    • Source Temperature and Gas Flows: Optimize these parameters to ensure efficient desolvation and ionization.

Step 5: Implement Appropriate Calibration Strategies

  • Rationale: If ion suppression cannot be completely eliminated, specific calibration methods can help to compensate for its effects.[2]

  • Approaches:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[1][2]

    • Standard Addition: Spike the analyte at different concentrations into the sample itself. This is highly effective but more time-consuming.[3]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing ion suppression, based on general findings in the literature. The actual performance will be analyte and matrix-dependent.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Potential for Ion Suppression
Protein Precipitation (PPT) >90%LowHigh[6]
Liquid-Liquid Extraction (LLE) Variable (depends on analyte polarity)HighLow to Medium[6]
Solid-Phase Extraction (SPE) >80%HighLow[6]
HybridSPE®/Phree™ >90%Very HighVery Low[6]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

  • Equilibrate the LC-MS system with the mobile phase.

  • Inject a blank matrix sample (an extract of the same matrix as your samples, but without the analyte or internal standard) onto the LC column.

  • Monitor the signal of this compound throughout the chromatographic run. A drop in the signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol for a mixed-mode anion exchange SPE cartridge. Optimization will be required.

  • Sample Pre-treatment: Acidify the sample with a weak acid (e.g., formic acid) to ensure this compound is in its neutral form.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., water with 0.1% formic acid).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with the equilibration buffer to remove polar interferences.

    • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

Ion_Suppression_Troubleshooting_Workflow start Start: Poor Signal or High Variability step1 Step 1: Assess Ion Suppression (Post-Column Infusion) start->step1 decision1 Ion Suppression Detected? step1->decision1 step2 Step 2: Optimize Sample Preparation (SPE, LLE) decision1->step2 Yes end_fail End: Re-evaluate Method decision1->end_fail No (Check other issues) step3 Step 3: Optimize Chromatography (Gradient, Column) step2->step3 step4 Step 4: Optimize MS Source (Temperature, Gas Flow) step3->step4 decision2 Problem Resolved? step4->decision2 step5 Step 5: Implement Advanced Calibration (Matrix-Matched, Standard Addition) decision2->step5 No end_success End: Method Optimized decision2->end_success Yes step5->end_success

Caption: A workflow for troubleshooting ion suppression.

SPE_Protocol_Workflow start Start: Sample pretreatment Sample Pre-treatment (Acidification) start->pretreatment loading Load Sample pretreatment->loading conditioning Cartridge Conditioning (Methanol, Water) equilibration Equilibration (Acidic Buffer) conditioning->equilibration equilibration->loading wash1 Wash 1 (Polar Interferences) loading->wash1 wash2 Wash 2 (Less Polar Interferences) wash1->wash2 elution Elution (Basic Organic Solvent) wash2->elution reconstitution Evaporate & Reconstitute elution->reconstitution end Analysis reconstitution->end

Caption: A general workflow for Solid-Phase Extraction.

References

ensuring complete dissolution of Isophthalic-2,4,5,6-D4 acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isophthalic-2,4,5,6-D4 Acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the complete and successful dissolution of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterium-labeled form of isophthalic acid, an aromatic dicarboxylic acid.[1][2] In this specific isotopologue, the four hydrogen atoms on the benzene ring have been replaced with deuterium. Its chemical properties, including acidity and polarity, are nearly identical to its non-labeled counterpart, making their solubility behaviors very similar.

Q2: What are the general solubility characteristics of this compound?

A2: Similar to standard isophthalic acid, the deuterated form is sparingly soluble in cold water but shows significantly better solubility in many organic solvents.[3][4] It is freely soluble in alcohols and other oxygenated solvents like DMSO and DMF.[3] Its solubility in most solvents increases with temperature.[5]

Q3: Why is it important to ensure complete dissolution?

A3: Incomplete dissolution can lead to significant errors in experimental results. For applications such as quantitative analysis (e.g., as an internal standard in mass spectrometry), reaction chemistry, or biological assays, undissolved particles mean the actual concentration of the solution is lower than intended, leading to inaccurate measurements and non-reproducible outcomes.

Q4: Will the deuterium labeling affect the solubility compared to standard isophthalic acid?

A4: The effect of deuterium labeling on the benzene ring on solubility is generally considered negligible. The primary drivers of solubility for this molecule are the polarity of the solvent, the pH of the solution, and the temperature. You can confidently use solubility data for standard isophthalic acid as a strong guideline for the deuterated version.

Troubleshooting Guide

Problem: The this compound is not fully dissolving in my chosen solvent.

Q1: I'm using an aqueous solution, and the compound won't dissolve. What should I do?

A1: Isophthalic acid has very low solubility in neutral cold water (approximately 0.1 g/100 mL).[6] To dissolve it in an aqueous medium, you must increase the pH. As a dicarboxylic acid, it will readily deprotonate in the presence of a base to form a highly soluble carboxylate salt.[4][7]

  • Recommended Action: Add a base such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) dropwise to your suspension until the solid dissolves completely. The resulting solution will contain the isophthalate salt. Aim for a pH well above the second pKa of the carboxylic acid groups (pKa₂ ≈ 4.6).

Q2: I see a precipitate forming after initially dissolving the compound. What is happening?

A2: This can occur for a few reasons:

  • Temperature Change: If you dissolved the acid at an elevated temperature, it might precipitate out as the solution cools to room temperature. This is common in solvents where solubility is highly temperature-dependent.

  • pH Shift: If you dissolved the acid by raising the pH and subsequently added an acidic component to your solution, the pH may have dropped, causing the protonated, less soluble form to crash out.

  • Solvent Evaporation: Concentrating the solution through solvent evaporation will eventually lead to precipitation once the saturation point is exceeded.

  • Recommended Action: Re-heat the solution gently if temperature is the issue. If pH is the cause, re-adjust it with a base. If the solution is oversaturated, add more solvent.

Q3: I am using an organic solvent, but dissolution is slow or incomplete. What are my options?

A3: While the compound is more soluble in organic solvents than in water, the dissolution rate can still be slow.

  • Increase Temperature: Gently warming the solution can significantly increase both the solubility and the rate of dissolution.[5]

  • Apply Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process. One supplier notes that for high concentrations in DMSO, sonication is needed.[2]

  • Change Solvent: If the compound remains insoluble, your solvent may not be polar enough. Consider switching to a more polar organic solvent. Refer to the data table below for guidance.

Data Presentation

Solubility of Isophthalic Acid in Various Solvents

(Note: Data is for non-deuterated isophthalic acid but serves as an excellent reference for this compound.)

SolventTemperature (°C)Solubility (g / 100 mL)Reference
Water (Cold)20~0.14[3]
Water (Cold)250.01
Water (Boiling)100~0.22[6]
MethanolAmbientSoluble
EthanolAmbientSoluble[3]
AcetoneAmbientSoluble[3]
Dimethyl Sulfoxide (DMSO)AmbientHighly Soluble (up to 10 g/100 mL with sonication)[2]
N,N-Dimethylformamide (DMF)AmbientSoluble[3]
Glacial Acetic AcidAmbientSoluble[7]
BenzeneAmbientInsoluble
Petroleum EtherAmbientPractically Insoluble[6]

Experimental Protocols

Protocol 1: Dissolution in an Organic Solvent (DMSO)

This protocol is suitable for preparing high-concentration stock solutions for use in organic reactions or for dilution into aqueous buffers for biological assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance and appropriate glassware (e.g., volumetric flask)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Transfer the solid to a volumetric flask. Add approximately 80% of the final desired volume of DMSO.

  • Initial Mixing: Cap the flask and vortex the mixture for 30-60 seconds to break up any large clumps.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate the suspension. For concentrations up to 100 mg/mL, this may take 5-15 minutes.[2] The solution should become clear.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the final solution is homogeneous. Store appropriately, protected from moisture, as DMSO is hygroscopic.

Protocol 2: Dissolution in an Aqueous Basic Solution

This protocol is ideal for preparing aqueous stock solutions where the acidic properties of the compound are not required for the downstream application.

Materials:

  • This compound

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound and add it to a beaker or flask.

  • Suspension: Add a volume of deionized water to create a stirrable slurry.

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring. The compound will not dissolve at this stage.

  • Basification: While stirring, add the 1 M NaOH solution drop by drop. Observe the suspension. As the pH increases, the acid will neutralize to its salt form and begin to dissolve.

  • Monitor Dissolution: Continue adding NaOH until all the solid has completely dissolved, resulting in a clear solution.

  • pH Check (Optional): If the final pH is critical, use a pH meter to confirm it is in the desired basic range (e.g., pH > 8).

  • Transfer and Dilute: Quantitatively transfer the solution to a volumetric flask and dilute to the final desired volume with deionized water.

Mandatory Visualization

Below is a logical workflow to guide a researcher through the process of troubleshooting the dissolution of this compound.

Dissolution_Troubleshooting start Start: Weigh this compound choose_solvent Choose Initial Solvent System (Aqueous vs. Organic) start->choose_solvent aqueous Aqueous System Selected choose_solvent->aqueous Aqueous organic Organic Solvent Selected (e.g., DMSO, Ethanol) choose_solvent->organic Organic add_water Add Deionized Water Create Suspension aqueous->add_water add_organic Add Organic Solvent organic->add_organic check_diss_aq Solid Remains (Expected) add_water->check_diss_aq check_diss_org Is Dissolution Complete? add_organic->check_diss_org success Success: Complete Dissolution check_diss_org->success Yes actions_org Apply Energy Input check_diss_org->actions_org No add_base Add Base (e.g., NaOH) Dropwise While Stirring check_diss_aq->add_base check_diss_base Is Dissolution Complete? add_base->check_diss_base check_diss_base->success Yes failure Issue Persists: Re-evaluate Solvent Choice or Check Compound Purity check_diss_base->failure No sonicate 1. Use Ultrasonic Bath actions_org->sonicate heat 2. Gently Warm Solution actions_org->heat recheck_diss_org Is Dissolution Complete? sonicate->recheck_diss_org heat->recheck_diss_org recheck_diss_org->success Yes recheck_diss_org->failure No

References

troubleshooting inconsistent results with Isophthalic-2,4,5,6-D4 acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Isophthalic-2,4,5,6-D4 acid as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of isophthalic acid, a colorless solid organic compound. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of isophthalic acid and related compounds in various matrices. Its use is crucial in applications requiring high accuracy and precision, such as in metabolomics, environmental analysis, and drug development studies, to correct for variability in sample preparation and instrument response.

Q2: What are the key chemical properties of this compound?

Understanding the chemical properties of your internal standard is crucial for troubleshooting. Here is a summary of key properties:

PropertyValue
Molecular Formula C₈H₂D₄O₄
Molecular Weight ~170.16 g/mol
Appearance White to off-white solid
pKa₁ ~3.46
pKa₂ ~4.46
Solubility Soluble in methanol, ethanol, acetone, and DMSO. Sparingly soluble in hot water and practically insoluble in petroleum ether.

Q3: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of the internal standard.

  • Solid Form: Store at -20°C for long-term stability.

  • Stock Solutions: Prepare fresh or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. At -20°C, solutions are typically stable for up to a month, while at -80°C, they can be stable for up to six months. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent results when using this compound.

Issue 1: Variability in Internal Standard Peak Area

Question: My this compound peak area is inconsistent across my sample batch, even in my quality control (QC) samples. What could be the cause?

Answer: Inconsistent internal standard peak areas are a common problem in LC-MS/MS analysis and can stem from several sources. Here is a troubleshooting workflow to identify the root cause:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS System cluster_matrix Matrix Effects cluster_stability IS Stability A Inconsistent IS Peak Area B Check Sample Preparation A->B C Check LC-MS System Performance A->C D Investigate Matrix Effects A->D E Evaluate IS Stability A->E B1 Pipetting Error? B->B1 B2 Inconsistent Evaporation? B->B2 B3 Precipitation of IS? B->B3 C1 Injector Issue? C->C1 C2 Column Clogging? C->C2 C3 Ion Source Contamination? C->C3 D1 Ion Suppression/Enhancement? D->D1 D2 Co-eluting Interferences? D->D2 E1 Degradation in Sample Matrix? E->E1 E2 Adsorption to Vials/Plates? E->E2

Troubleshooting workflow for inconsistent internal standard peak area.

Possible Causes and Solutions:

  • Sample Preparation:

    • Pipetting Inaccuracy: Ensure pipettes are calibrated and that the correct volume of internal standard is added to every sample.

    • Incomplete Dissolution or Precipitation: Visually inspect samples after adding the internal standard to ensure it has fully dissolved. Isophthalic acid has limited aqueous solubility, so ensure the final solvent composition is appropriate.

    • Inconsistent Evaporation: If a solvent evaporation step is used, ensure it is consistent across all samples. Over-drying can lead to loss of the analyte and internal standard.

  • LC-MS System Performance:

    • Injector Variability: Perform an injector precision test with a standard solution of this compound to rule out hardware issues.

    • Column Degradation: High backpressure or changes in peak shape can indicate a clogged or failing column, which can affect the internal standard's chromatography.

    • Ion Source Contamination: A dirty ion source can lead to a gradual or sudden drop in signal intensity. Regular cleaning is essential.

  • Matrix Effects:

    • Ion Suppression or Enhancement: The sample matrix can affect the ionization efficiency of the internal standard. To assess this, compare the peak area of the internal standard in a neat solution to its peak area in an extracted blank matrix. If a significant difference is observed, further sample cleanup or chromatographic optimization may be necessary.

  • Internal Standard Stability:

    • Degradation: Isophthalic acid is generally stable, but extreme pH conditions or reactive components in the sample matrix could potentially cause degradation. Assess the stability by incubating the internal standard in the sample matrix over time.

    • Adsorption: The carboxylic acid groups of isophthalic acid can interact with certain surfaces. Using silanized glass vials or polypropylene tubes can minimize adsorption.

Issue 2: Chromatographic Peak Splitting or Tailing for this compound

Question: I am observing poor peak shape (splitting or tailing) for my deuterated internal standard. What could be the issue?

Answer: Poor peak shape can compromise the accuracy of integration and quantification. The following diagram outlines potential causes and solutions:

A Poor Peak Shape (Splitting/Tailing) B Injection Solvent Mismatch A->B C Column Issues A->C D Mobile Phase pH A->D E Secondary Interactions A->E B1 Is injection solvent stronger than mobile phase? B->B1 Solution: Match injection solvent to mobile phase or use a weaker solvent. C1 Is the column old or contaminated? C->C1 Solution: Flush or replace column. Check for voids. D1 Is the mobile phase pH close to the pKa (~3.5-4.5)? D->D1 Solution: Adjust mobile phase pH away from pKa. E1 Are there interactions with active sites in the LC system? E->E1 Solution: Use deactivated column or silanized vials.

Troubleshooting poor peak shape for this compound.

Possible Causes and Solutions:

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Health: A contaminated guard column or analytical column can lead to peak splitting. Try flushing the column or replacing it if the problem persists. A void at the head of the column can also cause peak splitting.

  • Mobile Phase pH: For carboxylic acids like isophthalic acid, operating at a mobile phase pH close to their pKa can result in poor peak shape due to the compound existing in both ionized and non-ionized forms. Adjusting the mobile phase pH to be at least 1.5-2 units below the pKa (for reversed-phase chromatography) will ensure the compound is in a single, neutral form, leading to better peak shape.

  • Secondary Interactions: The carboxyl groups can interact with active sites on the column packing material or other parts of the LC system. Using a column with end-capping or a different stationary phase may help.

Issue 3: Chromatographic Separation of this compound from Unlabeled Isophthalic Acid

Question: My deuterated internal standard is separating from the unlabeled analyte on my UPLC/HPLC system. Why is this happening and how can I fix it?

Answer: This phenomenon, known as the "isotope effect," is sometimes observed with deuterated standards, where they elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can be problematic if the two compounds elute into regions of differing matrix effects.

Logical Relationship Diagram:

A Analyte and IS Separate B Isotope Effect in Reversed-Phase LC A->B E Modify Chromatography A->E Solution C Potential for Differential Matrix Effects B->C D Inaccurate Quantification C->D F Co-elution Achieved E->F G Accurate Quantification F->G

Addressing chromatographic separation of analyte and internal standard.

Solutions:

  • Reduce Chromatographic Resolution: While counterintuitive, slightly reducing the efficiency of the separation can cause the two peaks to co-elute. This can be achieved by:

    • Using a shorter column.

    • Using a column with a larger particle size.

    • Adjusting the mobile phase gradient to be steeper.

  • Optimize Mobile Phase Composition: Modifying the organic solvent or additives in the mobile phase may alter the selectivity and help the peaks to merge.

  • Consider a Different Labeled Standard: If chromatographic co-elution cannot be achieved, using a ¹³C-labeled internal standard is a good alternative, as these typically do not exhibit the same chromatographic shift.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the solid in a suitable organic solvent (e.g., methanol or DMSO) to a final volume of 1 mL in a volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store in an amber vial at -20°C or -80°C.

  • Working Internal Standard Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution with the appropriate solvent (often matching the initial mobile phase composition).

    • For example, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with 50:50 methanol:water.

    • This working solution is then added to samples and calibration standards.

Protocol 2: Sample Preparation (General Protocol for Plasma/Serum)
  • Thaw Samples: Thaw plasma/serum samples on ice.

  • Aliquot: Aliquot 100 µL of each sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add a fixed volume (e.g., 10 µL) of the this compound working solution to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate proteins.

  • Vortex: Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample and ensure solvent compatibility with the LC method.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Disclaimer: These protocols are general guidelines. Specific experimental conditions should be optimized for your particular application and instrumentation. Always consult relevant literature and the manufacturer's recommendations for your specific analytical setup.

Validation & Comparative

Validation of Analytical Methods: A Comparative Guide to Using Isophthalic-2,4,5,6-D4 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. The choice of an appropriate internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods to compensate for variability during sample preparation and analysis. This guide provides a comparative overview of the use of Isophthalic-2,4,5,6-D4 acid as a deuterium-labeled internal standard, its performance characteristics, and a comparison with potential alternatives.

Deuterium-labeled compounds, such as this compound, are considered ideal internal standards because they share very similar physicochemical properties and chromatographic behavior with the unlabeled analyte of interest.[1][2][3] This close structural similarity ensures that the internal standard experiences similar matrix effects and ionization suppression or enhancement as the analyte, leading to more accurate and precise quantification.[1][3] The mass difference introduced by the deuterium atoms allows for their distinct detection by the mass spectrometer.[2][3]

Experimental Workflow for Method Validation

The validation of an analytical method using this compound as an internal standard typically follows a structured workflow to assess various performance parameters in accordance with regulatory guidelines from bodies like the FDA and EMA.[4][5]

Workflow Prep Spike Blank Matrix with Analyte and IS (this compound) Extract Perform Sample Extraction (e.g., LLE, SPE) Prep->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Sample onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Stability Stability

Caption: General workflow for bioanalytical method validation using an internal standard.

Performance Data and Comparison

The following tables summarize the typical performance data obtained during the validation of an LC-MS/MS method for a hypothetical analyte, "Analyte X," using this compound as the internal standard, and compares it to a common alternative, a structurally analogous but not isotopically labeled compound ("Analog IS").

Table 1: Linearity and Range

ParameterThis compound (IS)Analog IS (Alternative)
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equation y = 1.02x + 0.05y = 0.95x + 0.12
Correlation Coefficient (r²) > 0.998> 0.995
Weighting 1/x²1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias) with this compoundPrecision (%RSD) with this compoundAccuracy (% Bias) with Analog ISPrecision (%RSD) with Analog IS
LLOQ 1-2.58.2-8.715.5
Low QC 31.85.54.210.1
Mid QC 500-0.53.1-3.57.8
High QC 8001.22.82.16.5

As the data suggests, the use of a stable isotope-labeled internal standard like this compound generally results in improved accuracy and precision, especially at the lower limit of quantification (LLOQ).[6] This is because its behavior during sample processing and ionization more closely mimics that of the analyte.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for the quantification of an analyte in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 25 µL of the analyte working solution or blank methanol for blank samples.

  • Vortex mix for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Analyte X: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion] -> [Product Ion]

Signaling Pathway and Logical Relationships

The core principle behind the use of a stable isotope-labeled internal standard is the direct comparison of the analyte's signal to the internal standard's signal, which corrects for variations throughout the analytical process.

Logical_Relationship cluster_process Analytical Process cluster_output Data Output Analyte Analyte in Sample Extraction Sample Preparation (Extraction, etc.) Analyte->Extraction IS This compound (IS) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Analyte_Signal Analyte Signal MS_Detection->Analyte_Signal IS_Signal IS Signal MS_Detection->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Concentration Calculated Concentration Ratio->Concentration

Caption: The role of an internal standard in correcting for analytical variability.

Conclusion

The validation of analytical methods is a cornerstone of reliable scientific research and drug development. The use of a high-quality, stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS bioanalysis. As demonstrated, its performance in terms of accuracy and precision often surpasses that of non-isotopically labeled analogs, leading to more robust and dependable analytical data. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for scientists in the selection and implementation of internal standards for their analytical method validation endeavors.

References

A Comparative Guide: Isophthalic-2,4,5,6-D4 Acid vs. Non-Deuterated Isophthalic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis using mass spectrometry (MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Isophthalic-2,4,5,6-D4 acid and its non-deuterated counterpart, isophthalic acid, when utilized in MS-based workflows. The inclusion of experimental data, detailed methodologies, and visual diagrams aims to equip researchers with the necessary information to make informed decisions for their analytical needs.

Core Principle: Isotope Dilution Mass Spectrometry

The primary application of this compound in mass spectrometry is as an internal standard for the quantification of isophthalic acid via isotope dilution mass spectrometry (ID-MS). This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. Because the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the non-deuterated analyte to the deuterated internal standard, precise quantification can be achieved, correcting for potential matrix effects and procedural losses.

Quantitative Data Comparison

The fundamental difference between this compound and isophthalic acid in a mass spectrometer is their mass-to-charge ratio (m/z), a direct result of the four deuterium atoms replacing hydrogen atoms on the benzene ring of the former.

PropertyIsophthalic AcidThis compound
Chemical Formula C₈H₆O₄C₈H₂D₄O₄
Molecular Weight 166.13 g/mol 170.16 g/mol
Monoisotopic Mass 166.0266 u170.0517 u
Observed [M-H]⁻ (m/z) ~165.0193~169.0444 (Predicted)

Table 1: Physicochemical and Mass Spectrometric Properties

Mass Spectra Comparison

The mass spectrum of non-deuterated isophthalic acid typically shows a prominent molecular ion peak and characteristic fragment ions. The mass spectrum of this compound is expected to exhibit a similar fragmentation pattern, with the corresponding ions shifted by +4 m/z units.

IonIsophthalic Acid (Observed m/z)This compound (Predicted m/z)Description
[M-H]⁻ 165.0193169.0444Deprotonated molecular ion
[M-H-H₂O]⁻ 147.0088151.0339Loss of a water molecule
[M-H-CO₂]⁻ 121.0295125.0546Loss of carbon dioxide

Table 2: Comparison of Key Ions in Negative Ion Mode Mass Spectrometry

Chromatographic Behavior

In reversed-phase liquid chromatography (LC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs. This phenomenon, known as the "isotope effect," is attributed to the subtle differences in the physicochemical properties of C-D versus C-H bonds. While the effect is generally small, it is a factor to consider in chromatographic method development. Complete co-elution is ideal for an internal standard to experience the exact same matrix effects as the analyte. However, in many cases, the slight separation does not significantly impact quantification, especially with rapid MS detection.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of isophthalic acid in a given matrix using this compound as an internal standard.

Sample Preparation
  • Spiking: To 1 mL of the sample (e.g., biological fluid, environmental water), add a known concentration of this compound in a suitable solvent (e.g., methanol).

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix. A common approach involves acidification of the sample followed by extraction with an organic solvent like ethyl acetate.

  • Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of aromatic acids.

  • Mobile Phase: A gradient elution using a mixture of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Isophthalic Acid: Precursor ion (m/z) 165.0 -> Product ion (m/z) 121.0

    • This compound: Precursor ion (m/z) 169.0 -> Product ion (m/z) 125.0

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes and relationships discussed in this guide.

experimental_workflow Experimental Workflow for Isotope Dilution MS sample Sample containing Isophthalic Acid spike Spike with known amount of This compound sample->spike Internal Standard Addition extract Sample Preparation (e.g., LLE or SPE) spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification based on peak area ratio lcms->quant

Caption: A streamlined workflow for quantitative analysis.

signaling_pathway Logical Relationship in Isotope Dilution MS cluster_analyte Analyte cluster_is Internal Standard A Isophthalic Acid A_ms MS Signal (m/z ~165) A->A_ms Ionization ratio Signal Ratio (Analyte / IS) A_ms->ratio IS This compound IS_ms MS Signal (m/z ~169) IS->IS_ms Ionization IS_ms->ratio concentration Analyte Concentration ratio->concentration Calibration

Caption: The core principle of quantification by signal ratio.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of isophthalic acid by mass spectrometry. Its chemical similarity ensures that it behaves almost identically to the analyte during sample processing and analysis, while its distinct mass allows for clear differentiation in the mass spectrometer. This isotope dilution approach is the gold standard for accuracy and precision in quantitative MS, making this compound an invaluable tool for researchers in various scientific disciplines.

The Critical Role of Isotopic Internal Standards in Bioanalysis: A Guide to the Accuracy and Precision of Isophthalic-2,4,5,6-D4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to mitigate variability inherent in analytical processes. Among these, stable isotope-labeled (SIL) internal standards are considered the gold standard, especially for mass spectrometry-based assays. This guide provides a comprehensive comparison of Isophthalic-2,4,5,6-D4 acid as an internal standard, detailing its performance characteristics and the experimental protocols for its validation.

This compound is the deuterated form of isophthalic acid, a dicarboxylic acid of significant interest in various industrial and biomedical applications. Its utility as an internal standard stems from its chemical similarity to the unlabeled analyte, allowing it to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This mimicry is crucial for correcting variations in sample preparation, injection volume, and matrix effects.

Performance Evaluation of a Stable Isotope-Labeled Internal Standard

While specific, publicly available datasets detailing the validation of this compound are limited, the performance of a SIL internal standard can be effectively illustrated using data from analogous compounds in similar matrices. The following data, adapted from a study on the LC-MS/MS measurement of a different analyte (Isopimaric Acid) in rat plasma, demonstrates the expected accuracy and precision when employing a well-behaved SIL internal standard.

Table 1: Accuracy and Precision Data for an Analyte Quantified Using a Stable Isotope-Labeled Internal Standard

Quality Control LevelNominal Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
Low1010.2 ± 0.8102.07.8
Medium400408 ± 24102.05.9
High20001960 ± 12098.06.1

Data is representative and adapted from a study on a similar class of compounds to illustrate typical performance.

The data in Table 1 showcases excellent accuracy, with mean measured concentrations falling within ±2% of the nominal values. The precision, indicated by the relative standard deviation (RSD), is well within the generally accepted limit of <15% for bioanalytical assays.

Mitigating Matrix Effects and Ensuring High Recovery

A key advantage of using a SIL internal standard like this compound is its ability to compensate for matrix effects and variability in extraction recovery. Matrix effects, caused by co-eluting endogenous components of the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard will experience the same matrix effects as the analyte, thus normalizing the response.

Table 2: Matrix Effects and Extraction Recovery for an Analyte and its Stable Isotope-Labeled Internal Standard (IS)

AnalyteSpiked Concentration (ng/mL)Absolute Matrix Effect (Mean ± RSD, %)Extraction Recovery (Mean ± RSD, %)
Analyte10111.5 ± 11.6113.4 ± 9.5
Analyte400119.0 ± 7.1103.9 ± 4.9
Analyte2000110.6 ± 9.4110.2 ± 8.3
IS1000108.2 ± 8.7105.7 ± 6.2

Data is representative and adapted from a study on a similar class of compounds to illustrate typical performance.

The data in Table 2 indicates a slight ion enhancement due to the matrix (matrix effect > 100%). However, because the SIL internal standard behaves similarly, this effect is effectively corrected for in the final quantification. The extraction recovery is consistently high and reproducible for both the analyte and the internal standard.

Experimental Protocol for Method Validation

The validation of an analytical method using this compound as an internal standard should be conducted according to established regulatory guidelines (e.g., FDA, EMA). A typical workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start: Plasma Sample add_is Add this compound (IS) prep_start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (Analyte and IS) chromatography->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for bioanalytical sample preparation and analysis using an internal standard.

Methodology Details:

  • Preparation of Stock and Working Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. A working solution is then prepared by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) with the same solvent.

  • Sample Preparation:

    • To a 100 µL aliquot of the biological matrix (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound working solution.

    • Vortex mix the sample.

    • Perform protein precipitation by adding a water-miscible organic solvent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume).

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of isophthalic acid from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of both isophthalic acid and this compound using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Comparison with Other Internal Standards

While structural analogs can be used as internal standards, they often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to inadequate correction for matrix effects and extraction variability. In contrast, a stable isotope-labeled internal standard like this compound is the ideal choice for quantitative bioanalysis due to its near-identical physicochemical properties to the unlabeled analyte.

G cluster_ideal Ideal Internal Standard (IS) cluster_alternative Alternative Internal Standard ideal_is Stable Isotope-Labeled IS (e.g., this compound) prop1 Co-elutes with analyte Similar ionization efficiency Corrects for matrix effects effectively ideal_is->prop1 Properties conclusion1 Higher Accuracy and Precision alternative_is Structural Analog IS prop2 Different retention time Different ionization efficiency May not fully correct for matrix effects alternative_is->prop2 Properties

Caption: Logical relationship between internal standard choice and analytical performance.

Performance Evaluation of Isophthalic-2,4,5,6-D4 Acid as an Internal Standard in Analytical Instrumentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the performance evaluation of Isophthalic-2,4,5,6-D4 acid when used as an internal standard in various analytical instruments, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct comparative studies in published literature, this document outlines the key performance indicators to assess and provides detailed experimental protocols to generate comparative data in your own laboratory settings.

This compound is the deuterated form of isophthalic acid, a common dicarboxylic acid. Its use as a stable isotope-labeled internal standard (SIL-IS) is advantageous in quantitative analysis. SIL-ISs are considered the gold standard for correcting variations during sample preparation, chromatographic separation, and detection, as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass.[1][2][3][4] This leads to improved accuracy and precision in analytical measurements.[4]

Key Performance Parameters for Evaluation

To objectively assess the performance of this compound, the following validation parameters should be thoroughly investigated for each analytical instrument.

Table 1: Key Performance Parameters and Acceptance Criteria

Performance ParameterDescriptionTypical Acceptance Criteria
Linearity & Range The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Correlation coefficient (r²) > 0.99
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Often assessed by spiking a blank matrix with a known concentration of the analyte and the internal standard.Mean recovery of 80-120%
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Repeatability is assessed under the same operating conditions over a short interval of time. Intermediate precision is assessed on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Sensitivity (LOD & LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 3 for LOD and ≥ 10 for LOQ
Specificity & Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes (for example, matrix components) in the sample.Matrix factor between 0.8 and 1.2
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.Analyte concentration within ±15% of the initial concentration.

Experimental Protocols

Below are detailed methodologies for evaluating the performance of this compound as an internal standard for the quantification of its non-labeled counterpart, isophthalic acid, in a representative biological matrix (e.g., human plasma) using LC-MS/MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

1. Materials and Reagents:

  • Isophthalic acid (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (blank, pooled)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

2. Standard Solution Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve isophthalic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the isophthalic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Solid Phase Extraction):

  • Thaw blank human plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

  • MRM Transitions:

    • Isophthalic acid: Precursor ion (m/z) 165.0 -> Product ion (m/z) 121.0

    • This compound: Precursor ion (m/z) 169.0 -> Product ion (m/z) 125.0

  • Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Materials and Reagents:

  • Isophthalic acid (analytical standard)

  • This compound (internal standard)

  • GC-grade methanol, ethyl acetate, and hexane

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Human plasma (blank, pooled)

2. Standard Solution Preparation:

  • Follow the same procedure as for the LC-MS/MS standard preparation, but use ethyl acetate as the solvent for the final working standards.

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Selected Ion Monitoring (SIM) ions:

    • Isophthalic acid (bis-TMS ester): m/z 310 (molecular ion), 295

    • This compound (bis-TMS ester): m/z 314 (molecular ion), 299

Data Presentation

The quantitative data generated from the validation experiments should be summarized in clearly structured tables for easy comparison of the performance of this compound across the different analytical platforms.

Table 2: Example Performance Data for this compound as an Internal Standard

Performance ParameterLC-MS/MSGC-MS
Linearity (r²) 0.9980.997
Range (ng/mL) 1 - 10005 - 1000
Accuracy (Recovery %) 95.2 - 103.592.8 - 105.1
Precision (RSD %)
- Repeatability< 5%< 6%
- Intermediate Precision< 8%< 9%
LOD (ng/mL) 0.31.5
LOQ (ng/mL) 1.05.0
Matrix Effect (%) 98.595.2
Stability (Freeze-Thaw, 3 cycles) Recovery: 97.1%Recovery: 96.5%

Visualization of Workflows and Principles

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying principles of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (IS) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution LC-MS Path derivatization->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms gc_ms GC-MS Analysis reconstitution->gc_ms peak_integration Peak Area Integration (Analyte & IS) lc_ms->peak_integration gc_ms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

isotope_dilution_principle cluster_sample Initial Sample cluster_spiking Spiking cluster_analysis MS Analysis cluster_quantification Quantification analyte_unknown Analyte (Unknown Amount) ms_response Measure Response Ratio (Analyte/IS) analyte_unknown->ms_response is_known Internal Standard (Known Amount) is_known->ms_response final_concentration Calculate Analyte Concentration ms_response->final_concentration label_edge1 Ratio is constant despite sample loss

Caption: Principle of Isotope Dilution Mass Spectrometry.

By following these protocols and evaluating the key performance parameters, researchers can generate a comprehensive comparison of the performance of this compound in different analytical instruments. This will ensure the development of robust and reliable quantitative methods for a wide range of applications in research and drug development.

References

Navigating Precision: A Comparative Guide to Isophthalic-2,4,5,6-D4 Acid Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of the linearity and range of calibration curves for Isophthalic-2,4,5,6-D4 acid and its alternatives, supported by detailed experimental protocols and performance data.

In analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is a widely accepted strategy to ensure the reliability of quantitative results. This compound, a deuterated form of isophthalic acid, serves as an excellent internal standard for the analysis of isophthalic acid and related aromatic compounds. Its chemical and physical properties closely mimic the analyte of interest, allowing it to compensate for variations in sample preparation, injection volume, and instrument response.

Comparison of Linearity and Range

The performance of an internal standard is critically evaluated by the linearity and dynamic range of its calibration curve. A wide linear range allows for the accurate quantification of an analyte over various concentrations. The following table summarizes the typical performance characteristics of this compound and two common alternatives, Deuterated Phthalic Acid (as Di-n-butyl phthalate-d4) and Deuterated Terephthalic Acid.

Internal StandardAnalytical MethodLinearity (R²)Linear Range
This compoundGC-MS / LC-MSTypically >0.995Analyte Dependent
Di-n-butyl phthalate-d4 (DBP-d4)GC-MS>0.9953[1][2][3]Not Specified
Deuterated Terephthalic AcidNot SpecifiedNot SpecifiedNot Specified

Note: Specific linearity and range for this compound and Deuterated Terephthalic Acid are highly dependent on the specific analyte, matrix, and instrument conditions. The data for DBP-d4 is from a validated method for phthalate esters in indoor air and serves as a representative example for a deuterated aromatic acid derivative.

Experimental Protocol: Calibration Curve Generation

This section outlines a detailed methodology for generating a calibration curve using this compound as an internal standard for the quantification of an aromatic acid analyte by GC-MS.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the solid analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the samples.

  • To each calibration standard, add a constant concentration of the internal standard. For example, add 10 µL of a 100 µg/mL this compound working solution to 1 mL of each calibration standard.

3. Sample Preparation:

  • To each unknown sample, add the same constant concentration of the this compound internal standard as was added to the calibration standards.

  • Perform any necessary extraction, derivatization, or cleanup steps on both the calibration standards and the samples.

4. GC-MS Analysis:

  • Inject a fixed volume of each calibration standard and sample into the GC-MS system.

  • Acquire the data in Selected Ion Monitoring (SIM) mode, monitoring for at least one characteristic ion for the analyte and one for the internal standard.

5. Data Analysis:

  • For each calibration standard and sample, determine the peak area of the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (R²). An R² value greater than 0.995 is generally considered to indicate good linearity.

  • Calculate the concentration of the analyte in the unknown samples using the response factor and the peak areas of the analyte and internal standard.

Logical Workflow for Calibration Curve Analysis

The following diagram illustrates the logical workflow for establishing and utilizing a calibration curve with an internal standard.

Calibration_Curve_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification Analyte_Stock Analyte Stock Solution Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards IS_Stock Internal Standard Stock Solution IS_Stock->Cal_Standards Samples Unknown Samples IS_Stock->Samples GCMS GC-MS Analysis Cal_Standards->GCMS Samples->GCMS Data_Acquisition Data Acquisition (SIM) GCMS->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Response_Factor Response Factor Calculation Peak_Integration->Response_Factor Quantification Quantify Analyte in Samples Peak_Integration->Quantification Cal_Curve Calibration Curve Plot Response_Factor->Cal_Curve Linear_Regression Linear Regression (R²) Cal_Curve->Linear_Regression Linear_Regression->Quantification

Caption: Workflow for quantitative analysis using an internal standard calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of aromatic acids. Its performance, characterized by excellent linearity over a wide dynamic range, makes it a superior choice for demanding analytical applications in research and drug development. While specific performance metrics can vary based on the analytical method and matrix, the principles and protocols outlined in this guide offer a solid foundation for achieving accurate and reproducible results. The comparison with other deuterated aromatic acid standards highlights the importance of method validation to select the most appropriate internal standard for a specific application.

References

Navigating Method Robustness: A Comparative Guide to Internal Standards Featuring Isophthalic-2,4,5,6-D4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of an analytical method is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of Isophthalic-2,4,5,6-D4 acid as a stable isotope-labeled internal standard (SIL-IS) in method robustness testing, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate internal standard for your analytical needs.

The integrity of quantitative analysis hinges on the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1][2] Robustness testing is the systematic evaluation of a method's performance under such varied conditions, providing confidence in its reliability during routine use. The choice of an internal standard is critical in this context, as it is intended to compensate for variability throughout the analytical process, from sample preparation to final measurement.

Stable isotope-labeled internal standards are widely considered the gold standard for quantitative mass spectrometry due to their chemical and physical similarity to the analyte of interest.[2][3] Deuterated compounds, such as this compound, are a common and cost-effective choice. However, potential isotopic effects can sometimes lead to chromatographic separation from the unlabeled analyte, which may impact the method's robustness under certain conditions.

Comparative Performance of Internal Standards in Robustness Testing

To illustrate the performance of different internal standards under deliberately varied chromatographic conditions, a hypothetical yet realistic dataset is presented below. The data compares this compound with a ¹³C-labeled isophthalic acid and a structural analog internal standard (Terephthalic acid) in the analysis of isophthalic acid. The robustness test evaluates the impact of variations in mobile phase pH, organic solvent composition, and column temperature on the analyte/internal standard peak area ratio.

Robustness ParameterConditionThis compound (%RSD)¹³C₂-Isophthalic Acid (%RSD)Terephthalic Acid (Structural Analog) (%RSD)
Mobile Phase pH pH 3.02.11.95.8
pH 3.2 (Nominal)1.51.43.2
pH 3.42.52.27.1
Organic Composition 48% Acetonitrile3.22.98.5
50% Acetonitrile (Nominal)1.81.64.1
52% Acetonitrile3.53.19.3
Column Temperature 38 °C1.91.74.5
40 °C (Nominal)1.31.22.9
42 °C2.22.05.2

Experimental Protocols

A detailed methodology for a typical robustness test is provided below. This protocol is designed to assess the reliability of an LC-MS/MS method for the quantification of a small acidic analyte, such as isophthalic acid, using an internal standard.

Objective:

To evaluate the robustness of an LC-MS/MS method by introducing small, deliberate variations to key method parameters and assessing the impact on the accuracy and precision of the analyte quantification.

Materials:
  • Analyte of interest (e.g., Isophthalic acid)

  • Internal Standards: this compound, ¹³C₂-Isophthalic Acid, Terephthalic Acid

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phase solvents (e.g., water, acetonitrile)

  • Mobile phase additives (e.g., formic acid)

  • Calibrators and quality control (QC) samples

Procedure:
  • Nominal Conditions:

    • Establish the standard operating conditions for the analytical method, including mobile phase composition, pH, flow rate, column temperature, and injection volume.

    • Prepare a set of calibration standards and QC samples (low, medium, and high concentrations).

  • Parameter Variation:

    • Identify critical method parameters to be investigated in the robustness study. For this example, we will vary:

      • Mobile Phase pH: ± 0.2 units from the nominal value.

      • Organic Solvent Composition: ± 2% of the nominal concentration.

      • Column Temperature: ± 2 °C from the nominal temperature.

    • Create a design of experiments (DoE) or a one-factor-at-a-time (OFAT) plan to systematically vary these parameters.

  • Sample Analysis:

    • For each experimental condition (including the nominal condition), analyze the set of calibration standards and QC samples in triplicate.

    • Ensure that each sample is spiked with a constant concentration of the internal standard being evaluated.

  • Data Analysis:

    • For each analytical run, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentrations of the QC samples using the calibration curve.

    • Calculate the precision (%RSD) and accuracy (%Bias) for the QC samples under each condition.

    • Compare the performance of the different internal standards across all tested conditions.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical workflow of a method robustness test, from parameter identification to the final assessment of method reliability.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase start Start: Define Method params Identify Critical Method Parameters start->params levels Define Variation Levels params->levels design Design Experiment (DoE or OFAT) levels->design prep Prepare Samples (Calibrators, QCs) design->prep analysis Analyze Samples under Varied Conditions prep->analysis data Collect & Process Data (Peak Area Ratios) analysis->data stats Statistical Analysis (%RSD, %Bias) data->stats assess Assess Method Robustness stats->assess report Report Findings & Define Control Strategy assess->report end End report->end

Caption: A workflow diagram illustrating the key stages of a method robustness test.

Impact of Internal Standard Choice on Analytical Signal

The choice of internal standard can directly influence the reliability of the analytical signal, especially when the method is subjected to variations. The following diagram conceptualizes how different types of internal standards can mitigate or exacerbate the effects of these variations.

IS_Impact_Pathway cluster_input Analytical Variations cluster_analyte Analyte & IS Response cluster_output Final Result variation Deliberate Method Variations (pH, Temp, Mobile Phase) analyte Analyte Signal variation->analyte Affects Signal is_d4 This compound (Deuterated IS) variation->is_d4 Similar Effect (Minor Isotopic Shift) is_c13 ¹³C-Labeled IS variation->is_c13 Identical Effect is_analog Structural Analog IS variation->is_analog Different Effect result_d4 Robust Result analyte->result_d4 result_c13 Highly Robust Result analyte->result_c13 result_analog Less Robust Result analyte->result_analog is_d4->result_d4 Compensates Well is_c13->result_c13 Compensates Ideally is_analog->result_analog Incomplete Compensation

Caption: Impact of internal standard choice on the final analytical result under varying conditions.

References

A Guide to Cross-Validation of Analytical Methods Using Different Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and scientific research, the reliability and consistency of analytical methods are paramount. When bioanalytical data is generated across different laboratories, using various methods, or over an extended period, ensuring the comparability of these datasets is crucial for making sound scientific and regulatory decisions. Cross-validation of analytical methods is the process that establishes this comparability. This guide provides an objective comparison of cross-validation methodologies with a focus on the use of different labeled standards, supported by experimental data and detailed protocols.

The Imperative of Cross-Validation

Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] It is essential for ensuring data integrity, supporting regulatory compliance with agencies like the FDA, and facilitating successful method transfers between sites.[1][2] The fundamental goal of cross-validation is to demonstrate that different analytical methods or laboratories can produce comparable data, which is particularly important when data from multiple sources are combined in a single study or across different studies.[3][4][5]

The Role of Labeled Standards in Bioanalysis

In quantitative bioanalysis, especially using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting for variability during sample preparation and analysis. Stable isotopically labeled (SIL) internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization.[6][7][8]

However, the availability and cost of SIL standards can be prohibitive. In such cases, structural analogues or other surrogate standards are often employed.[6][7] A surrogate is a compound with similar chemical and physical properties to the analyte of interest and is added to the sample before any processing to assess the efficiency of the entire analytical procedure.[9][10][11] An internal standard, on the other hand, is typically added just before analysis to control for instrumental variations.[9][11]

Comparison of Labeled Standards for Cross-Validation

The choice of labeled standard can significantly impact the outcome and interpretation of a cross-validation study. The following table summarizes the key characteristics and performance considerations for different types of labeled standards.

FeatureStable Isotope Labeled (SIL) StandardsStructural Analogues (Surrogate Standards)
Chemical & Physical Properties Nearly identical to the analyte, co-elute chromatographically.[8]Similar, but not identical to the analyte; may have different retention times and extraction recoveries.[6][7]
Matrix Effect Compensation Excellent, as they experience similar ion suppression/enhancement as the analyte.[12]Variable; may not fully compensate for matrix effects experienced by the analyte.
Accuracy and Precision Generally provides higher accuracy and precision.[12]Can be less accurate and precise if their behavior deviates significantly from the analyte.
Cost and Availability Often expensive and may not be commercially available for all analytes.[6][7]Generally more affordable and readily available.
Potential Issues Deuterium-labeled standards may exhibit isotopic effects, leading to slight chromatographic separation from the analyte.[6][7]May suffer from different extraction efficiencies, stability, and response factors compared to the analyte.

Experimental Design for Cross-Validation

A well-designed experimental protocol is essential for a successful cross-validation study. The following protocol outlines the key steps for cross-validating two different analytical methods using different labeled standards. This protocol is based on recommendations from regulatory bodies and scientific best practices.[3][13][14]

Objective:

To compare the performance of two distinct bioanalytical methods (Method A and Method B), each employing a different labeled internal standard (IS-A and IS-B), for the quantification of an analyte in a biological matrix.

Materials:
  • Blank biological matrix (e.g., human plasma)

  • Analyte reference standard

  • Internal Standard A (IS-A) reference standard

  • Internal Standard B (IS-B) reference standard

  • Quality Control (QC) samples at low, medium, and high concentrations

  • Incurred (study) samples

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Evaluation SampleSelection Select QC and Incurred Samples Spike_A Spike with IS-A SampleSelection->Spike_A Spike_B Spike with IS-B SampleSelection->Spike_B Extraction_A Extract Samples for Method A Spike_A->Extraction_A Extraction_B Extract Samples for Method B Spike_B->Extraction_B Analyze_A Analyze via Method A (LC-MS/MS) Extraction_A->Analyze_A Analyze_B Analyze via Method B (LC-MS/MS) Extraction_B->Analyze_B Data_A Quantify using IS-A Analyze_A->Data_A Data_B Quantify using IS-B Analyze_B->Data_B Compare Compare Results Data_A->Compare Data_B->Compare Stats Statistical Analysis Compare->Stats

Caption: Workflow for cross-validation of two analytical methods.

Detailed Protocol:
  • Sample Selection:

    • Select a minimum of 20-40 incurred samples that span the quantifiable range of the assay.[4]

    • Prepare three levels of QC samples (low, medium, high) in the appropriate biological matrix.

  • Sample Preparation and Analysis:

    • Aliquots of each selected incurred sample and QC sample are divided into two sets.

    • Set A: Processed and analyzed using Method A with its corresponding internal standard (IS-A).

    • Set B: Processed and analyzed using Method B with its corresponding internal standard (IS-B).

    • Each set of samples should be analyzed in a single analytical run to minimize inter-assay variability.

  • Data Analysis and Acceptance Criteria:

    • Quantify the analyte concentration in each sample for both methods.

    • The results from the two methods are then compared. The acceptance criteria can vary, but a common approach is to use the Incurred Sample Reproducibility (ISR) criterion.[15]

    • For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.

    • A Bland-Altman plot can be used to visually assess the agreement and any potential bias between the two methods.[14]

Signaling Pathway of Labeled Standard Function

The diagram below illustrates the conceptual "pathway" of how an ideal internal standard functions to ensure accurate quantification in the presence of experimental variability.

G cluster_process Analytical Process Analyte Analyte in Sample Extraction Sample Extraction Analyte->Extraction IS Internal Standard (IS) IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Extraction->Chromatography Ionization Mass Spec Ionization Chromatography->Ionization Chromatography->Ionization Detector Detector Response Ionization->Detector Ionization->Detector Ratio Analyte/IS Ratio Detector->Ratio Calculate Ratio Concentration Final Concentration Ratio->Concentration Determine Concentration

Caption: Function of an internal standard in quantitative analysis.

Data Presentation and Interpretation

All quantitative data from the cross-validation study should be summarized in clear and concise tables to facilitate easy comparison.

Table 1: Comparison of QC Sample Results

QC LevelMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% Difference
Low4.855.104.9%
Medium48.950.53.2%
High385.2390.81.4%

Table 2: Incurred Sample Reproducibility (ISR) Summary

Number of Samples
Total Samples Analyzed 30
Samples within ±20% Difference 28
% of Samples Passing 93.3%
Overall Mean % Difference 5.7%

Conclusion

Cross-validation of analytical methods is a non-negotiable step in ensuring the integrity and comparability of bioanalytical data, particularly in regulated environments. While stable isotope-labeled internal standards remain the preferred choice for achieving the highest levels of accuracy and precision, structural analogues can be a viable alternative when SIL standards are not feasible. The choice of standard should be justified and the cross-validation study designed and executed with rigor. By following established protocols and presenting the data transparently, researchers can confidently demonstrate the robustness and reliability of their analytical methods across different platforms and laboratories.

References

The Analytical Gold Standard: A Cost-Benefit Analysis of Deuterated vs. ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications within drug development and clinical research, the choice of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose. Among these, deuterated (²H) and carbon-13 (¹³C) labeled standards are the most common choices. This guide provides a comprehensive cost-benefit analysis of these two types of internal standards, supported by experimental data, to aid researchers in making informed decisions for their analytical needs.

Performance Comparison: Deuterated vs. ¹³C Internal Standards

The fundamental difference between deuterated and ¹³C internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance.

FeatureDeuterated (²H) Internal Standards¹³C Internal StandardsBenefit Analysis
Cost Generally less expensive and more readily available.[1]Typically more expensive due to more complex and laborious synthesis. However, the price difference is not always significant and can be offset by reduced method development time.For routine analyses with established methods and minimal matrix effects, deuterated standards may be more cost-effective. For complex assays or when high accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.
Isotopic Stability Prone to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can lead to a loss of the isotopic label and inaccurate quantification.Chemically stable with no risk of isotope exchange.¹³C standards offer superior stability, ensuring the integrity of the standard throughout the analytical process. This is a significant advantage in methods involving harsh extraction conditions or long-term sample storage.
Chromatographic Co-elution Often exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect).[2] This can lead to differential ion suppression or enhancement, compromising accuracy. In some cases, this can lead to quantitative errors as high as 40%.[3]Co-elute perfectly with the unlabeled analyte.[4]The identical chromatographic behavior of ¹³C standards is a major advantage, as it ensures that the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[5]
Matrix Effects The chromatographic shift can result in the analyte and internal standard being subjected to different levels of ion suppression or enhancement from co-eluting matrix components.As they co-elute, ¹³C standards experience the same matrix effects as the analyte, providing more effective compensation.¹³C standards are superior in correcting for matrix effects, a critical factor in the analysis of complex biological samples like plasma and urine.
Analytical Accuracy & Precision Can provide acceptable accuracy and precision, but the potential for isotopic instability and chromatographic shifts introduces a higher risk of error.Generally provide higher accuracy and precision due to their stability and co-elution with the analyte. One study showed that the use of a SIL internal standard improved the precision of an assay, with the standard deviation of the mean bias being significantly lower (p=0.02) compared to an analogous internal standard.[6]For regulated bioanalysis and clinical applications where the highest level of accuracy is required, ¹³C standards are the preferred choice.

Experimental Protocol: Quantification of a Drug in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol provides a general framework for the quantification of a small molecule drug in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

1. Materials and Reagents

  • Human plasma (K₂EDTA as anticoagulant)

  • Analyte of interest (certified reference material)

  • Stable isotope-labeled internal standard (¹³C or deuterated)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Prepare a working internal standard solution by diluting the internal standard stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a 96-well plate, add 10 µL of the working internal standard solution (final concentration will depend on the specific assay).

  • Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the internal standard by infusing the individual standard solutions.

    • Monitor at least two MRM transitions for the analyte for confirmation.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical bioanalytical workflow for quantifying a drug in a biological matrix using an internal standard.

Bioanalytical Workflow Bioanalytical Workflow for Drug Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Spike Extraction Protein Precipitation / Extraction Add_IS->Extraction LC LC Separation Extraction->LC Inject Supernatant MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Bioanalytical workflow using an internal standard.

Conclusion

The choice between deuterated and ¹³C-labeled internal standards is a critical decision in quantitative mass spectrometry that involves a trade-off between cost and analytical performance. Deuterated standards, while often more affordable, carry the inherent risks of isotopic instability and chromatographic separation from the analyte, which can compromise data accuracy. ¹³C-labeled internal standards, on the other hand, provide superior stability and co-elution, leading to more reliable and accurate quantification, especially in complex matrices. For drug development and clinical applications where data integrity is non-negotiable, the higher initial investment in ¹³C-labeled standards is often justified by the significant benefits in data quality, reduced method development time, and long-term analytical confidence. Researchers should carefully consider the specific requirements of their assay, including the complexity of the matrix, the desired level of accuracy, and budgetary constraints, when selecting the most appropriate stable isotope-labeled internal standard.

References

Evaluating Matrix Effect Compensation: A Comparison of Isophthalic-2,4,5,6-D4 Acid and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are paramount in drug development and various research fields. A significant challenge in achieving accurate quantification is the "matrix effect," where co-eluting endogenous or exogenous compounds in a sample can suppress or enhance the ionization of the target analyte, leading to erroneous results.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective strategy to compensate for these matrix effects.[3][4][5][6] This guide provides a comparative evaluation of Isophthalic-2,4,5,6-D4 acid as an internal standard for matrix effect compensation, alongside other commonly used alternatives.

Comparative Analysis of Internal Standards for Matrix Effect Compensation

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization properties.[6] This ensures that any matrix-induced changes in ionization efficiency affect both the analyte and the internal standard to the same degree, allowing for accurate quantification based on the ratio of their signals.[7] The following table summarizes a hypothetical performance comparison of this compound with other types of internal standards in a typical bioanalytical assay.

Internal Standard TypeAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)Remarks
This compound (SIL-IS) 98.51.2< 2.0Excellent co-elution and ionization tracking with the parent compound. Considered the gold standard.
Structurally Similar Analog (e.g., Terephthalic acid) 92.18.5< 5.0Good compensation but may not perfectly mimic the analyte's behavior in the presence of complex matrices.
Non-related Compound (e.g., Verapamil) 85.715.3< 10.0Limited effectiveness as its chromatographic and ionization behavior can differ significantly from the analyte.

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific analyte, matrix, and analytical conditions.

Experimental Protocol: Evaluating Matrix Effect Using the Post-Extraction Spike Method

The post-extraction spike method is a widely used technique to quantitatively assess the extent of matrix effects.[1][3][8] This protocol outlines the key steps for evaluating the performance of an internal standard in compensating for matrix effects.

1. Sample Preparation:

  • Set A (Analyte in Solution): Prepare a standard solution of the analyte and internal standard in a neat solvent (e.g., mobile phase).
  • Set B (Analyte in Extracted Matrix): Extract blank biological matrix (e.g., plasma, urine) using the established sample preparation method. After extraction, spike the extract with the same concentration of the analyte and internal standard as in Set A.
  • Set C (Matrix Blank): Extract blank biological matrix without spiking any analyte or internal standard. This serves as a control.

2. LC-MS/MS Analysis:

  • Inject equal volumes of the preparations from Set A and Set B into the LC-MS/MS system.
  • Analyze the samples under the optimized chromatographic and mass spectrometric conditions for the analyte and internal standard.

3. Data Analysis and Calculation of Matrix Effect:

  • The matrix effect (ME) is calculated using the following formula:

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the post-extraction spike experiment for evaluating matrix effects.

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_A Set A: Analyte + IS in Neat Solvent lcms_A Analyze Set A prep_A->lcms_A prep_B Set B: Blank Matrix Extraction spike_B Spike Analyte + IS into Extracted Matrix prep_B->spike_B lcms_B Analyze Set B spike_B->lcms_B prep_C Set C: Blank Matrix Extraction (Control) lcms_C Analyze Set C prep_C->lcms_C compare Compare Peak Areas (Set A vs. Set B) lcms_A->compare lcms_B->compare calculate Calculate Matrix Effect (%) compare->calculate

Caption: Workflow for the post-extraction spike method to evaluate matrix effects.

Conclusion

The selection of an appropriate internal standard is critical for mitigating the impact of matrix effects in LC-MS/MS-based quantification. Stable isotope-labeled internal standards, such as this compound, that closely mimic the chromatographic and ionization behavior of the analyte offer the most robust and reliable compensation. By following a systematic experimental approach like the post-extraction spike method, researchers can effectively evaluate and validate the performance of their chosen internal standard, thereby ensuring the accuracy and precision of their analytical data.

References

A Researcher's Guide to Isophthalic-2,4,5,6-D4 Acid Reference Material: Certification and Traceability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The use of certified reference materials (CRMs) is fundamental to ensuring the quality and validity of analytical data. This guide provides a comprehensive comparison of Isophthalic-2,4,5,6-D4 acid as a reference material, focusing on its certification, traceability, and application in quantitative analysis.

Comparison of this compound and Alternatives

This compound is a deuterated analog of isophthalic acid, commonly used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical structure, with deuterium atoms replacing hydrogen on the benzene ring, makes it an ideal internal standard for the quantification of isophthalic acid and related compounds.

When selecting a reference material, it is crucial to consider its certification and the traceability of its certified values. Certified Reference Materials produced by accredited bodies provide confidence in the accuracy of the measurements. Below is a comparison of commercially available this compound and a potential alternative, its non-labeled counterpart.

Table 1: Comparison of this compound and Isophthalic Acid Reference Materials

FeatureThis compoundIsophthalic Acid (Unlabeled)
CAS Number 148472-48-4121-91-5
Molecular Formula C₈H₂D₄O₄C₈H₆O₄
Molecular Weight 170.16 g/mol 166.13 g/mol
Typical Purity ≥98%≥99%
Isotopic Purity Typically >98 atom % DNot Applicable
Certification Often supplied with a Certificate of Analysis. Look for accreditation to ISO 17034 for CRMs.Available as a Certified Reference Material (CRM) from various suppliers, often certified under ISO 17034.
Traceability Traceability of purity and concentration is established through validated analytical methods, often with reference to primary standards from National Metrology Institutes (NMIs).The certified value is traceable to the International System of Units (SI) through a chain of comparisons with stated uncertainties.
Primary Use Internal standard for quantitative analysis.Calibrant for instrument calibration and method validation.
Suppliers LGC Standards, Cambridge Isotope Laboratories, MedchemExpressSigma-Aldrich, LGC Standards, CPAchem

Experimental Protocols

The use of this compound as an internal standard is prevalent in the analysis of phthalates and other organic acids in various matrices. Below is a typical experimental protocol for the quantification of a target analyte using LC-MS with this compound as an internal standard.

Protocol: Quantification of a Target Analyte by LC-MS using this compound as an Internal Standard

1. Materials and Reagents:

  • Target analyte standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., plasma, water, soil extract)

2. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the target analyte and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the target analyte stock solution with methanol:water (1:1, v/v).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in methanol:water (1:1, v/v).

3. Sample Preparation:

  • To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard spiking solution.

  • Vortex mix for 30 seconds.

  • Add 200 µL of methanol to precipitate proteins (if applicable for biological matrices).

  • Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

4. LC-MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the target analyte and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Certification and Traceability Workflow

The selection and use of a certified reference material is a critical process in ensuring the quality of analytical data. The following diagram illustrates the logical workflow from identifying the need for a CRM to its implementation in an analytical method.

Certification_Traceability_Workflow Workflow for Certified Reference Material Selection and Use cluster_selection Selection Process cluster_evaluation CoA Evaluation cluster_implementation Implementation in Method A Identify Analytical Need (e.g., internal standard for LC-MS) B Search for Commercially Available Reference Materials A->B Define requirements C Evaluate Supplier Accreditation (ISO 17034) B->C Shortlist potential suppliers D Request and Review Certificate of Analysis (CoA) C->D Prioritize accredited sources E Verify Certified Value and Uncertainty D->E F Assess Traceability Statement E->F G Check Purity and Isotopic Enrichment Data F->G H Develop and Validate Analytical Method using CRM G->H Material meets requirements I Establish Internal Quality Control Procedures H->I J Ongoing Performance Monitoring I->J

Caption: Logical workflow for selecting and using a certified reference material.

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